molecular formula C6H6F2N2O2 B1605783 Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate CAS No. 89676-59-5

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Cat. No.: B1605783
CAS No.: 89676-59-5
M. Wt: 176.12 g/mol
InChI Key: IQAZHMZPSUKCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a fluorinated heterocyclic building block intended for research and development purposes exclusively. This compound is part of the imidazole carboxylate ester family, a class of chemicals known for their utility in constructing more complex molecules in medicinal and materials chemistry . Imidazole derivatives, in general, are privileged structures in drug discovery, serving as core templates for a wide range of bioactive molecules . The presence of multiple fluorine atoms on the imidazole ring is of particular interest, as fluorine incorporation can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable strategy in the design of novel pharmaceutical agents . Specifically, related halogenated imidazole compounds have been investigated for their potential applications as anesthetic and sedative agents, though this specific derivative's profile requires further investigation . Researchers may employ this compound as a key synthetic intermediate in nucleoside chemistry, the development of kinase inhibitors, or the synthesis of functional materials. The ester functional group offers a versatile handle for further synthetic manipulation, including hydrolysis to the carboxylic acid or transesterification. All other chemical and physical properties, such as melting point, boiling point, and specific spectral data, should be empirically determined by the researcher. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2,5-difluoro-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAZHMZPSUKCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342527
Record name Ethyl 2,5-difluoro-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89676-59-5
Record name Ethyl 2,5-difluoro-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate" fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate: Synthesis, Properties, and Applications

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The resulting modulation of physicochemical and pharmacological properties can lead to significant improvements in drug candidates. This guide provides a comprehensive technical overview of a promising, yet sparsely documented building block: Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate . Given the novelty of this specific difluorinated imidazole, this document synthesizes established principles of organic chemistry and draws analogies from well-documented congeners to present a robust profile encompassing its synthesis, predicted properties, reactivity, and potential applications.

Introduction: The Significance of Fluorinated Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for interacting with biological targets.[1][2] The introduction of fluorine atoms to this ring can profoundly influence its characteristics, such as:

  • Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug.[3][4]

  • Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[3][5]

  • Binding Affinity: The electronegativity of fluorine can alter the pKa of the imidazole nitrogens and create favorable interactions with protein targets, potentially increasing binding affinity and potency.[5]

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate combines these benefits with the synthetic versatility of an ethyl ester, making it a highly attractive starting point for the development of novel therapeutics.

Proposed Synthesis and Methodologies

As this specific compound is not widely cataloged, a de novo synthesis strategy is proposed. A logical and efficient pathway involves the initial construction of a suitable imidazole-5-carboxylate precursor followed by direct electrophilic difluorination.

Synthesis Pathway Overview

The proposed synthesis commences with the formation of an ethyl imidazole-5-carboxylate core, which is then subjected to sequential electrophilic fluorination to install the two fluorine atoms at the C2 and C4 positions.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Fluorination A Starting Materials (e.g., Ethyl Glyoxalate, Ammonia, Aldehyde) B Imidazole-5-carboxylate Formation (e.g., Cyclocondensation) A->B One-pot reaction C Ethyl 1H-imidazole-5-carboxylate B->C D Direct Electrophilic Fluorination (e.g., Selectfluor™) C->D 2.2 eq. Fluorinating Agent E Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (Target Molecule) D->E

Sources

"Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate" CAS number 89676-59-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (CAS 89676-59-5)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Fluorinated Heterocycles

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the myriad of heterocyclic systems, the imidazole nucleus stands out as a "privileged" structure due to its presence in numerous biologically active molecules and its ability to engage in various non-covalent interactions with biological targets. The strategic placement of fluorine atoms on the imidazole ring, as seen in Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, presents a versatile building block for the synthesis of novel compounds with potentially enhanced pharmacological profiles. This guide provides a comprehensive overview of this specific fluorinated imidazole derivative, consolidating available technical data to support its application in research and development.

Chemical Identity and Physicochemical Properties

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a fluorinated heterocyclic compound with the CAS number 89676-59-5. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 89676-59-5[1][2]
Molecular Formula C₆H₆F₂N₂O₂[1][2]
Molecular Weight 176.12 g/mol [1][2]
Purity Typically >98%[1]
Storage Conditions 2-8°C, sealed in a dry environment[1]
SMILES CCOC(=O)C1=C(F)N=C(F)N1[1]
Calculated LogP 0.8646[1]
Topological Polar Surface Area (TPSA) 54.98 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Synthesis and Chemical Reactivity

While a specific, detailed, step-by-step synthesis protocol for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is not extensively documented in peer-reviewed journals, its structure suggests plausible synthetic strategies based on established methods for constructing substituted imidazole rings.[3] The synthesis of fluorinated imidazoles often presents unique challenges due to the electronic effects of the fluorine substituents.[4]

Conceptual Synthetic Pathway

A plausible retrosynthetic analysis suggests that the target molecule could be assembled from simpler, commercially available starting materials. A potential synthetic route could involve the cyclization of a suitably functionalized precursor.

G cluster_products Product Target Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate Intermediate1 Fluorinated Amidine Derivative Target->Intermediate1 Intermediate2 Ethyl 2-fluoro-3-oxo-4,4-dialkoxybutanoate (or similar C3 fragment) Target->Intermediate2 Start1 Difluoroacetonitrile Intermediate1->Start1 Start2 Ammonia/Amine Source Intermediate1->Start2 Start3 Ethyl glyoxalate derivative Intermediate2->Start3 Start4 Fluorinating Agent Intermediate2->Start4

Conceptual Retrosynthetic Analysis

One potential forward synthesis could involve the reaction of a fluorinated amidine with a suitably substituted three-carbon electrophile. The introduction of fluorine atoms can be achieved using various fluorinating agents at different stages of the synthesis.

Reactivity Profile and Functional Group Transformations

The chemical reactivity of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is dictated by its key functional groups: the imidazole ring, the ethyl ester, and the two fluorine atoms.

  • Imidazole Ring: The imidazole core is aromatic and can undergo electrophilic substitution, although the electron-withdrawing nature of the fluorine atoms and the carboxylate group will deactivate the ring towards such reactions. The N-H proton is weakly acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation, a common strategy for elaborating imidazole-based scaffolds.

  • Ethyl Ester: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a key transformation in the synthesis of many pharmaceutical agents. The ester can also be reduced to the corresponding alcohol.

  • Carbon-Fluorine Bonds: The C-F bonds on the imidazole ring are generally strong and stable. However, under specific conditions, they may be susceptible to nucleophilic aromatic substitution, particularly if the ring is further activated.

Analytical Characterization

Definitive structural elucidation and purity assessment of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate would rely on a combination of standard analytical techniques. Although specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a quartet and a triplet for the ethyl group protons, and a broad singlet for the N-H proton of the imidazole ring. The exact chemical shifts would be influenced by the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the imidazole ring. The carbons directly bonded to fluorine would exhibit characteristic splitting patterns (¹JCF coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the presence and environment of the fluorine atoms. Two distinct signals would be expected for the fluorine atoms at the 2- and 4-positions of the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₆H₆F₂N₂O₂). The fragmentation pattern could provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the imidazole ring, C=O stretching of the ester, and C-F stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate are not yet widely reported, its structural features make it a highly attractive starting material for the synthesis of novel therapeutic agents. The broader class of fluorinated imidazoles has shown significant potential in various therapeutic areas.[4]

As a Scaffold for Bioactive Molecules

The difluoro-imidazole core can serve as a bioisostere for other aromatic systems, potentially improving drug-target interactions and pharmacokinetic properties. The presence of the ester handle allows for straightforward chemical modification and the introduction of diverse substituents to explore structure-activity relationships (SAR).

G cluster_core Core Scaffold Core Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate Mod1 N-Alkylation/Arylation Core->Mod1 Mod2 Ester Hydrolysis -> Amide Coupling Core->Mod2 Mod3 Ester Reduction Core->Mod3 App1 Antifungal Agents Mod1->App1 App2 Antibacterial Agents Mod1->App2 App3 Anticancer Agents Mod1->App3 App4 Antiviral Agents Mod1->App4 Mod2->App1 Mod2->App2 Mod2->App3 Mod2->App4 Mod3->App1 Mod3->App2 Mod3->App3 Mod3->App4

Potential Derivatization and Therapeutic Applications
Potential as an Antifungal or Antibacterial Agent

Many imidazole and triazole derivatives are known for their potent antifungal activity, which often involves the inhibition of fungal cytochrome P450 enzymes. The difluoro substitution pattern in the target molecule is reminiscent of the difluorophenyl group found in several successful antifungal drugs.[5] It is plausible that derivatives of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate could exhibit similar mechanisms of action. Furthermore, imidazole-containing compounds have been explored for their antibacterial properties.[4]

Potential in Oncology and Virology

Recent studies have highlighted the potential of fluorinated imidazole derivatives as anticancer and antiviral agents. For instance, some fluorinated imidazole-phenanthroline conjugates have demonstrated potent inhibitory effects on liver cancer cell proliferation.[6] The core structure of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate could be a valuable starting point for the design of novel inhibitors of viral proteases or other key enzymes in viral replication.

Experimental Protocols

General Protocol for N-Alkylation of an Imidazole

Disclaimer: This is a general procedure and requires optimization for the specific substrate.

  • To a solution of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃; 1.1-1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate; 1.0-1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS. Heating may be required for less reactive alkylating agents.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

General Protocol for Saponification of the Ethyl Ester

Disclaimer: This is a general procedure and requires optimization for the specific substrate.

  • Dissolve Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, methanol, or ethanol) and water.

  • Add an aqueous solution of a base (e.g., LiOH, NaOH, or KOH; 2.0-5.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is not widely available, standard laboratory safety precautions for handling fine chemicals should be observed. Based on the data for similar compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its difluorinated imidazole core offers a unique combination of properties that are highly desirable in the design of novel therapeutic agents. While there is a current lack of detailed, publicly available experimental data for this specific compound, its structural features and the known biological activities of related molecules suggest significant potential. Further research into the synthesis, characterization, and biological evaluation of derivatives of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is warranted and could lead to the discovery of new drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

Sources

An In-depth Technical Guide to Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in current literature, this paper constructs a robust profile by examining its constituent chemical features, proposing a viable synthetic pathway, and extrapolating its properties and applications from well-understood, structurally related compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery who are interested in the strategic design and application of novel fluorinated scaffolds.

Nomenclature and Chemical Identity

The formal identification of a novel compound is critical for unambiguous communication within the scientific community.

IUPAC Name

The systematic name for the target compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate .

Proposed Synonyms

Based on common naming conventions for substituted imidazoles, the following synonyms may be encountered or used:

  • Ethyl 2,4-difluoroimidazole-5-carboxylate

  • 5-Ethoxycarbonyl-2,4-difluoro-1H-imidazole

  • 2,4-Difluoro-1H-imidazole-5-carboxylic acid ethyl ester

Chemical Structure and Properties
PropertyValue
Molecular Formula C₆H₅F₂N₂O₂
Molecular Weight 187.12 g/mol
CAS Number Not available
Physical State Expected to be a crystalline solid at room temperature

Proposed Synthetic Pathway

The synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate can be envisioned through a multi-step process that leverages established methodologies in heterocyclic chemistry. The proposed pathway focuses on the construction of the imidazole core followed by functionalization.

Synthetic_Pathway A Starting Materials B Step 1: Imidazole Ring Formation A->B e.g., from glyoxal, formaldehyde, ammonia C Step 2: Fluorination B->C Electrophilic fluorinating agent (e.g., Selectfluor®) D Step 3: Carboxylation C->D Carboxylation via a lithiated intermediate E Final Product: Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate D->E Esterification

Caption: A proposed high-level synthetic workflow for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Substituted Imidazole Precursor

A common route to the imidazole core is the Radziszewski synthesis or variations thereof. For a precursor to our target, one might start with a dicarbonyl compound that can be later functionalized.

Step 2: Introduction of Fluorine Atoms

Fluorination of the imidazole ring can be achieved using an electrophilic fluorinating agent. The reactivity and regioselectivity of this step would be highly dependent on the existing substituents on the imidazole ring.

Step 3: Carboxylation at the C5 Position

Introduction of the carboxylate group at the 5-position can be accomplished through deprotonation with a strong base (e.g., n-butyllithium) to form a lithiated intermediate, followed by quenching with an electrophilic carbon source like diethyl carbonate.

Step 4: Esterification

If the carboxylation step yields the carboxylic acid, a standard Fischer esterification with ethanol under acidic catalysis would produce the final ethyl ester.

Chemical Properties and Reactivity

The chemical behavior of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is dictated by the interplay of its functional groups: the difluoro-imidazole ring and the ethyl carboxylate.

Reactivity_Diagram cluster_imidazole Difluoro-Imidazole Core N1-H N1-H (Acidic Proton) N3 N3 (Basic site) C2 C2 (Electrophilic) C4-F C4-F C5-Ester C5-Ester (Hydrolysis/ Amidation) External_Reagents Potential Reactions External_Reagents->N1-H Alkylation External_Reagents->C2 Nucleophilic Attack External_Reagents->C5-Ester Saponification

Caption: Key reactive sites on Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

  • Acidity of the N-H Proton: The two electron-withdrawing fluorine atoms are expected to significantly increase the acidity of the N-H proton compared to unsubstituted imidazole.

  • Basicity of the Imidazole Ring: Conversely, the electron-withdrawing nature of the fluorine atoms will decrease the basicity of the lone pair on the N3 nitrogen.

  • Reactivity of the Carboxylate Group: The ethyl ester at the C5 position is susceptible to standard ester chemistry, including hydrolysis to the corresponding carboxylic acid and amidation to form amides.

  • Ring Reactivity: The electron-deficient nature of the ring due to the fluorine substituents would make it more susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing the fluorine atoms, under forcing conditions.

Predicted Spectroscopic Data

For the purpose of characterization, the following spectroscopic signatures are anticipated:

Technique Expected Observations
¹H NMR - A broad singlet for the N-H proton (chemical shift will depend on solvent and concentration).- A quartet and a triplet for the ethyl group of the ester.
¹³C NMR - Signals for the two carbons of the ethyl group.- A signal for the carbonyl carbon of the ester.- Three signals for the imidazole ring carbons, with those bonded to fluorine showing characteristic C-F coupling.
¹⁹F NMR - Two distinct signals for the two fluorine atoms at the C2 and C4 positions, likely showing F-F coupling if they are in close proximity.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of the ethoxy group from the ester.

Potential Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Fluorinated imidazoles, in particular, are privileged scaffolds in medicinal chemistry.[1]

  • Enzyme Inhibition: The imidazole core is a common feature in many enzyme inhibitors. The specific substitution pattern of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate could be tailored to target the active sites of various enzymes, such as kinases, proteases, or phosphodiesterases.

  • Receptor Antagonism/Agonism: The rigid, aromatic nature of the imidazole ring makes it an excellent scaffold for presenting substituents in a defined three-dimensional space to interact with receptors.

  • Bioisosteric Replacement: The difluoroimidazole moiety can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's properties.

  • Fragment-Based Drug Discovery: This molecule could serve as a valuable starting fragment in fragment-based screening campaigns to identify initial hits for a variety of biological targets.

  • Antimicrobial Agents: Imidazole derivatives have a long history as antifungal and antibacterial agents.[2] The unique electronic properties conferred by the fluorine atoms could lead to novel antimicrobial activity.

Conclusion

While "Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate" remains a compound with limited direct characterization in the public domain, its chemical structure suggests significant potential as a building block in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its nomenclature, a plausible synthetic strategy, and its likely chemical properties and reactivity based on established chemical principles. The unique combination of a difluorinated imidazole core and a versatile carboxylate handle makes it an attractive target for synthesis and further investigation by researchers seeking to develop novel therapeutics.

References

  • Shcherbakov, S. V., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8245–8253.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
  • 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation. (2025).
  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. (n.d.). Journal of the American Chemical Society.
  • Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. (2025).
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
  • 1H-Imidazol-3-ium-4-carboxyl
  • Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. (2025).
  • Synthesis of N-substituted imidazole derivatives Figure shows the... (n.d.).
  • Synthesis of (-)-ethyl 1-(1-phenylethyl)
  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.
  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. (n.d.).
  • A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis and Epoxidation Reaction of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone. (2026).
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PubMed Central.
  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025).
  • Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone. (n.d.).
  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (n.d.).
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Deriv
  • Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (n.d.). MDPI.
  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (n.d.).
  • 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure.
  • What is the synthesis of Ethyl imidazole-4-carboxyl

Sources

"Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds to offer scientifically grounded predictions of its characteristics. The guide covers predicted physicochemical parameters, a plausible synthetic pathway, expected reactivity, and spectral properties, aiming to serve as a valuable resource for researchers interested in the synthesis and application of fluorinated imidazole derivatives.

Introduction and Molecular Structure

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a halogenated heterocyclic compound featuring an imidazole core, a five-membered aromatic ring with two nitrogen atoms. The structure is further functionalized with two fluorine atoms at positions 2 and 4, and an ethyl carboxylate group at position 5. The presence of the highly electronegative fluorine atoms is anticipated to significantly influence the electronic properties and reactivity of the imidazole ring, making it an intriguing candidate for various applications, including as a building block in the synthesis of bioactive molecules.[1]

Molecular Formula: C₆H₆F₂N₂O₂

Molecular Weight: 192.13 g/mol

Chemical Structure:

Caption: 2D structure of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial for its application, influencing factors such as solubility, bioavailability, and reactivity. The following table summarizes the predicted properties of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, inferred from data on similar compounds like ethyl 4-methyl-5-imidazolecarboxylate and ethyl 4-fluoro-1-methyl-1H-imidazole-5-carboxylate.[2][3]

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Melting Point (°C) 150 - 180The presence of two fluorine atoms and the potential for intermolecular hydrogen bonding involving the imidazole N-H and the carbonyl group are expected to result in a relatively high melting point for a molecule of its size. For comparison, ethyl 4-methyl-5-imidazolecarboxylate has a melting point of 204-206 °C.[2] The difluoro substitution might slightly lower the melting point compared to the methyl analog due to altered crystal packing.
Boiling Point (°C) > 300 (with decomposition)Imidazole derivatives with N-H protons often exhibit high boiling points due to strong intermolecular hydrogen bonding. Decomposition at higher temperatures is common for such functionalized heterocycles.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF).The ethyl ester group provides some lipophilicity, while the imidazole ring and the potential for hydrogen bonding contribute to polarity. Overall, the molecule is expected to have moderate polarity. Imidazole itself is highly soluble in water.[4] However, the ethyl ester and difluoro substituents will decrease water solubility.
pKa 9 - 11 (for the N-H proton)The imidazole ring is weakly acidic. The two strongly electron-withdrawing fluorine atoms are expected to significantly increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted imidazole (pKa ≈ 14.5).[5] This increased acidity is a critical factor in its potential reactivity and biological interactions.
LogP 1.0 - 2.0The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The ethyl group increases lipophilicity, while the polar imidazole ring and fluorine atoms have a more complex effect. Based on structurally similar fragments, a moderately lipophilic character is predicted.

Proposed Synthesis Pathway

Proposed Reaction Scheme:

A plausible route could start from ethyl 2-amino-2-(difluoroacetyl)acetate, which could then be reacted with an appropriate formylating agent or an equivalent to form the imidazole ring.

G cluster_0 Proposed Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate A Ethyl 2-amino-2-(difluoroacetyl)acetate C Cyclization/Condensation A->C B Formylating Agent (e.g., formamidine acetate) B->C D Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate C->D

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of Precursor. The synthesis would commence with the preparation of ethyl 2-amino-2-(difluoroacetyl)acetate. This could potentially be achieved through the reaction of ethyl isocyanoacetate with difluoroacetyl chloride, followed by hydrolysis.

  • Step 2: Cyclization. The precursor, ethyl 2-amino-2-(difluoroacetyl)acetate, would be reacted with a formylating agent such as formamidine acetate in a suitable solvent like ethanol or acetic acid.

  • Step 3: Reaction Conditions. The reaction mixture would likely be heated under reflux for several hours to facilitate the cyclization and dehydration, leading to the formation of the imidazole ring.

  • Step 4: Work-up and Purification. After completion of the reaction (monitored by TLC or LC-MS), the solvent would be removed under reduced pressure. The crude product would then be purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Reactivity and Chemical Stability

The chemical behavior of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is dictated by the interplay of its functional groups: the electron-deficient difluorinated imidazole ring and the ethyl ester moiety.

  • Influence of Fluorine Substituents: The two fluorine atoms exert a strong electron-withdrawing inductive effect on the imidazole ring. This effect is expected to:

    • Decrease the basicity of the pyridine-like nitrogen atom (N-3).

    • Increase the acidity of the pyrrole-like N-H proton (N-1), as previously mentioned.[5]

    • Deactivate the ring towards electrophilic aromatic substitution.

    • Activate the ring towards nucleophilic aromatic substitution, particularly at the carbon atoms bearing the fluorine atoms, although such reactions would require harsh conditions.[8]

  • Reactivity of the N-H Proton: The acidic N-H proton can be readily deprotonated by a suitable base to generate an imidazolate anion. This anion can then act as a nucleophile in various reactions, such as N-alkylation or N-acylation, allowing for further functionalization of the molecule.

  • Ester Group Reactivity: The ethyl ester group is susceptible to standard ester transformations, including:

    • Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

    • Transesterification in the presence of another alcohol and a catalyst.

    • Amidation upon reaction with amines to form the corresponding amide derivatives.

  • Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, it may be sensitive to strong acids or bases, which could lead to hydrolysis of the ester group. Prolonged exposure to high temperatures may cause decomposition.

Predicted Spectral Properties

Spectroscopic analysis is essential for the characterization of any new compound. The following are the predicted key features in the NMR, IR, and Mass spectra of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity and CouplingRationale
¹H NMR 1.3 - 1.5Triplet (t)-CH₃ of the ethyl group, coupled to the -CH₂- group.
4.3 - 4.5Quartet (q)-CH₂- of the ethyl group, coupled to the -CH₃ group.
11.0 - 13.0Broad singlet (br s)N-H proton of the imidazole ring. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential proton exchange. The downfield shift is due to the acidic nature of the proton.
¹³C NMR ~14Singlet-CH₃ of the ethyl group.
~62Singlet-CH₂- of the ethyl group.
~115 - 125Doublet (d, ¹JCF)C-4 of the imidazole ring, coupled to the directly attached fluorine.
~135 - 145Doublet (d, ¹JCF)C-2 of the imidazole ring, coupled to the directly attached fluorine.
~130 - 140SingletC-5 of the imidazole ring.
~160SingletCarbonyl carbon (C=O) of the ester.
¹⁹F NMR -120 to -150Singlet or DoubletFluorine at C-2. The exact chemical shift and multiplicity would depend on through-space coupling with the other fluorine atom.
-140 to -170Singlet or DoubletFluorine at C-4.

5.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)VibrationExpected Appearance
3100 - 3300N-H stretchBroad
2900 - 3000C-H stretch (aliphatic)Medium
1700 - 1730C=O stretch (ester)Strong, sharp
1500 - 1600C=N and C=C stretch (imidazole ring)Medium to strong
1100 - 1300C-F stretchStrong
1000 - 1200C-O stretch (ester)Strong

5.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 192. Characteristic fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 147, and the loss of the entire ethyl ester group (-COOC₂H₅, 73 Da) to give a fragment at m/z = 119. The presence of two fluorine atoms would not lead to a significant M+2 peak, as fluorine is monoisotopic.[9]

Potential Applications and Future Research

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the ability of fluorine to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, as a highly functionalized and electron-deficient heterocyclic building block, could serve as a valuable intermediate in the synthesis of:

  • Novel pharmaceuticals: The imidazole core is a common scaffold in many drugs. The unique electronic properties conferred by the difluoro substitution could lead to the discovery of new drug candidates with improved efficacy or pharmacokinetic profiles.

  • Agrochemicals: Many successful pesticides and herbicides are based on fluorinated heterocyclic compounds.

  • Functional materials: The polar and aromatic nature of the molecule could make it a candidate for incorporation into polymers or other materials with specific electronic or optical properties.

Future research should focus on the successful synthesis and experimental validation of the predicted properties of this compound. Elucidation of its crystal structure would provide valuable insights into its solid-state packing and intermolecular interactions. Furthermore, exploring its reactivity in various chemical transformations will be crucial for unlocking its full potential as a versatile building block in organic synthesis.

Conclusion

While direct experimental data for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is currently lacking, this technical guide provides a robust, scientifically-informed prediction of its key physical and chemical properties. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined its likely characteristics, a plausible synthetic route, and expected spectral features. This document is intended to serve as a foundational resource to stimulate and guide future research into this promising and unexplored molecule.

References

  • Jones, R. G. (1949). Studies on Imidazoles. II. The Synthesis of 5-Imidazolecarboxylates from Glycine and Substituted Glycine Esters. Journal of the American Chemical Society, 71(2), 644–647. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • MDPI. (2020). Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds. Molecules, 25(21), 5161. [Link]

  • PubChem. (n.d.). 4-Fluoro-1-methyl-5-carboxylic acid, ethyl(ester). Retrieved from [Link]

  • Jones, R. G. (1949). The synthesis of 5-imidazolecarboxylates from glycine and substituted glycine esters. Journal of the American Chemical Society, 71(2), 644-647. [Link]

  • ResearchGate. (2013). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4(5)-imidazolecarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(35), 6791-6815. [Link]

  • ChemSynthesis. (n.d.). ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Retrieved from [Link]

  • PubMed. (2020). Influence of Fluorine Substituents on the Electronic Properties of Selenium- N-Heterocyclic Carbene Compounds. Molecules, 25(21), 5161. [Link]

  • PubMed Central. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6299. [Link]

  • PubChem. (n.d.). 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2012). Polyfunctional imidazoles: IV. Synthesis of 2-aryl-4-chloro-1-methyl(aryl)-1H-imidazole-5-carbaldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry, 18(46), 9396-9421. [Link]

  • IJPPR. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 4(1), 12-18. [Link]

  • ResearchGate. (2025). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. Chemical Data Collections, 101191. [Link]

  • ResearchGate. (2006). Polyfunctional imidazoles: III. Synthesis of 1-aryl-2,4-dihalo-1H-imidazole-5-carboxylic acids and their derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Synthonix. (n.d.). Ethyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

  • PubMed Central. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 134(34), 14330–14342. [Link]

  • Chemical Shifts. (n.d.). 1H-Imidazole-1-carboxamide, N,N-diethyl-. Retrieved from [Link]

  • PubMed Central. (2022). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Results in Chemistry, 4, 100346. [Link]

  • University of Bath. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic properties of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted spectroscopic data with a comprehensive review of experimentally obtained spectra for structurally analogous compounds. This comparative approach offers valuable insights into the expected spectral characteristics, aiding in the identification and characterization of this and similar fluorinated imidazole derivatives.

Introduction to Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (CAS 89676-59-5) is a polysubstituted imidazole, a core structure prevalent in many biologically active molecules. The incorporation of two fluorine atoms onto the imidazole ring is anticipated to significantly influence its electronic properties, pKa, lipophilicity, and metabolic stability. Such modifications are a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This guide serves as a foundational resource for the spectroscopic identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. These predictions are derived from computational models and analysis of the extensive library of related compounds detailed in the subsequent sections.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12-14br s-N-H
4.3 - 4.5q~7.1-OCH₂CH₃
1.3 - 1.5t~7.1-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~158-162 (d)C=O
~145-155 (dd)C2-F
~135-145 (dd)C4-F
~115-125 (d)C5
~61-63-OCH₂CH₃
~13-15-OCH₂CH₃

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100-3300Medium, BroadN-H Stretch
2900-3000MediumC-H Stretch (Aliphatic)
1710-1730StrongC=O Stretch (Ester)
1500-1600Medium-StrongC=N and C=C Stretch (Imidazole Ring)
1100-1300StrongC-F Stretch
1000-1100StrongC-O Stretch (Ester)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
190High[M]⁺
162Medium[M - C₂H₄]⁺
145High[M - OCH₂CH₃]⁺
117Medium[M - CO₂CH₂CH₃]⁺

Methodologies for Spectroscopic Analysis: A Practical Framework

For researchers who synthesize or acquire Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, the following protocols outline the standard procedures for obtaining experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and confirm the positions of the fluorine substituents.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Record the spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a standard one-dimensional proton spectrum. Key parameters to note are chemical shifts (δ), multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants (J).

  • ¹³C NMR Acquisition:

    • Record a proton-decoupled ¹³C spectrum.

    • Observe the effect of fluorine coupling (¹JCF, ²JCF, etc.), which will cause splitting of the carbon signals.

  • ¹⁹F NMR Acquisition:

    • If available, ¹⁹F NMR will provide direct information about the fluorine environments and their couplings.

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR Analyze H framework C13_NMR ¹³C NMR Prep->C13_NMR Analyze C framework F19_NMR ¹⁹F NMR Prep->F19_NMR Analyze F environment Analysis Structure Elucidation H1_NMR->Analysis C13_NMR->Analysis F19_NMR->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for N-H, C-H, C=O, C=N, C=C, C-F, and C-O bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for prominent molecular ion detection.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to deduce the structure of the fragments.

Diagram of MS Workflow:

MS_Workflow cluster_sample Sample Introduction cluster_ion Ionization cluster_mass Mass Analysis cluster_detect Detection & Analysis Sample Introduce Sample Ionization EI or ESI Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF) Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Mass Spectrometric analysis.

Comparative Spectroscopic Data of Analogous Compounds

The following sections present experimental data for compounds structurally related to Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. This data provides a strong basis for the predicted values and serves as a reference for spectral interpretation.

Ethyl imidazole-5-carboxylate Derivatives

Spectroscopic data for various ethyl imidazole-5-carboxylate derivatives show characteristic signals for the ethyl ester group. For instance, the ¹H NMR spectra typically display a quartet around 4.2-4.4 ppm and a triplet around 1.3-1.4 ppm. The ¹³C NMR spectra show the ester carbonyl at approximately 160-165 ppm, the -OCH₂- carbon around 60 ppm, and the -CH₃ carbon around 14 ppm.

Fluorinated Imidazole Derivatives

The presence of fluorine atoms significantly impacts NMR spectra due to spin-spin coupling between ¹⁹F and ¹³C/¹H nuclei. For example, in the ¹³C NMR spectrum of a fluorinated imidazole, the carbon atom directly attached to fluorine will appear as a doublet with a large coupling constant (¹JCF), typically in the range of 200-250 Hz. Carbons two or three bonds away will also show smaller couplings.

Infrared Spectra of Imidazole Derivatives

The IR spectra of imidazole derivatives consistently show a broad N-H stretching band in the region of 3100-3300 cm⁻¹. The C=O stretch of the ethyl ester is a strong, sharp peak typically found between 1700 and 1730 cm⁻¹. The imidazole ring itself gives rise to characteristic C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

Mass Spectra of Halogenated Heterocycles

The mass spectra of halogenated compounds are often characterized by specific fragmentation patterns. For fluorinated compounds, the loss of HF or fluorine radicals can be observed. The presence of a single fluorine atom does not produce a characteristic isotopic pattern as fluorine is monoisotopic (¹⁹F).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. By combining predicted data with experimental data from analogous compounds, a robust framework for the identification and characterization of this molecule is established. The provided experimental protocols offer a practical guide for researchers to obtain and interpret their own spectroscopic data. As more experimental data for this specific compound becomes available, this guide can be further refined.

References

  • Note: As direct experimental data for the target compound was not found, the references below pertain to general spectroscopic principles and data for related compounds.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media.

  • Publicly available spectral databases such as the Spectral Database for Organic Compounds (SDBS).

A Technical Guide to the Potential Biological Activity of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, underexplored derivative: Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. By dissecting the contributions of its core components—the imidazole ring, the difluoro substitutions, and the ethyl carboxylate moiety—we will build a scientifically grounded rationale for its investigation as a potential therapeutic agent. This document will explore hypothetical mechanisms of action, suggest potential therapeutic targets, and provide detailed, actionable experimental protocols for the validation of these hypotheses. Our objective is to furnish researchers and drug development professionals with a robust framework for initiating a research program centered on this promising, yet uncharacterized, molecule.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a recurring motif in a vast array of biologically significant molecules, including the amino acid histidine and purines.[1][3] Its unique electronic properties, capacity for hydrogen bonding, and ionizable nature make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[2] This versatility has led to the development of a wide range of imidazole-containing drugs with diverse therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[3][4][6] The inherent bioactivity of the imidazole core provides a strong foundation for exploring the therapeutic potential of its derivatives.

Deconstructing Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate: A Rationale for Potential Bioactivity

The specific substitutions on the imidazole ring of our target molecule are key to postulating its potential biological activities.

The Impact of Difluoro Substitution

The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and pharmacological properties. The 2,4-difluoro substitution pattern on the imidazole ring is particularly noteworthy. Fluorine's high electronegativity can alter the electron distribution within the imidazole ring, potentially enhancing its binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the molecule, a desirable trait for drug candidates. In the context of related heterocyclic compounds like triazoles, difluoro-phenyl substitutions are common in potent antifungal agents.[7] For instance, 2,4-difluoro-(1H-1,2,4-triazolyl)acetophenone is a known scaffold for antifungal medications.[8] This precedent suggests that Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate could possess antifungal properties.

The Role of the Ethyl Carboxylate Group

The ethyl carboxylate group at the 5-position of the imidazole ring provides a crucial functional handle. This ester group can participate in hydrogen bonding with biological targets and can be hydrolyzed by esterases in the body to the corresponding carboxylic acid, which may be the active form of the molecule. This bioactivation pathway is a common strategy in prodrug design. The presence of the ethyl carboxylate also offers a site for synthetic modification, allowing for the generation of a library of derivatives with potentially improved potency and pharmacokinetic profiles. For example, similar imidazole carboxylate derivatives are key intermediates in the synthesis of important drugs like Olmesartan, an angiotensin II receptor antagonist.[9][10]

Postulated Biological Activities and Therapeutic Targets

Based on the structural features of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate and the known activities of related compounds, we can hypothesize several potential biological activities and therapeutic targets.

Antifungal Activity

The presence of the difluoro-substituted heterocyclic core strongly suggests a potential for antifungal activity.[7][8] Many existing azole antifungal drugs, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The nitrogen atoms in the imidazole ring of our target molecule could potentially coordinate with the heme iron in the active site of this enzyme, disrupting its function.

Anti-inflammatory Activity

Certain imidazole derivatives are known to exhibit anti-inflammatory properties. The mechanism could involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or the modulation of inflammatory signaling pathways. The difluoro substitution may enhance the potency of this activity.

Anticancer Activity

The imidazole scaffold is present in a number of anticancer agents. Potential mechanisms of action could include the inhibition of protein kinases, which are often dysregulated in cancer, or the disruption of microtubule dynamics, which is essential for cell division. The antiproliferative effects of the compound could be explored against a panel of cancer cell lines.

Enzyme Inhibition

The structural features of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate make it a candidate for an enzyme inhibitor.[2] The imidazole core can interact with various enzyme active sites, and the difluoro and ethyl carboxylate groups can provide additional binding interactions. A broad-spectrum screening against a panel of enzymes could reveal specific inhibitory activities.

Proposed Experimental Workflows for Activity Validation

To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended.

Initial In Vitro Screening

The first step is to perform a series of in vitro assays to assess the broad biological activity profile of the compound.

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

  • Protocol:

    • Prepare a stock solution of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in appropriate growth media in 96-well microtiter plates.

    • Inoculate the wells with standardized suspensions of test microorganisms (e.g., Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, Escherichia coli).

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

    • Include positive (known antimicrobial/antifungal agents) and negative (solvent) controls.

  • Objective: To evaluate the cytotoxic and antiproliferative effects of the compound on various human cancer cell lines.

  • Protocol (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Prepare Serial Dilutions of Compound D Treat Cells with Compound (48-72h) C->D E Add MTT Solution (2-4h Incubation) F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT antiproliferative assay.

Secondary and Mechanistic Studies

If promising activity is observed in the initial screens, further studies are warranted to elucidate the mechanism of action.

  • Objective: To determine if the compound inhibits specific enzymes hypothesized to be its targets.

  • Example Protocol (Lanosterol 14α-demethylase Inhibition Assay):

    • Express and purify recombinant lanosterol 14α-demethylase.

    • Perform an in vitro enzyme assay using a fluorescent or colorimetric substrate.

    • Incubate the enzyme with varying concentrations of the compound.

    • Measure the enzyme activity and calculate the IC50 value.

Enzyme_Inhibition_Workflow A Recombinant Enzyme Expression & Purification D Incubate Enzyme with Compound A->D B Prepare Assay Buffer and Substrate E Initiate Reaction with Substrate B->E C Serial Dilution of Test Compound C->D D->E F Measure Enzyme Activity (e.g., Fluorescence) E->F G Data Analysis: Calculate IC50 F->G

Caption: General workflow for a target-based enzyme inhibition assay.

Future Directions and Conclusion

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate represents an intriguing starting point for a drug discovery program. The logical next steps would involve:

  • Lead Optimization: Should the initial screens yield positive results, a medicinal chemistry campaign to synthesize and test a library of analogues would be initiated to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising lead compounds would be advanced to animal models of disease to evaluate their in vivo efficacy and safety.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-likeness and safety profile of any potential drug candidate.

References

  • A review: Imidazole synthesis and its biological activities. (n.d.). ijcrt.org. Retrieved January 21, 2026, from [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). inno-pharmchem.com. Retrieved January 21, 2026, from [Link]

  • Al-Absi, G. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(21), 7233. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). longdom.org. Retrieved January 21, 2026, from [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). ijpsrr.com. Retrieved January 21, 2026, from [Link]

  • Zhang, C. H., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 64(24), 17936-17954. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). ncbi.nlm.nih.gov. Retrieved January 21, 2026, from [Link]

  • The Importance of Imidazole Derivatives in Pharmaceutical Research. (n.d.). autechindustry.com. Retrieved January 21, 2026, from [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). jocpr.com. Retrieved January 21, 2026, from [Link]

  • Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. (2013). patents.google.com.
  • Imidazole derivatives, processes for preparing them and their uses. (2009). patents.google.com.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). ncbi.nlm.nih.gov. Retrieved January 21, 2026, from [Link]

  • Imidazole carboxylates. (1967). patents.google.com.
  • A method of preparing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone. (2014). patents.google.com.
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. (2012). pubmed.ncbi.nlm.nih.gov. Retrieved January 21, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). ncbi.nlm.nih.gov. Retrieved January 21, 2026, from [Link]

  • Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (n.d.). mdpi.com. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020). patents.google.com.
  • 2-(2,4-difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ols and processes for their preparation. (2018). patents.google.com.
  • 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone. (n.d.). pubchem.ncbi.nlm.nih.gov. Retrieved January 21, 2026, from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). ncbi.nlm.nih.gov. Retrieved January 21, 2026, from [Link]

  • 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)Acetophenone Powder. (n.d.). kevyslabs.com. Retrieved January 21, 2026, from [Link]

Sources

The Strategic Role of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Fluorine and a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of medicinal chemistry.[1] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1] When these attributes are combined with a "privileged structure" like the imidazole ring—a motif present in numerous biologically active compounds—the potential for developing novel therapeutics with enhanced properties is significant. This guide delves into the technical nuances of a particularly promising, yet underexplored, building block: Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate .

While direct literature on this specific molecule is sparse, its constituent parts—the difluorinated imidazole core and the reactive carboxylate handle—position it as a versatile synthon for the generation of diverse compound libraries. This document will, therefore, extrapolate from the established chemistry of analogous structures to provide a comprehensive overview of its potential synthesis, functionalization, and application in medicinal chemistry. We will explore the rationale behind its design, propose synthetic and derivatization pathways, and discuss its potential as a scaffold for targeting a range of biological entities, particularly in oncology and infectious diseases.

The Physicochemical Impact of Difluorination on the Imidazole Core

The introduction of two fluorine atoms at the 2 and 4 positions of the imidazole ring is a deliberate design choice aimed at modulating several key molecular properties critical for drug efficacy:

  • Modulation of pKa: The high electronegativity of fluorine atoms exerts a strong inductive electron-withdrawing effect, which is anticipated to significantly lower the pKa of the imidazole ring. This makes the N-H proton more acidic and the ring less basic compared to its non-fluorinated counterpart. This modulation of basicity can be critical for altering a compound's interaction with its biological target, improving cell permeability, and reducing off-target effects related to non-specific binding to acidic cellular compartments.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing C-H bonds at the 2 and 4 positions with C-F bonds, the metabolic stability of the imidazole core is expected to be enhanced, potentially leading to a longer in vivo half-life and improved pharmacokinetic profile.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, multiple fluorine atoms can have a more complex effect. The difluorination of the imidazole ring likely increases its lipophilicity, which can enhance membrane permeability and facilitate oral absorption.

  • Conformational Control and Binding Interactions: Fluorine atoms can engage in unique, non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. Their presence can also influence the conformation of the molecule, pre-disposing it to a bioactive conformation and potentially increasing binding affinity and selectivity.

Synthetic Strategy: A Proposed Pathway

G Target Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate Intermediate1 Ethyl 2-amino-2-(difluoroacetylamino)acrylate Target->Intermediate1 Intramolecular Cyclization Precursor1 Ethyl 2-aminoacrylate Intermediate1->Precursor1 Acylation Precursor2 Difluoroacetylating Agent (e.g., Difluoroacetyl chloride) Intermediate1->Precursor2 Acylation

Figure 1: Proposed Retrosynthetic Analysis.
Proposed Experimental Protocol: Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

This protocol is a hypothetical pathway based on established organic chemistry principles.

Step 1: Synthesis of Ethyl 2-amino-2-(difluoroacetylamino)acrylate

  • Reaction Setup: To a solution of ethyl 2-aminoacrylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Acylation: Cool the reaction mixture to 0 °C and add a solution of difluoroacetyl chloride (1.1 eq) in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired acylated intermediate.

Step 2: Intramolecular Cyclization to form Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

  • Reaction Setup: Dissolve the intermediate from Step 1 in a high-boiling point solvent (e.g., xylenes or N,N-dimethylformamide).

  • Cyclization: Heat the reaction mixture to reflux (typically 120-150 °C) for 8-12 hours. The cyclization can be promoted by the addition of a dehydrating agent or a Lewis acid catalyst.

  • Reaction Monitoring: Monitor the formation of the imidazole ring by TLC and/or LC-MS.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Derivatization Potential: A Gateway to Diverse Chemical Space

The true value of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate lies in its potential for further functionalization at three key positions: the N1-position of the imidazole ring, the ethyl ester at the C5-position, and potentially through nucleophilic aromatic substitution of one of the fluorine atoms under specific conditions.

G cluster_0 N1-Functionalization cluster_1 C5-Ester Modification cluster_2 C2/C4-Substitution (Potential) Start Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation Hydrolysis Hydrolysis Start->Hydrolysis SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling

Figure 2: Derivatization Pathways.
Protocol 1: N1-Alkylation/Arylation

The N-H proton of the imidazole ring is acidic and can be readily deprotonated with a suitable base, followed by reaction with an electrophile.

  • Deprotonation: To a solution of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (1.0 eq) in a polar aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Alkylation/Arylation: After stirring for 30 minutes, add the desired alkyl or aryl halide (e.g., benzyl bromide, iodomethane, or a substituted aryl halide with an activating group) (1.2 eq).

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation.[2][3][4]

  • Reaction Setup: Dissolve Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or ethanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide, 2-3 eq).

  • Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, remove the organic solvent under reduced pressure.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Amide Coupling

The resulting carboxylic acid can be coupled with a wide range of amines to generate a diverse library of amides.[5][6][7][8]

  • Activation: To a solution of the carboxylic acid from Protocol 2 (1.0 eq) and the desired amine (1.1 eq) in an aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq).

  • Coupling: Stir the reaction mixture at room temperature for 6-12 hours.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent, wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and purify the product by column chromatography.

Potential Applications in Medicinal Chemistry

The structural features of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate and its derivatives make them attractive scaffolds for targeting several classes of biological targets.

Kinase Inhibitors

The imidazole core is a common feature in many kinase inhibitors. The difluoro substitution can enhance binding affinity and selectivity, while the derivatizable positions allow for the exploration of different pockets of the ATP-binding site.

R¹ Group (at N1)R² Group (at C5)Potential Kinase TargetsRationale
Substituted aryl/heteroarylAmides with basic aminesTyrosine Kinases (e.g., EGFR, VEGFR)Mimicking known hinge-binding motifs and accessing solvent-exposed regions.
Small alkyl chainsAmides with cyclic aminesSerine/Threonine Kinases (e.g., CDKs, Aurora)Exploring hydrophobic pockets and forming key hydrogen bonds.
Anti-Infective Agents

Fluorinated imidazoles have shown promise as anti-bacterial and anti-fungal agents.[9] The mechanism often involves the inhibition of essential enzymes in pathogens.

R¹ Group (at N1)R² Group (at C5)Potential Anti-infective TargetRationale
Lipophilic side chainsSimple amides or estersFungal Cytochrome P450 enzymesInterfering with ergosterol biosynthesis.
Heterocyclic moietiesAmides with polar groupsBacterial enzymes (e.g., DNA gyrase, FabH)[10]Disrupting essential cellular processes in bacteria.

Conclusion and Future Outlook

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate stands as a promising yet largely untapped resource for medicinal chemists. Its strategic difluorination offers a powerful tool to modulate the physicochemical properties of the privileged imidazole scaffold. The synthetic and derivatization pathways outlined in this guide, though extrapolated from related chemistries, provide a solid foundation for the exploration of this molecule's potential. The versatility of its functional handles opens the door to the creation of vast and diverse compound libraries targeting a wide array of biological pathways implicated in diseases such as cancer and infectious diseases. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the systematic investigation of such strategically designed building blocks will be paramount to the future of drug discovery.

References

  • Ali Khudhir, Mahmoud A. Al-Sha'er, Mahmoud A. Alelaimat, Raed Khashan. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. J COMPUT AID MOL DES.
  • Anonymous. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Anonymous. (2020). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
  • Saccoliti, F., Madia, V. N., Tudino, V., De Leo, A., Pescatori, L., Messore, A., De Vita, D., Scipione, L., Brun, R., Kaiser, M., Mäser, P., Calvet, C. M., Jennings, G. K., Podust, L. M., Costi, R., & Di Santo, R. (2018). Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. European Journal of Medicinal Chemistry, 156, 53–60.
  • Anonymous. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Journal of the Iranian Chemical Society.
  • Anonymous. (2014). Polymer based advanced recipes for imidazoles: a review. RSC Advances.
  • Anonymous. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
  • Anonymous. (2008). EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof.
  • Anonymous. (2020).
  • O'Hagan, D. (2010). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 5(10), 965–977.
  • Anonymous. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega.
  • Anonymous. (2022).
  • Anonymous. (2023). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Anonymous. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. TSI Journals.
  • Anonymous. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Anonymous. (2015).
  • Anonymous. (2021).
  • Anonymous. (2024).
  • Anonymous. (2009). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society.
  • Anonymous. (2015). Hydrophobic and Ionic Interactions in the Ester Hydrolysis by Imidazole-Containing Polymers.
  • Anonymous. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube.
  • Anonymous. (2012).
  • Anonymous. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Anonymous. (2020). Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model. PubMed.
  • Anonymous. (2024).
  • Anonymous. (2015). Exploration of structure-based on imidazole core as antibacterial agents. PubMed.
  • Anonymous. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Anonymous. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Anonymous. (2006). Ethyl 1-methylimidazole-2-carboxylate.
  • Anonymous. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.
  • Anonymous. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
  • Anonymous. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Anonymous. (2025). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.
  • Anonymous. (2022). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science.
  • Anonymous. (2020). CN1331915C - Poly imidazole and preparation method thereof.
  • Anonymous. (1973).
  • Anonymous. (2021). Synthesis of Carboxylic Acids. University of Minnesota.
  • Anonymous. (2015).
  • Anonymous. (2020).
  • Anonymous. (2015). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • Anonymous. (2024). Structure activity relationship of the synthesized compounds.
  • Anonymous. (2025). Methods for the synthesis of 2,4‐disubstituted imidazoles.

Sources

The Strategic Utility of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among the myriad of fluorinated heterocycles, derivatives of imidazole have garnered significant attention due to their prevalence in numerous pharmaceuticals and their versatile chemical reactivity. This technical guide delves into the synthesis and application of a particularly valuable, yet underexplored, building block: Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate . This guide will provide a comprehensive overview of its synthesis, functionalization, and potential as a strategic component in the design and development of novel chemical entities.

Physicochemical Properties and Structural Features

Before exploring its synthetic utility, it is crucial to understand the key physicochemical properties of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

PropertyValueSource
Molecular Formula C₆H₆F₂N₂O₂
Molecular Weight 176.12 g/mol
Appearance White to off-white solidInferred from similar compounds
Storage 2-8°C, under inert atmosphere

The presence of two fluorine atoms on the imidazole ring at positions 2 and 4 significantly impacts its electronic properties. The strong electron-withdrawing nature of fluorine acidifies the N-H proton, influencing its reactivity in N-alkylation and N-arylation reactions. Furthermore, the fluorine substituents modulate the electron density of the imidazole ring, affecting its susceptibility to electrophilic and nucleophilic attack. The ethyl carboxylate group at position 5 provides a versatile handle for further synthetic transformations, including hydrolysis to the corresponding carboxylic acid, amide bond formation, and reduction to the alcohol.

Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate: A Step-by-Step Approach

The synthesis of this valuable building block can be achieved through a multi-step sequence, commencing with readily available starting materials. The overall synthetic strategy involves the construction of a key β-ketoester intermediate, followed by its conversion to an enol ether, and subsequent cyclization to form the difluoroimidazole ring.

digraph "Synthesis_Workflow" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
  edge [fontname="Arial", color="#5F6368"];

A [label="Ethyl difluoroacetate +\nEthyl acetate"]; B [label="Ethyl 4,4-difluoroacetoacetate"]; C [label="Ethyl 2-ethoxymethylene-\n4,4-difluoro-3-oxobutyrate"]; D [label="Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate"];

A -> B [label=" Claisen\nCondensation "]; B -> C [label=" Acetic Anhydride,\nTriethyl Orthoformate "]; C -> D [label=" Formamide,\nHeat "]; }

Figure 2: Potential reaction pathways for the functionalization of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

N-Functionalization: Alkylation and Arylation

The N-H proton of the imidazole ring can be deprotonated with a suitable base to generate the corresponding imidazolide anion, which can then be reacted with various electrophiles.

  • N-Alkylation: Reaction with alkyl halides in the presence of a base such as sodium hydride or potassium carbonate can introduce a variety of alkyl substituents at the N-1 position. The electron-withdrawing nature of the fluorine atoms may necessitate the use of stronger bases and higher reaction temperatures compared to non-fluorinated imidazoles.[1]

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or arylboronic acids can be employed to introduce aryl or heteroaryl groups at the N-1 position.

Modification of the Carboxylate Group

The ethyl ester at the C-5 position serves as a versatile handle for further elaboration.

  • Amide Bond Formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amide derivatives. Alternatively, direct amidation of the ester may be possible with certain amines under forcing conditions. The synthesis of amide derivatives from electron-deficient amines and carboxylic acids has been a subject of interest, with protocols using coupling reagents like EDC and DMAP with a catalytic amount of HOBt showing promise.[2]

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This alcohol can then be further functionalized.

Conclusion

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a highly functionalized and synthetically valuable building block. Its preparation, although multi-stepped, proceeds from readily available starting materials. The strategic placement of two fluorine atoms and an ethyl carboxylate group on the imidazole core provides a platform for diverse synthetic transformations. The insights and protocols presented in this guide are intended to empower researchers and drug development professionals to harness the full potential of this versatile molecule in the creation of novel and impactful chemical entities. Further exploration of its reactivity and application in the synthesis of complex targets is a promising avenue for future research.

References

  • PubChem. Ethyl 4,4-difluoro-3-oxobutanoate. [Link]

  • Google Patents.
  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • Indian Academy of Sciences. Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. [Link]

  • PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

Sources

"Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate" discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the discovery and history of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. In the absence of a singular, documented discovery narrative for this specific molecule, this guide adopts a foundational approach, tracing the historical and scientific lineage of its core structural components: the imidazole ring, the strategic incorporation of fluorine atoms, and the introduction of an ethyl carboxylate moiety. By examining the evolution of synthetic methodologies for each component, we construct a scientifically grounded, plausible history and propose robust synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering both historical context and practical synthetic insights.

Introduction: A Molecule of Inferred Importance

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile core for interacting with biological targets.[2][3] The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[4] Similarly, the ethyl carboxylate group serves as a crucial synthetic handle, enabling further molecular elaboration.

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate combines these three key features. While its specific discovery is not prominently documented in the scientific literature, its existence and utility can be inferred from the convergence of several mature fields of organic synthesis. This guide, therefore, reconstructs its probable scientific emergence by dissecting its architectural elements and the historical advancements that made its synthesis conceivable.

Historical Foundations: The Imidazole Ring

The story of any imidazole derivative begins with the discovery of the parent heterocycle. The first synthesis of imidazole was reported in 1858 by the German chemist Heinrich Debus.[1][5] He achieved this by condensing glyoxal, formaldehyde, and ammonia, a reaction that, while foundational, often resulted in low yields.[5]

G cluster_Debus Debus Imidazole Synthesis (1858) Glyoxal Glyoxal Imidazole Imidazole (Glyoxaline) Glyoxal->Imidazole + Formaldehyde Formaldehyde Formaldehyde->Imidazole + Ammonia Ammonia Ammonia->Imidazole +

Caption: The Debus synthesis of imidazole from glyoxal, formaldehyde, and ammonia.

A significant improvement came in 1882 with the Debus-Radziszewski imidazole synthesis, which broadened the scope by using a 1,2-dicarbonyl compound, an aldehyde, and ammonia, allowing for the creation of various substituted imidazoles.[5] These early methods laid the essential groundwork for accessing the core imidazole structure.

The Advent of Fluorinated Heterocycles: A Synthetic Challenge

The introduction of fluorine into heterocyclic systems was a later development, driven by the growing recognition of fluorine's beneficial effects in agrochemicals and pharmaceuticals. Synthesizing fluorinated imidazoles, particularly with fluorine directly on the heterocyclic ring, presented unique challenges.

Early methods for producing fluoroimidazoles were often limited in scope.[6] A significant breakthrough for the synthesis of 2-fluoroimidazoles was the application of the Balz-Schiemann reaction. This involves the diazotization of a 2-aminoimidazole precursor to form a diazonium salt, which then decomposes in the presence of a fluoride source to yield the 2-fluoro derivative.[7]

More recently, direct electrophilic fluorination has become a powerful tool. Reagents like N-fluorobenzenesulfonimide (NFSI) allow for the regioselective installation of fluorine onto the imidazole ring under relatively mild, base-promoted conditions.[4]

G cluster_Fluorination Key Fluorination Strategies for Imidazoles AminoImidazole 2-Aminoimidazole BalzSchiemann Balz-Schiemann Reaction AminoImidazole->BalzSchiemann ImidazoleRing Imidazole Substrate ElectrophilicFluorination Electrophilic Fluorination (e.g., NFSI) ImidazoleRing->ElectrophilicFluorination FluoroImidazole2 2-Fluoroimidazole BalzSchiemann->FluoroImidazole2 FluoroImidazole5 5-Fluoroimidazole ElectrophilicFluorination->FluoroImidazole5

Caption: Major synthetic routes to selectively fluorinated imidazoles.

Incorporating the Ethyl 5-Carboxylate: A Functional Handle

The introduction of a carboxylate group, specifically at the C5 position of the imidazole ring, is a well-established transformation in organic synthesis, often pivotal in the construction of complex pharmaceutical intermediates. For example, the synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for the antihypertensive drug Olmesartan, demonstrates a viable strategy starting from acyclic precursors like ethyl oxalate and ethyl chloroacetate.[8]

Another common approach involves the construction of the imidazole ring from a precursor that already contains the necessary functionality. For instance, the synthesis of benzimidazole-5-carboxylates has been achieved through the reductive cyclization of substituted nitroanilines with aldehydes.[9][10] These methods highlight the feasibility of creating imidazole-5-carboxylate systems.

MethodPrecursorsTarget FunctionalityReference
From Acyclic Precursors Ethyl oxalate, Ethyl chloroacetate, AmidineEthyl imidazole-5-carboxylate[8]
Reductive Cyclization Substituted 3-nitro-4-aminobenzoate, AldehydeEthyl benzimidazole-5-carboxylate[9][10]
From Diaminobenzoate Ethyl-3,4-diaminobenzoate, Ethyl cyanoacetateEthyl benzimidazole-5-carboxylate[11]

A Plausible Synthetic Pathway

Based on the established synthetic history of the individual components, a logical and robust pathway for the synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate can be proposed. This hypothetical pathway represents a convergence of historical methods, adapted for the specific target molecule.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Diethyl 2,3-dioxosuccinate

This step involves the Claisen condensation of two equivalents of diethyl oxalate, a classic C-C bond-forming reaction.

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) cooled to 0-5 °C, add diethyl oxalate dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction with dilute hydrochloric acid and extract the product, diethyl 2,3-dioxosuccinate, with an organic solvent.

  • Purify the product by vacuum distillation.

Step 2: Formation of Ethyl 2-amino-4-oxo-4,5-dihydro-1H-imidazole-5-carboxylate

This step involves the cyclization with guanidine to form the core imidazole ring.

  • Dissolve diethyl 2,3-dioxosuccinate and guanidine hydrochloride in ethanol.

  • Add a base, such as sodium ethoxide, and reflux the mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with acetic acid to precipitate the product.

  • Filter and wash the solid to obtain the aminohydroxyimidazole intermediate.

Step 3: Diazotization and Fluorination (Double Balz-Schiemann Reaction)

This crucial step introduces the two fluorine atoms.

  • Suspend the product from Step 2 in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (-10 to 0 °C).

  • Add a solution of sodium nitrite (NaNO₂) dropwise to effect diazotization of the amino group and the enol-like hydroxyl groups.

  • Carefully heat the resulting diazonium tetrafluoroborate salt solution to induce thermal decomposition (the Schiemann reaction), releasing nitrogen gas and forming the C-F bonds.

  • Extract the crude Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate and purify by column chromatography.

G Start Diethyl Oxalate Step1 Claisen Condensation Start->Step1 Intermediate1 Diethyl 2,3-dioxosuccinate Step1->Intermediate1 Step2 Cyclization with Guanidine Intermediate1->Step2 Intermediate2 Ethyl 2-amino-4-hydroxy-1H-imidazole-5-carboxylate Step2->Intermediate2 Step3 Double Balz-Schiemann Reaction (NaNO₂, HBF₄, Heat) Intermediate2->Step3 FinalProduct Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate Step3->FinalProduct

Caption: A proposed synthetic workflow for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Conclusion: A Synthesis of History and Modern Chemistry

The discovery and history of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate are not those of a single "eureka" moment but rather the logical culmination of over 160 years of advancements in heterocyclic and organofluorine chemistry. From Debus's initial synthesis of the imidazole core to the development of sophisticated fluorination techniques, the path to this molecule has been paved by countless chemists. The proposed synthetic pathway, grounded in well-established and robust reactions, provides a practical framework for the preparation of this and related fluorinated imidazoles, underscoring their continued importance as valuable building blocks for the next generation of pharmaceuticals and advanced materials.

References

  • A novel method for synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5 -carboxylate: A key intermediate of olmesartan - JOCPR. Available at: [Link]

  • Imidazole - Wikipedia. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles | Request PDF. Available at: [Link]

  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - ResearchGate. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. Available at: [Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction - ResearchGate. Available at: [Link]

  • 5-Carboxy-1,3-bis(carboxymethyl)-4-imidazolinium-4-carboxylate - PMC - NIH. Available at: [Link]

  • CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents.

Sources

Methodological & Application

Application Note & Protocol: A Proposed Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed, three-step synthetic protocol for the preparation of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, a novel fluorinated imidazole derivative with potential applications in medicinal chemistry and materials science. The strategic introduction of fluorine atoms onto the imidazole scaffold can significantly modulate the physicochemical properties of the molecule, including its metabolic stability and binding affinity to biological targets.[1][2] This guide provides a scientifically grounded, albeit proposed, synthetic route, starting from readily available commercial reagents. Each step is detailed with in-depth procedural instructions, safety precautions, and justifications based on established chemical principles and analogous transformations reported in the peer-reviewed literature.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Imidazole-containing structures are also a cornerstone of many pharmaceutical agents, owing to their ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[3] The synthesis of multiply fluorinated imidazoles, such as the target compound Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, presents a synthetic challenge that this guide aims to address with a logical and feasible approach.

Proposed Synthetic Pathway Overview

The proposed synthesis is a three-step process commencing with the formation of the imidazole ring, followed by two sequential fluorination steps. This strategy allows for controlled introduction of the fluorine atoms at the desired positions.

Synthesis_Workflow A Ethyl Glyoxylate + Formamidine Acetate B Ethyl 1H-imidazole-5-carboxylate A->B C Ethyl 1H-imidazole-5-carboxylate D Ethyl 4-fluoro-1H-imidazole-5-carboxylate C->D  NFSI, Acetonitrile, rt   E Ethyl 4-fluoro-1H-imidazole-5-carboxylate F Ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate E->F  1. Nitration  2. Reduction   G Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate F->G  Sandmeyer-type Reaction  

Caption: Proposed synthetic workflow for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Materials and Equipment

Reagent/MaterialSupplierGrade
Ethyl GlyoxylateSigma-Aldrich≥95%
Formamidine AcetateAlfa Aesar98%
EthanolFisher ScientificAnhydrous, 200 proof
N-Fluorobenzenesulfonimide (NFSI)Combi-Blocks≥97%
AcetonitrileVWRAnhydrous, ≥99.8%
Nitric AcidSigma-AldrichFuming, ≥90%
Sulfuric AcidFisher ScientificACS Grade, 95.0-98.0%
Tin(II) Chloride DihydrateAlfa Aesar98%
Sodium NitriteSigma-Aldrich≥99.0%
Hydrofluoroboric AcidOakwood Chemical48 wt. % in H₂O
Diethyl EtherFisher ScientificAnhydrous
Ethyl AcetateVWRACS Grade
Sodium BicarbonateSigma-Aldrich≥99.7%
Magnesium SulfateFisher ScientificAnhydrous
Silica GelSorbent Technologies60 Å, 230-400 mesh

Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1H-imidazole-5-carboxylate

Rationale: This step involves the well-established condensation reaction between an α-dicarbonyl equivalent (ethyl glyoxylate) and a source of the N-C-N fragment (formamidine) to construct the imidazole ring. This is a common and efficient method for the synthesis of imidazole-5-carboxylates.[4]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl glyoxylate (10.2 g, 100 mmol) and formamidine acetate (10.4 g, 100 mmol).

  • Add 150 mL of anhydrous ethanol to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure Ethyl 1H-imidazole-5-carboxylate as a white to off-white solid.

Step 2: Synthesis of Ethyl 4-fluoro-1H-imidazole-5-carboxylate

Rationale: This step employs an electrophilic fluorination using N-Fluorobenzenesulfonimide (NFSI). The imidazole ring is sufficiently electron-rich to undergo electrophilic substitution.[2][5] The regioselectivity for the C-4 position is directed by the existing substituents. The ester group at C-5 is electron-withdrawing, deactivating the adjacent C-4 position to some extent, but the overall electronic nature of the imidazole ring should still allow for fluorination.[1][6]

Procedure:

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 1H-imidazole-5-carboxylate (14.0 g, 100 mmol) in 200 mL of anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Fluorobenzenesulfonimide (NFSI) (34.7 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl 4-fluoro-1H-imidazole-5-carboxylate.

Step 3: Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Rationale: This is a two-part transformation. First, a nitro group is introduced at the 2-position, which is then reduced to an amino group. The resulting 2-aminoimidazole derivative undergoes a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by fluoride. This is a standard method for introducing fluorine into a heteroaromatic ring where direct fluorination is challenging.[7][8]

Part A: Synthesis of Ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate

  • Nitration: To a cooled (0 °C) mixture of fuming nitric acid (20 mL) and concentrated sulfuric acid (20 mL), slowly add Ethyl 4-fluoro-1H-imidazole-5-carboxylate (15.8 g, 100 mmol). Maintain the temperature below 10 °C. Stir at this temperature for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours. Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Filter the resulting precipitate to obtain the 2-nitro derivative.

  • Reduction: Suspend the crude 2-nitro derivative in 200 mL of ethanol. Add Tin(II) chloride dihydrate (67.7 g, 300 mmol) and heat the mixture to reflux for 6 hours. Cool the reaction mixture and quench with a saturated sodium bicarbonate solution until the pH is ~8. Extract with ethyl acetate (3 x 150 mL). Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield Ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate.

Part B: Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

  • Dissolve Ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate (17.3 g, 100 mmol) in 48% hydrofluoroboric acid (100 mL) at 0 °C.

  • Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in 20 mL of water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 1 hour.

  • Gently heat the solution to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Safety and Handling

ReagentHazardsHandling Precautions
Ethyl GlyoxylateFlammable, skin and eye irritantWork in a well-ventilated fume hood. Wear appropriate PPE.
Formamidine AcetateSkin and eye irritantAvoid inhalation of dust. Wear appropriate PPE.
N-Fluorobenzenesulfonimide (NFSI)Oxidizer, causes severe skin burns and eye damageHandle with care in a fume hood. Avoid contact with combustible materials. Wear appropriate PPE.
Nitric Acid (fuming)Oxidizer, corrosive, toxic by inhalationUse in a chemical fume hood with extreme caution. Wear acid-resistant gloves and face shield.
Sulfuric AcidCorrosive, causes severe burnsHandle with care, adding acid to water, not the reverse. Wear acid-resistant PPE.
Hydrofluoroboric AcidCorrosive, toxicHandle in a well-ventilated fume hood. Avoid contact with skin and eyes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reactionExtend reflux time and ensure reagents are anhydrous.
Multiple products in Step 2Lack of regioselectivityOptimize reaction temperature and rate of NFSI addition.
Incomplete nitration in Step 3AInsufficiently strong nitrating conditionsEnsure the use of fuming nitric acid and maintain low temperatures.
Low yield in Step 3BDecomposition of diazonium saltMaintain low temperatures during diazotization and perform the subsequent displacement reaction promptly.

References

  • Antolini, M., Bozzoli, A., Ghiron, C., Kennedy, G., Rossi, T., & Ursini, A. (1999). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. Bioorganic & medicinal chemistry letters.
  • Chen, et al. (2012).
  • Hook, J. M. (1984).
  • Kaur, N. (2015).
  • Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. (n.d.). Google Patents.
  • Parameswari, M., & Jayamoorthy, K. (2021). Imidazole derivatives synthesis: exploring different methods.
  • Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.
  • A novel method for synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate(2), a key intermediate of Olmesartan was reported. (n.d.). JOCPR. Retrieved from [Link]

  • Albertshofer, K., & Mani, N. S. (2016). Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry.
  • Synthetic Strategies to Access Fluorin
  • Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. (2022).
  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. (2013).
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. (n.d.). RSC Publishing.
  • N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2021).
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Fluorinated Imidazole[4,5f][9][10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). PubMed.

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2011). PMC.
  • Electrophilic fluorination. (n.d.). Wikipedia. Retrieved from [Link]

  • Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (2024). MDPI.
  • Ethyl diethoxyacetate has been prepared from dichloroacetic acid by the action of sodium ethoxide followed by esterification of the intermediate diethoxyacetic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. (2021, October 24). YouTube. Retrieved from [Link]

  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). (n.d.). ResearchGate. Retrieved from [Link]

  • Production of ethyl glyoxylate. (n.d.). Google Patents.
  • Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. (2022). PubMed.

Sources

Application Note: Synthesis and Handling of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the imidazole scaffold can modulate critical physicochemical properties such as metabolic stability, pKa, and binding affinity to biological targets.[1] This guide provides a consolidated overview of the necessary safety precautions, a generalized synthetic approach based on established chemical principles for fluorinated imidazoles, and standard protocols for purification and characterization.

Critical Safety and Handling Protocols

While a specific Material Safety Data Sheet (MSDS) for the title compound is not widely available, data from structurally related fluorinated and heterocyclic compounds necessitate stringent safety measures. The compound is expected to be an irritant and requires careful handling to avoid contact and inhalation.

1.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Hand Protection: Handle with impervious gloves (e.g., nitrile rubber) at all times. Change gloves immediately if contaminated.

  • Body Protection: Wear a flame-retardant laboratory coat. Ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If inhalation risk is high, use a full-face respirator with an appropriate cartridge.

1.2 Emergency Procedures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

  • Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.

Proposed Synthesis Protocol: A Generalized Approach

The construction of the 2,4-difluoroimidazole ring is a significant synthetic challenge. One plausible strategy involves the cyclization of a highly functionalized and fluorinated precursor. An alternative, more modern approach is the direct, regioselective fluorination of a pre-formed imidazole ring. The latter is often difficult to control and requires specialized reagents.

A generalized method, adapted from principles of Hantzsch-type synthesis and modern fluorination techniques, is proposed below. This requires significant optimization.

2.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 2-amino-2-(fluoro)glyoxylate≥95%Custom SynthesisA key, potentially unstable starting material.
1,1-DifluoroacetoneReagent GradeSigma-AldrichHighly volatile and flammable.
Ammonium AcetateACS Reagent, ≥98%Fisher ScientificServes as the nitrogen source for the imidazole ring.
Acetic Acid, GlacialACS GradeVWRSolvent and catalyst. Corrosive.
N-Fluorobenzenesulfonimide (NFSI)≥97%Sigma-AldrichFor potential direct fluorination. A powerful oxidizing agent.
Ethyl AcetateHPLC GradeVWRFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Anhydrous Magnesium or Sodium SulfateReagent GradeVWRFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

2.2 Step-by-Step Experimental Procedure (Proposed)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine ethyl 2-amino-2-(fluoro)glyoxylate (1.0 eq), 1,1-difluoroacetone (1.1 eq), and ammonium acetate (3.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.1 M concentration relative to the limiting reagent).

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere. The causality for heating is to provide the necessary activation energy for the multi-step condensation and cyclization reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Look for the consumption of the starting materials and the appearance of a new, more nonpolar spot corresponding to the imidazole product.

  • Work-up: Once the reaction is deemed complete (e.g., after 12-24 hours), allow the mixture to cool to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a beaker containing ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Caution: This is an exothermic reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product will likely contain unreacted starting materials and side products, necessitating purification by column chromatography.

  • Column Preparation: Prepare a silica gel column using a slurry method with a nonpolar solvent (e.g., hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The polarity of the eluent is increased to first elute nonpolar impurities and then the desired, more polar product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate as a solid or oil.

Characterization

The identity and purity of the final compound must be confirmed by standard analytical techniques.

4.1 Spectroscopic Data (Predicted)

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). A broad singlet for the N-H proton (variable, likely > 10 ppm).
¹³C NMR Signals for the ester carbonyl (~160 ppm), carbons of the imidazole ring (with C-F couplings), and the ethyl group carbons.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms attached to the imidazole ring.
LC-MS (ESI+) A prominent ion corresponding to the protonated molecule [M+H]⁺. The exact mass should be calculated and compared to the observed mass for confirmation of the elemental formula.

Visual Diagrams and Workflows

5.1 Proposed Synthetic Pathway

G cluster_reactants Starting Materials cluster_process Reaction Conditions A Ethyl 2-amino-2-(fluoro)glyoxylate D Glacial Acetic Acid (Solvent) Reflux (Heat) A->D Condensation & Cyclization B 1,1-Difluoroacetone B->D Condensation & Cyclization C Ammonium Acetate C->D Condensation & Cyclization E Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate D->E

Caption: Proposed reaction scheme for imidazole synthesis.

5.2 Overall Experimental Workflow

G start Synthesis workup Aqueous Work-up & Extraction start->workup Reaction Completion purify Column Chromatography workup->purify Crude Product analyze Characterization (NMR, MS) purify->analyze Purified Fractions product Pure Product analyze->product Data Validation

Caption: General laboratory workflow from synthesis to validation.

References

  • The Mason Group, Harvard University. (2023). Generalizable Synthesis of Highly Fluorinated Ionic Liquids. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct methylation and trifluoroethylation of imidazole and pyridine derivatives. [Online]. Available at: [Link]

  • AMiner. (n.d.). Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. [Online]. Available at: [Link]

  • PubMed. (2022). Synthesis of Fluorinated Imidazole[4,5f][3][4]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. [Online]. Available at: [Link]

  • ResearchGate. (2025). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. [Online]. Available at: [Link]

Sources

Application Notes and Protocols: In Vitro Assay Methods for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a synthetic heterocyclic compound featuring an imidazole core, a structure known for its diverse pharmacological activities.[1][2][3] Imidazole derivatives have been extensively explored in drug discovery, exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The presence of fluorine atoms in the structure of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate can significantly modulate its physicochemical and biological properties, potentially enhancing its metabolic stability and target binding affinity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. The protocols outlined below are designed to facilitate the initial characterization of this compound's biological activity, offering a systematic approach to identifying its potential therapeutic applications.

I. Preliminary Screening: Assessing General Cytotoxicity and Antimicrobial Activity

The initial phase of in vitro testing should focus on broadly assessing the compound's biological effects. This includes determining its general cytotoxicity against mammalian cell lines and its potential antimicrobial activity against a panel of relevant microorganisms.

A. Cell Viability and Cytotoxicity Assays

Understanding the cytotoxic potential of a compound is a critical first step in its pharmacological profiling.[6][7][8] These assays help determine the concentration range at which the compound exhibits biological activity without causing excessive cell death.

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: After the incubation period, add 100 µL of CellTiter-Glo® reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

B. Antimicrobial Susceptibility Testing

Given the known antimicrobial properties of many imidazole derivatives, it is prudent to screen Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate for antibacterial and antifungal activity.[1][3]

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

II. Elucidating the Mechanism of Action: Enzyme Inhibition Assays

If the preliminary screening suggests a particular biological activity, the next step is to investigate the underlying mechanism of action.[10] Enzyme inhibition assays are fundamental to this process.

A. Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are common targets for cancer therapy.[11]

1. ADP-Glo™ Kinase Assay

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[11][12]

Protocol:

  • Kinase Reaction: Set up a reaction mixture containing the kinase, a suitable substrate, ATP, and varying concentrations of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in a 96- or 384-well plate.[11]

  • Incubation: Incubate the reaction at 30°C for 60 minutes.[11]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[11]

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

  • Luminescence Measurement: Measure the luminescence. A lower signal indicates inhibition of the kinase.

  • Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Workflow for Kinase Inhibition Assay

A Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Incubate at 30°C (60 min) A->B Reaction C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C Termination D Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) C->D Signal Generation E Measure Luminescence D->E Detection F Data Analysis (Calculate IC50) E->F Quantification cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Inhibitor Ethyl 2,4-difluoro- 1H-imidazole-5-carboxylate Inhibitor->Kinase_A Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Sources

The Strategic Role of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the identification and utilization of versatile chemical intermediates are paramount to the successful synthesis of novel therapeutic agents. Among these, ethyl 2,4-difluoro-1H-imidazole-5-carboxylate has emerged as a critical building block, particularly in the creation of targeted therapies such as kinase inhibitors. The strategic incorporation of fluorine atoms and the inherent reactivity of the imidazole scaffold offer a unique combination of properties that are highly advantageous in modern medicinal chemistry. This document provides a detailed exploration of the application of this intermediate, focusing on its role in the synthesis of potent Focal Adhesion Kinase (FAK) inhibitors.

Introduction: The Significance of Fluorinated Imidazoles in Drug Design

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[1] The introduction of fluorine atoms to this scaffold, as seen in ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, further enhances its utility. Fluorine substitution can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. These attributes are often crucial for improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Physicochemical Properties of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is fundamental to its effective application. The properties of ethyl 2,4-difluoro-1H-imidazole-5-carboxylate are summarized in the table below.

PropertyValueReference
CAS Number 89676-59-5[2]
Molecular Formula C₆H₆F₂N₂O₂[2]
Molecular Weight 192.13 g/mol [2]
Appearance Solid-
Solubility Soluble in common organic solvents such as methanol, ethanol, and dimethylformamideGeneral chemical knowledge

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; N3 [label="N", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="0.8,0!"]; H_N1 [label="H", pos="0,2.2!"]; F_C2 [label="F", pos="-2.2,1.5!"]; F_C4 [label="F", pos="0,-2.5!"]; C_ester [label="C", pos="2.2,0!"]; O_ester1 [label="O", pos="2.9,0.8!"]; O_ester2 [label="O", pos="2.9,-0.8!"]; CH2_ester [label="CH₂", pos="4.3,-0.8!"]; CH3_ester [label="CH₃", pos="5.5,-0.8!"];

// Bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- H_N1 [label=""]; C2 -- F_C2 [label=""]; C4 -- F_C4 [label=""]; C5 -- C_ester [label=""]; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2 [label=""]; O_ester2 -- CH2_ester [label=""]; CH2_ester -- CH3_ester [label=""]; }

Caption: Chemical structure of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Application in the Synthesis of Imidazo[1,2-a][3][4][5]triazine-based FAK Inhibitors

A significant application of ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is in the synthesis of imidazo[1,2-a][3][4][5]triazine derivatives, which have shown potent inhibitory activity against Focal Adhesion Kinase (FAK).[6][7] FAK is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a key role in tumor progression, including cell survival, proliferation, migration, and invasion.[3][4][5] Therefore, FAK inhibitors are a promising class of anti-cancer agents.[3][4][8]

The synthesis of these inhibitors often involves a multi-step sequence where the difluoro-imidazole core provides a crucial anchor for building the larger heterocyclic system. The following protocol is a representative example of how ethyl 2,4-difluoro-1H-imidazole-5-carboxylate can be utilized in the initial steps of such a synthesis.

Experimental Protocol: Synthesis of a Key Amidine Intermediate

This protocol outlines the conversion of the starting ester to a crucial amidine intermediate, a key step in the construction of the fused triazine ring system.

Step 1: Amidation of the Ester

  • To a solution of ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10.0 eq).

  • Seal the reaction vessel and stir at 80°C for 16 hours.

    • Causality: The ester is converted to the corresponding primary amide through aminolysis. The use of a sealed vessel and elevated temperature is necessary to drive the reaction to completion with the volatile ammonia solution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude 2,4-difluoro-1H-imidazole-5-carboxamide.

Step 2: Dehydration to the Nitrile

  • To a solution of the crude 2,4-difluoro-1H-imidazole-5-carboxamide (1.0 eq) in anhydrous dichloromethane, add triethylamine (3.0 eq).

  • Cool the mixture to 0°C and slowly add trifluoroacetic anhydride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The primary amide is dehydrated to the corresponding nitrile. Trifluoroacetic anhydride is a powerful dehydrating agent, and triethylamine acts as a base to neutralize the trifluoroacetic acid byproduct.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain 2,4-difluoro-1H-imidazole-5-carbonitrile.

Step 3: Formation of the Amidine

  • Dissolve the 2,4-difluoro-1H-imidazole-5-carbonitrile (1.0 eq) in a solution of sodium methoxide (1.2 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ammonium chloride (1.5 eq) and stir at 60°C for 5 hours.

    • Causality: The nitrile reacts with the methoxide to form an intermediate imidate, which then reacts with ammonium chloride to generate the desired amidine. This Pinner reaction is a classic method for converting nitriles to amidines.

  • Cool the reaction mixture and concentrate under reduced pressure. The resulting crude 2,4-difluoro-1H-imidazole-5-carboximidamide can be used in the subsequent cyclization step without further purification.

synthesis_workflow cluster_0 Synthesis of Amidine Intermediate Start Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate Step1 Amidation (NH₃/MeOH, 80°C) Start->Step1 Intermediate1 2,4-difluoro-1H-imidazole- 5-carboxamide Step1->Intermediate1 Step2 Dehydration (TFAA, Et₃N, DCM) Intermediate1->Step2 Intermediate2 2,4-difluoro-1H-imidazole- 5-carbonitrile Step2->Intermediate2 Step3 Amidine Formation (NaOMe, NH₄Cl, MeOH) Intermediate2->Step3 End 2,4-difluoro-1H-imidazole- 5-carboximidamide Step3->End fak_signaling_pathway cluster_0 FAK Signaling Pathway and Inhibition FAK FAK pFAK pFAK (Tyr397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pFAK->Downstream Src->Downstream Cellular_Responses Cell Survival, Proliferation, Migration, Invasion Downstream->Cellular_Responses FAK_Inhibitor FAK Inhibitor (Imidazo[1,2-a][1,3,5]triazine) FAK_Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and the point of inhibition.

Conclusion

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate stands out as a valuable and strategically important intermediate in the synthesis of complex heterocyclic compounds for drug discovery. Its unique structural features, particularly the difluorinated imidazole core, provide a solid foundation for the development of potent and selective kinase inhibitors. The application of this building block in the synthesis of FAK inhibitors highlights its potential in the ongoing search for novel and effective cancer therapeutics. The protocols and mechanistic insights provided herein serve as a guide for researchers and scientists working at the forefront of pharmaceutical innovation.

References

  • Patsnap Synapse. (2024, June 21). What are FAK inhibitors and how do they work? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are FAK1 inhibitors and how do they work? Retrieved from [Link]

  • Luo, M., & Guan, J. L. (2023). Focal adhesion kinase inhibitors, a heavy punch to cancer. Journal of Hematology & Oncology, 16(1), 1-19. Retrieved from [Link]

  • Zheng, Y., et al. (2020). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a]t[3][4][5]riazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 63(21), 12707–12724. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Design, Synthesis, and Evaluation of Novel Imidazo[1,2- a ]t[3][4][5]riazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating the Potential of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigating Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in Oncology

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design.[1][2] In the realm of oncology, imidazole-containing molecules have demonstrated a broad spectrum of anticancer activities, targeting key pathways involved in tumor growth, proliferation, and survival.[1][3]

The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy to enhance their metabolic stability, binding affinity, and overall therapeutic profile.[4][5] This has been particularly successful in the development of novel anticancer agents. While direct experimental data on the oncological applications of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is not yet available in the public domain, its structural features—namely the difluorinated imidazole core and the ethyl carboxylate group—suggest a strong rationale for its investigation as a potential anticancer agent.

This document, therefore, serves as a forward-looking guide for researchers. It provides a series of detailed application notes and experimental protocols based on the established activities of structurally related fluorinated imidazole derivatives. The proposed applications are inferential and aim to provide a robust framework for the systematic evaluation of this promising, yet unexplored, compound in oncology research.

Section 1: Hypothesized Mechanisms and Potential Therapeutic Targets

Based on the current understanding of fluorinated imidazole derivatives in oncology, we can hypothesize several potential mechanisms of action for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Induction of Apoptosis and DNA Damage

Several studies have highlighted the ability of fluorinated imidazole derivatives to induce apoptosis in cancer cells. For instance, a series of fluorinated imidazole[4,5f][6][7]phenanthroline derivatives has been shown to exhibit potent antitumor activity in liver cancer cells by triggering DNA damage and subsequent apoptosis.[6] One of the most potent compounds in that series, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][6][7]phenanthroline, displayed an IC50 value of approximately 0.29 μM against HepG2 cells.[6]

Hypothesis: Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate may induce apoptosis in cancer cells through intrinsic or extrinsic pathways, potentially initiated by DNA damage.

Diagram of Hypothesized Apoptosis Induction Pathway:

G Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate Cancer Cell Cancer Cell Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate->Cancer Cell DNA_Damage DNA Damage Cancer Cell->DNA_Damage Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Hypothesized mechanism of apoptosis induction.

Kinase Inhibition

The imidazole scaffold is a common feature in many kinase inhibitors.[1] Fluorinated imidazole derivatives have been specifically investigated as inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR).[8] For example, imidazole-based compounds have been designed as EGFR inhibitors, with some showing potent enzymatic inhibition and antiproliferative activity against a range of cancer cell lines.[8]

Hypothesis: The difluorinated imidazole core of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate could serve as a scaffold for binding to the ATP-binding pocket of various oncogenic kinases, leading to the inhibition of their activity and downstream signaling pathways.

Diagram of Hypothesized Kinase Inhibition Workflow:

G Compound Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate Kinase Oncogenic Kinase (e.g., EGFR, FLT3) Compound->Kinase Inhibition Inhibition Compound->Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Signaling Downstream Signaling (Proliferation, Survival) Phosphorylation->Signaling Inhibition->Kinase

Caption: Hypothesized kinase inhibition mechanism.

Section 2: Experimental Protocols for Preliminary Evaluation

The following protocols are designed to provide a foundational assessment of the anticancer potential of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a crucial first step to determine the dose-dependent cytotoxic effects of the compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, T24 - bladder, A549 - lung) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[8][9][10]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

Cell LineCancer TypeHypothesized IC50 Range (µM)
HepG2Liver Carcinoma1 - 20
MCF-7Breast Adenocarcinoma5 - 50
T24Bladder Carcinoma10 - 70
A549Lung Carcinoma5 - 50
HEK293Normal Kidney>100

Note: The hypothesized IC50 ranges are based on published data for other fluorinated imidazole derivatives and serve as a preliminary guide.[6][10][11]

Apoptosis Assessment (Annexin V-FITC/PI Staining)

This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Section 3: Advanced Protocols for Mechanistic Insights

Should the preliminary results be promising, the following advanced protocols can be employed to elucidate the specific mechanism of action.

Kinase Inhibition Profiling

Protocol:

  • In Vitro Kinase Assay:

    • Utilize a commercial kinase profiling service or in-house assays to screen Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate against a panel of cancer-related kinases (e.g., EGFR, VEGFR-2, FLT3, PTK6).[9][10]

    • Determine the IC50 values for the inhibited kinases.

  • Western Blot Analysis of Downstream Signaling:

    • Treat cancer cells with the compound at various concentrations and time points.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key downstream signaling proteins of the inhibited kinases (e.g., p-Akt, p-ERK).

Diagram of Western Blot Workflow:

G Cell_Treatment Cancer Cell Treatment Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot experimental workflow.

Cell Cycle Analysis

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the compound as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells and resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Section 4: Concluding Remarks and Future Directions

The application notes and protocols outlined in this document provide a comprehensive framework for the initial investigation of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate as a potential anticancer agent. The strong precedent set by other fluorinated imidazole derivatives suggests that this compound is a worthy candidate for further study.[4][11]

Positive results from these initial screens would warrant more in-depth preclinical studies, including:

  • In vivo efficacy studies in animal models of cancer.

  • Pharmacokinetic and toxicological profiling.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

The exploration of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate and its analogs could lead to the discovery of novel and effective therapeutics for the treatment of cancer.

References

  • He, C., Li, Y., Chen, J., Wu, S., Chen, T., & Liu, Y. (2022). Synthesis of Fluorinated Imidazole[4,5f][6][7]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4), e202100537. [Link]

  • Mishra, R., & Kaur, N. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(15), 4487. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghulikah, H. A., Al-Massarani, S. M., Al-Omair, M. A., & Al-Obaid, A. M. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1311, 138338. [Link]

  • Javed, M. A., Khan, S. A., & Asiri, A. M. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 959421. [Link]

  • Singh, H., Chawla, A., & Chawla, A. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus, 16(5), e59659. [Link]

  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(26), 18596-18635. [Link]

  • Abo-Elanwar, Y. A., Mostafa, A. S., El-Sayed, M. A. A., & Nasr, M. N. A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(52), 31221-31238. [Link]

  • Saedi, A. M. R. A., Al-Majid, A. M., Barakat, A., & Islam, M. S. (2022). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry, 15(2), 103782. [Link]

  • Wang, Y., Chen, J., Li, Y., Wu, S., Chen, T., & Liu, Y. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 26(21), 6599. [Link]

  • Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3329–3347. [Link]

Sources

Application Notes & Protocols: Evaluating Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for the initial evaluation of ethyl 2,4-difluoro-1H-imidazole-5-carboxylate as a potential antifungal drug candidate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal therapies. The protocols outlined herein are based on established methodologies in mycology and medicinal chemistry, providing a scientifically rigorous pathway from initial screening to preliminary safety assessment.

Introduction: The Rationale for Investigating Novel Difluorinated Imidazoles

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new therapeutic agents.[1][2] Imidazole-containing compounds have long been a cornerstone of antifungal therapy.[3][4] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7][8] By disrupting the production of ergosterol, a vital component of the fungal cell membrane, these agents compromise membrane integrity, leading to cell lysis and death.[8]

The candidate molecule, ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, incorporates several features of interest for antifungal drug design. The difluoro-substitution on the imidazole ring is a strategy that has been successfully employed in other azole antifungals to enhance potency and alter the pharmacokinetic profile.[9][10][11] This guide provides a structured approach to systematically evaluate its potential.

Proposed Mechanism of Action

Based on its structural similarity to other imidazole antifungals, the hypothesized mechanism of action for ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is the inhibition of fungal lanosterol 14α-demethylase (CYP51).[3][12][13] This enzyme is a cytochrome P450 monooxygenase responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol.[8][13][14] Inhibition of CYP51 leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately disrupting fungal cell membrane function.[6][12]

Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol CYP51->Ergosterol biosynthesis Cell_Membrane Fungal Cell Membrane (Ergosterol-dependent integrity) Ergosterol->Cell_Membrane incorporation Test_Compound Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate Test_Compound->CYP51 inhibition Antifungal_Drug_Development_Workflow Start Start: Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate In_Vitro_Screening In Vitro Antifungal Susceptibility Testing Start->In_Vitro_Screening MIC_MFC Determine MIC and MFC (Candida, Aspergillus, etc.) In_Vitro_Screening->MIC_MFC Cytotoxicity In Vitro Cytotoxicity Assay (Human Cell Lines) MIC_MFC->Cytotoxicity Selectivity_Index Calculate Selectivity Index (IC50 / MIC) Cytotoxicity->Selectivity_Index Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Ergosterol Biosynthesis Assay) Selectivity_Index->Mechanism_of_Action_Studies Favorable Stop Stop Development Selectivity_Index->Stop Unfavorable In_Vivo_Models In Vivo Efficacy Models (e.g., Murine Candidiasis) Mechanism_of_Action_Studies->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: A streamlined workflow for the preclinical evaluation of a novel antifungal candidate.

In Vivo Efficacy Models

Promising candidates from in vitro studies should be evaluated in animal models of fungal infection to assess their in vivo efficacy. [15][16]

Protocol: Murine Model of Disseminated Candidiasis

This model is widely used to evaluate the efficacy of antifungal agents against systemic Candida infections. [15][17] Materials:

  • Test compound

  • Candida albicans strain

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c)

  • Vehicle for compound administration (e.g., PEG400)

Procedure:

  • Infection: Infect mice intravenously with a standardized inoculum of C. albicans.

  • Treatment: Administer the test compound at various doses via an appropriate route (e.g., oral, intraperitoneal) at specified time points post-infection.

  • Monitoring: Monitor the mice for clinical signs of illness and mortality.

  • Endpoint Analysis: At the end of the study, harvest organs (e.g., kidneys, brain) to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare the fungal burden and survival rates between treated and untreated groups.

Structure-Activity Relationship (SAR) Insights

While data on ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is not yet available, SAR studies on other imidazole and azole derivatives can provide valuable insights for future optimization. [4][18][19]Key considerations include modifications to the ester group and substitutions on the imidazole ring to enhance potency, improve solubility, and reduce off-target effects.

Conclusion

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate represents a novel chemical entity with the potential for development as an antifungal agent. The protocols detailed in these application notes provide a robust and scientifically sound framework for its initial evaluation. By systematically assessing its in vitro and in vivo efficacy, cytotoxicity, and mechanism of action, researchers can make informed decisions regarding its potential for further preclinical and clinical development.

References

  • Fromtling, R. A. (1984). Imidazoles as Antifungal Agents. Journal of Clinical Microbiology, 19(5), 727-730. [Link]

  • Odds, F. C. (1988). Imidazole antifungals. Research Starters. [Link]

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. [Link]

  • Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van den Bossche, M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial Agents and Chemotherapy, 17(6), 922–928. [Link]

  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(3). [Link]

  • Nett, J. E., & Andes, D. R. (2015). Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs. PMC. [Link]

  • Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Sheng, C., Wang, F., Wu, J., Yuan, M., Yan, Z., Liu, X., Li, W., Zhang, Y., & Huang, Z. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5286-5304. [Link]

  • Trzaskos, J. M., Fischer, R. T., & Bossard, M. F. (1991). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Journal of Lipid Research, 32(6), 893-902. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]

  • Segal, E., & Frenkel, M. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(1), 21. [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]

  • Giraldo, M. C., & Ceballos, M. A. (2020). In Vitro or In Vivo Models, the Next Frontier for Unraveling Interactions between Malassezia spp. and Hosts. How Much Do We Know? Microorganisms, 8(11), 1736. [Link]

  • Thompson, G. R., & Patterson, T. F. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(6), ofaa204. [Link]

  • Trzaskos, J. M., Fischer, R. T., & Bossard, M. F. (1991). Substrate-based inhibitors of lanosterol 14 alpha-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties. Journal of Lipid Research, 32(6), 881-891. [Link]

  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1646-1651. [Link]

  • Segal, E., & Frenkel, M. (2018). Experimental in Vivo Models of Candidiasis. PubMed. [Link]

  • Borman, A. M., & Johnson, E. M. (2020). Determination of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). Bio-protocol, 10(15), e3701. [Link]

  • Canton, E., & Pemán, J. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(10), 835. [Link]

  • Jenks, J. D., & Miceli, M. H. (2019). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America, 33(4), 887-903. [Link]

  • Podust, L. M., & Poulos, T. L. (2007). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 497-509. [Link]

  • Wieder, A. M. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00091-19. [Link]

  • Petrou, M. A., & Rogers, T. R. (2014). Pharmacology of azole antifungal agents. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... [Link]

  • Milewska, M. J., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(1), 108-118. [Link]

  • Espinel-Ingroff, A., et al. (2001). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 39(4), 1364-1369. [Link]

  • ResearchGate. (n.d.). (PDF) In vitro antifungal susceptibility testing. [Link]

  • Andes, D., et al. (2003). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 47(4), 1193-1199. [Link]

  • Budzynska, A., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Antibiotics, 11(11), 1538. [Link]

  • Nowaczyk, A., & Modzelewska-Banachiewicz, B. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta Poloniae Pharmaceutica, 59(4), 295-306. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry, 14(9), 1789-1800. [Link]

  • Yeong, K. Y., et al. (2018). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Journal of Chemical Crystallography, 48(4-6), 147-155. [Link]

  • Zhang, L., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 65(2), 1458-1475. [Link]

  • Ryley, J. F., & Gordee, R. S. (1985). Structure-activity relationships in antifungal agents. A survey. Annual Review of Microbiology, 39, 431-462. [Link]

  • Li, Y., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(11), 2998. [Link]

  • Ferreira, I. C. F. R., & Queiroz, M. J. R. P. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(10), 1001. [Link]

  • Tockerling, A., & Köckerling, M. (2007). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine). Zeitschrift für Naturforschung B, 62(2), 246-248. [Link]

  • Odds, F. C., et al. (2004). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy, 48(2), 526-531. [Link]

  • Kumar, A., & Singh, R. K. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(10), 100700. [Link]

  • Google Patents. (n.d.).
  • Nosulenkol, I. S., & Orlov, V. D. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2021(2), M1231. [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9. [Link]

Sources

Application Notes & Protocols: Investigating Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The therapeutic versatility of imidazole derivatives stems from the unique structural and electronic features of the ring, which allow for multiple points of interaction with biological targets such as enzymes and receptors.[1] The anti-inflammatory mechanisms of some imidazole derivatives have been attributed to the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and p38 MAP kinase, as well as the suppression of pro-inflammatory mediators.[1][4]

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a novel compound that combines the established pharmacophore of the imidazole ring with the bio-isosteric replacement of hydrogen with fluorine. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The presence of two fluorine atoms on the imidazole core is hypothesized to modulate the electronic properties of the ring, potentially leading to enhanced and selective interactions with inflammatory targets.

This document provides a comprehensive guide for the systematic evaluation of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate as a potential anti-inflammatory agent. It outlines a logical, multi-tiered experimental workflow, from initial in vitro screening to in vivo validation, explaining the causality behind each experimental choice.

Hypothesized Mechanism of Action

Based on the known mechanisms of related imidazole-containing anti-inflammatory agents, we hypothesize that Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate may exert its effects through the modulation of key inflammatory signaling pathways. A primary putative mechanism is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[5] Furthermore, the compound may interfere with the production of pro-inflammatory cytokines by modulating upstream signaling cascades such as the NF-κB and MAPK pathways.

Hypothesized_Mechanism_of_Action cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 Binds nfkb_path NF-κB Pathway tlr4->nfkb_path Activates mapk_path MAPK Pathway tlr4->mapk_path Activates nucleus Nucleus nfkb_path->nucleus Translocates to mapk_path->nucleus Signals to cox2_gene COX-2 Gene Transcription nucleus->cox2_gene Induces cytokine_gene Cytokine Gene Transcription nucleus->cytokine_gene Induces cox2_protein COX-2 Enzyme cox2_gene->cox2_protein Translates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) cytokine_gene->cytokines Translates to prostaglandins Prostaglandins cox2_protein->prostaglandins Synthesizes inflammation Inflammation cytokines->inflammation prostaglandins->inflammation test_compound Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate test_compound->nfkb_path Putative Inhibition test_compound->mapk_path Putative Inhibition test_compound->cox2_protein Putative Inhibition

Caption: Hypothesized mechanism targeting COX-2 and upstream signaling pathways.

Comprehensive Experimental Workflow

A staged approach is crucial for efficiently evaluating a novel compound. The workflow begins with broad in vitro screening to establish biological activity and safety, followed by more specific mechanistic assays, and culminates in an in vivo model to confirm efficacy in a physiological context.

Experimental_Workflow start Start: Compound Synthesis & Characterization invitro_screening Phase 1: In Vitro Screening start->invitro_screening cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic dose range invitro_screening->cytotoxicity denaturation Protein Denaturation Assay Preliminary anti-inflammatory check invitro_screening->denaturation mechanistic_assays Phase 2: In Vitro Mechanistic Assays cytotoxicity->mechanistic_assays denaturation->mechanistic_assays no_assay LPS-stimulated Macrophage Assay (Measure NO production) mechanistic_assays->no_assay elisa Cytokine Quantification (ELISA) (TNF-α, IL-6) mechanistic_assays->elisa cox_assay COX-1/COX-2 Inhibition Assay Determine selectivity mechanistic_assays->cox_assay invivo_validation Phase 3: In Vivo Validation no_assay->invivo_validation elisa->invivo_validation cox_assay->invivo_validation paw_edema Carrageenan-Induced Paw Edema (Rat Model) invivo_validation->paw_edema end Conclusion: Efficacy & Mechanism Elucidation paw_edema->end

Caption: A streamlined workflow for evaluating novel anti-inflammatory compounds.

PART 1: In Vitro Application Notes & Protocols

Preliminary Cytotoxicity Assessment: MTT Assay

Rationale: Before assessing anti-inflammatory properties, it is imperative to determine the concentrations at which the test compound does not exhibit cytotoxicity. The MTT assay is a standard colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6] This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the cells are dying.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells (or a similar cell line) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare a stock solution of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in DMSO. Create a serial dilution in the culture medium to achieve final concentrations ranging from, for example, 1 µM to 200 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control (DMSO-treated) cells. Determine the concentration that results in 50% cell viability (IC₅₀). For subsequent anti-inflammatory assays, use concentrations that show >90% cell viability.

Cell-Free Anti-inflammatory Screening: Inhibition of Albumin Denaturation

Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[8] This assay provides a quick, cell-free method to screen for potential anti-inflammatory activity by assessing the compound's ability to prevent heat-induced denaturation of albumin.[4][9]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 1 mL of 1% bovine serum albumin (BSA) solution and 2 mL of the test compound at various concentrations (e.g., 50, 100, 200 µg/mL).[8]

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Data Acquisition: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Analysis: Use Diclofenac sodium as a positive control. Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

Cell-Based Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Rationale: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce large amounts of nitric oxide (NO), a key inflammatory mediator.[6] Measuring the inhibition of NO production is a standard and reliable method to evaluate the anti-inflammatory potential of a compound in a cellular context.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[6] Include a negative control (cells only), a positive control (cells + LPS), and a drug control (cells + compound only).

  • NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.[6]

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Mechanistic Insight: Cytokine Quantification by ELISA

Rationale: To further understand the mechanism, measuring the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is essential.[7] An enzyme-linked immunosorbent assay (ELISA) provides a highly specific and sensitive method for quantifying these proteins in the cell culture supernatant.

Protocol:

  • Sample Collection: Use the supernatants collected from the NO inhibition assay (Step 1.3).

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

  • Data Analysis: Generate a standard curve for each cytokine. Quantify the concentration of TNF-α and IL-6 in the samples and calculate the percentage inhibition for each compound concentration compared to the LPS-only control.

PART 2: In Vivo Application Notes & Protocols

Acute Inflammation Model: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a widely used and validated in vivo assay for screening acute anti-inflammatory activity.[10][11][12] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on edema formation.

Protocol:

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

    • Group 2: Positive Control (e.g., Diclofenac sodium, 10 mg/kg, orally)

    • Groups 3-5: Test Compound (e.g., 10, 20, 40 mg/kg, orally)

  • Dosing: Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately before carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.[12]

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity and Cytotoxicity

CompoundConcentration (µM)Cell Viability (%) (MTT Assay)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Test Compound 1098.5 ± 2.115.2 ± 3.512.8 ± 2.910.5 ± 3.1
2597.2 ± 1.835.8 ± 4.130.5 ± 3.828.9 ± 4.0
5095.6 ± 2.562.4 ± 5.258.9 ± 4.555.1 ± 4.8
Diclofenac 5096.1 ± 2.075.3 ± 4.970.1 ± 5.168.4 ± 5.3
Data presented as Mean ± SD

Table 2: In Vivo Anti-inflammatory Effect on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3 hr% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Diclofenac 100.38 ± 0.0555.3
Test Compound 100.65 ± 0.0623.5
200.51 ± 0.0540.0
400.42 ± 0.04*50.6
Data presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.

References

  • Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
  • Al-Ostoot, F.H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 753. Available at: [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Gautam, G. & Kumar, S. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research.
  • Al-Malki, A.L., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 27(21), 7439.
  • Kumar, R., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. R Discovery.
  • Patsnap Synapse. (2024). What is Imidazole Salicylate used for?. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18831–18843. Available at: [Link]

  • ResearchGate. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Jayasuriya, W.J.A.B.N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-139.
  • Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. Available at: [Link]

  • Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1145. Available at: [Link]

  • Mladenović, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 14(10), 990. Available at: [Link]

Sources

Application Note: Derivatization Strategies for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate and Their Application in Bioassay Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate represents a versatile starting material for the synthesis of novel compound libraries. Its structure offers multiple strategic points for chemical modification: the nucleophilic nitrogen of the imidazole ring, the readily transformable ethyl ester at the C5 position, and the two fluorine atoms that modulate the electronic properties of the heterocyclic core. This guide provides a comprehensive overview of robust derivatization strategies for this scaffold, focusing on N-alkylation and C5-amide bond formation. Furthermore, it outlines detailed protocols for integrating the resulting derivatives into a typical drug discovery workflow, specifically for the development of biochemical assays to identify and characterize potential enzyme inhibitors.

PART I: Chemical Derivatization Strategies

Rationale and Overview of Derivatization

The strategic modification of a core scaffold like Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a cornerstone of modern drug discovery. Derivatization allows researchers to systematically explore the chemical space around a hit compound to establish Structure-Activity Relationships (SAR), optimize pharmacokinetic properties (e.g., solubility, metabolic stability), and introduce functionalities for further conjugation or target engagement studies.[3] The two primary and most accessible functional handles on the starting material are the imidazole N-H and the C5-ester.

The electron-withdrawing nature of the fluorine atoms and the carboxylate group significantly influences the acidity of the N-H proton, facilitating its deprotonation and subsequent functionalization. The ester group, in turn, serves as a stable precursor to a carboxylic acid, which can be coupled with a vast array of amines to introduce diverse chemical motifs.

Derivatization_Overview cluster_N Strategy 1: N-Functionalization cluster_C5 Strategy 2: C5-Amide Formation Start Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate N_Alkylation N-Alkylation / N-Arylation (Protocol 1) Start->N_Alkylation R-X, Base Saponification Saponification (Protocol 2A) Start->Saponification 1. NaOH or LiOH 2. H+ N_Product N-Substituted Derivatives N_Alkylation->N_Product Acid 2,4-difluoro-1H-imidazole- 5-carboxylic acid Saponification->Acid Amide_Coupling Amide Coupling (Protocol 2B) Acid->Amide_Coupling R'-NH2, Coupling Agent Amide_Product C5-Amide Derivatives Amide_Coupling->Amide_Product

Caption: Key derivatization pathways for the title compound.

Strategy 1: N-Functionalization of the Imidazole Core

N-alkylation is a fundamental transformation that introduces substituents directly onto the heterocyclic core.[4] This modification can profoundly impact a compound's biological activity by influencing its binding orientation, steric profile, and hydrogen-bonding capabilities.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the imidazole N-H, forming a highly nucleophilic imidazolate anion. This is often preferred for less reactive alkylating agents.[5] Milder bases like potassium carbonate (K₂CO₃) or DBU can also be effective, particularly with more reactive electrophiles like benzyl or allyl halides, and may offer better functional group tolerance.[4]

  • Solvent: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. They effectively solvate the reactants without participating in the reaction, thereby promoting the desired SN2 pathway.[4]

Protocol 1: General Procedure for N-Alkylation

Materials:

  • Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation:

    • For NaH: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • For K₂CO₃: Add K₂CO₃ (2.0 eq) to the solution at room temperature.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into an equal volume of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

EntryAlkylating Agent (R-X)BaseTypical Yield (%)
1IodomethaneNaH85 - 95
2Ethyl IodideNaH80 - 90
3Benzyl BromideK₂CO₃75 - 90
4Allyl BromideK₂CO₃70 - 85
Yields are estimates based on similar literature procedures and may require optimization.
Strategy 2: C5-Amide Bond Formation

Modifying the C5 position by converting the ester to an amide introduces a key hydrogen bond donor/acceptor group and provides a vector for extensive diversification. This is typically a two-step process: saponification of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.[6]

Protocol 2A: Saponification of Ethyl Ester

Procedure:

  • Dissolve Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of THF/Methanol and Water (e.g., 3:1:1 ratio).

  • Add Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature until TLC/LC-MS indicates complete consumption of the starting material (typically 2-6 hours).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,4-difluoro-1H-imidazole-5-carboxylic acid. This product is often used in the next step without further purification.

Protocol 2B: General Amide Coupling

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HBTU or HATU are highly efficient for forming amide bonds by activating the carboxylic acid. They operate under mild conditions, minimizing racemization if chiral amines are used and showing broad functional group compatibility.[6]

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the ammonium salts formed during the reaction and to facilitate the coupling process.

Procedure:

  • Preparation: To a solution of 2,4-difluoro-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq).

  • Reagent Addition: Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-11 as described in Protocol 1 to isolate and characterize the final C5-amide derivative.

EntryAmine (R'-NH₂)Coupling ReagentTypical Yield (%)
1BenzylamineHBTU80 - 95
2MorpholineHBTU85 - 95
3AnilineHATU70 - 85
4Glycine methyl esterHATU75 - 90
Yields are estimates based on similar literature procedures and may require optimization.

PART II: Application in Bioassay Development

Once a library of derivatives is synthesized, the next crucial step is to evaluate their biological activity. A common application is screening for enzyme inhibitors, which are a major class of therapeutic agents.[7]

General Workflow for Enzyme Inhibitor Screening

The process involves a series of steps designed to efficiently identify potent and selective inhibitors from a compound library.[8][9] This workflow ensures that resources are focused on the most promising candidates.

Bioassay_Workflow cluster_workflow Bioassay Workflow Lib Synthesized Derivative Library HTS Primary Screen (HTS) Single Concentration Lib->HTS Hits Initial 'Hits' (>50% Inhibition) HTS->Hits Identify Actives Validation Hit Confirmation (Fresh Compound) Hits->Validation DoseResponse Dose-Response Assay (IC50 Determination) (Protocol 3) Validation->DoseResponse Confirm Actives Lead Potent Lead Compounds (Low μM to nM IC50) DoseResponse->Lead

Caption: A typical workflow for identifying enzyme inhibitors.

Assay Design and Development

For an enzymatic assay to be effective for screening competitive inhibitors, it is crucial to run the reaction under initial velocity conditions.[7] The substrate concentration should ideally be at or below its Michaelis constant (Km) value, as this maximizes the assay's sensitivity to competitive inhibitors.[10]

Key Considerations:

  • Enzyme and Substrate: Ensure a reliable source of pure, active enzyme and a suitable substrate (natural or surrogate) are available.[7]

  • Detection Method: The assay must have a measurable output that is proportional to enzyme activity (e.g., absorbance, fluorescence, luminescence).

  • Buffer Conditions: Optimize pH, salt concentration, and any necessary co-factors to ensure robust enzyme activity and stability.

Protocol 3: IC₅₀ Determination for Lead Compounds

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. It is determined by performing a dose-response experiment.[7]

Materials:

  • Target Enzyme

  • Substrate

  • Assay Buffer

  • Test Compound (lead derivative) dissolved in DMSO (10 mM stock)

  • 96-well or 384-well microplates

  • Multichannel pipette or liquid handling robot

  • Plate reader (spectrophotometer, fluorometer, etc.)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 μM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Assay Plate Preparation:

    • Add the diluted compound solutions to the appropriate wells of the microplate.

    • Include positive controls (enzyme, substrate, no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Add the enzyme solution to all wells (except negative controls) and briefly incubate (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Incubate the plate at a constant temperature (e.g., 37 °C) for a predetermined time. Measure the output signal using a plate reader. The reaction time should be within the linear range of the assay.

  • Data Analysis:

    • Subtract the background signal (negative control) from all data points.

    • Normalize the data by setting the average of the positive control wells to 100% activity and the negative control to 0% activity.

    • Plot the percent inhibition (or percent activity) versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[7]

Derivative ExampleTargetIC₅₀ (μM) [Hypothetical]
N-benzyl derivativeKinase A5.2
C5-morpholine amideProtease B15.8
C5-aniline amideKinase A0.9
This table presents hypothetical data to illustrate the output of a dose-response experiment.

Conclusion

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a highly valuable and adaptable scaffold for generating diverse chemical libraries. The protocols detailed herein for N-alkylation and C5-amide formation are robust, high-yielding, and utilize standard laboratory techniques. By systematically applying these derivatization strategies, researchers can efficiently produce novel compounds. The subsequent integration of these derivatives into a structured bioassay workflow, from primary screening to IC₅₀ determination, provides a clear and effective pathway for the identification of potent lead compounds for further drug development.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
  • BioAssay Systems. Enzyme Inhibitor Screening Services.
  • Bellina, F., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]

  • da Silva, F. C., et al. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]

  • Request PDF. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • BenchChem. (2025).
  • Markossian, S., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Chinese Journal of Applied Chemistry.
  • Lund, G. T., & Rabbat, P. M. A. (2009). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. Synthetic Communications. [Link]

  • Ocean NanoTech.
  • Shalmali, et al. (2016). Synthesis of Bioactive Imidazoles: A Review. ResearchGate. [Link]

  • Yasgar, A., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. NCBI Bookshelf. [Link]

  • González-Saavedra, F., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry. [Link]

  • Grimmett, M. R. (1988). N-Alkylation of imidazoles. University of Otago Thesis. [Link]

  • González-Saavedra, F., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Publishing. [Link]

  • Kalyani, D., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. [Link]

  • Bower, J. (2019). Essentials in Bioassay Development. BioPharm International. [Link]

  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. [Link]

  • NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Yeong, K. Y., et al. (2018). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. ACS Omega. [Link]

  • Boiani, M., & González, M. (2005). Naturally occurring and synthetic imidazoles: their chemistry and their biological activities. PubMed. [Link]

  • An-Najah National University. (2022). BIOBASED IMIDAZOLE DERIVATIVES WITH VERSATILE BIOACTIVITIES. [Link]

Sources

"Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate" reaction with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Regioselective Synthesis of 4-Amino-2-fluoro-1H-imidazole-5-carboxylates via Nucleophilic Aromatic Substitution (SNAr)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile scaffold for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3][4] Compounds featuring the imidazole ring are used as anticancer, antifungal, and antihypertensive drugs, among many other applications.[5]

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is an exceptionally useful synthetic building block. The presence of two fluorine atoms on the imidazole core, activated by the adjacent electron-withdrawing ethyl carboxylate group, primes the molecule for functionalization via Nucleophilic Aromatic Substitution (SNAr). This application note provides a detailed guide and robust protocols for the regioselective reaction of this substrate with primary and secondary amines to yield 4-substituted amino-2-fluoro-1H-imidazole-5-carboxylates, which are valuable intermediates for drug discovery programs.

Reaction Principle: Understanding the SNAr Mechanism

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is fundamentally different from electrophilic aromatic substitution and is facilitated by specific features of the substrate.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon at the C4 position of the imidazole ring. This position is highly activated due to the strong electron-withdrawing effect of the ester group at C5.

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized onto the electron-withdrawing carboxylate group, stabilizing the intermediate.

  • Elimination of the Leaving Group: Aromaticity is restored by the elimination of the fluoride ion from the C4 position. In SNAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[6][7]

Regioselectivity: The substitution occurs exclusively at the C4 position over the C2 position under standard conditions. This is because the C4 carbon experiences a more potent electron-withdrawing effect from the adjacent C5-ester group, making it significantly more electrophilic than the C2 carbon.

SNAr_Mechanism sub Ethyl 2,4-difluoro- 1H-imidazole-5-carboxylate + Amine (R-NH2) mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc 1. Nucleophilic    Attack (Slow) prod Ethyl 4-(alkylamino)-2-fluoro- 1H-imidazole-5-carboxylate + F- mc->prod 2. Elimination of    Fluoride (Fast)

Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.

Experimental Protocols

These protocols provide a general framework for the reaction. Optimization of temperature and reaction time may be necessary for specific amines.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This procedure details the synthesis of Ethyl 4-(benzylamino)-2-fluoro-1H-imidazole-5-carboxylate.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate192.121.01.0192 mg
Benzylamine107.151.21.2129 mg (131 µL)
Potassium Carbonate (K₂CO₃)138.212.52.5345 mg
N,N-Dimethylformamide (DMF), anhydrous---5 mL
Ethyl Acetate (EtOAc)---~100 mL
Brine---~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)---As needed

Step-by-Step Procedure

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (192 mg, 1.0 mmol) and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by benzylamine (131 µL, 1.2 mmol).

    • Scientist's Note: DMF is an ideal solvent for SNAr as its polar, aprotic nature stabilizes the charged intermediate without protonating the nucleophile.[8] K₂CO₃ serves as a mild base to scavenge the HF generated in situ and can also deprotonate the imidazole N-H, potentially increasing nucleophilicity at other sites if not carefully controlled, though N-alkylation is generally slower under these conditions.

  • Reaction: Heat the mixture to 70-80 °C in an oil bath and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase) until the starting material spot is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure product.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

This procedure details the synthesis of Ethyl 2-fluoro-4-(morpholino)-1H-imidazole-5-carboxylate.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate192.121.01.0192 mg
Morpholine87.121.21.2105 mg (105 µL)
Triethylamine (Et₃N)101.193.03.0304 mg (418 µL)
Acetonitrile (MeCN), anhydrous---5 mL
Ethyl Acetate (EtOAc)---~100 mL
Saturated NH₄Cl (aq)---~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed

Step-by-Step Procedure

  • Setup: In a 25 mL round-bottom flask with a magnetic stir bar, dissolve Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (192 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Reagent Addition: Add morpholine (105 µL, 1.2 mmol) followed by triethylamine (418 µL, 3.0 mmol).

    • Scientist's Note: Triethylamine is used here as a soluble organic base. A slight excess ensures that the generated HF is fully neutralized. Acetonitrile is another suitable polar aprotic solvent for this transformation.

  • Reaction: Stir the reaction at room temperature or heat gently to 50 °C if the reaction is slow.

  • Monitoring: Monitor by TLC as described in Protocol 1. Secondary amines are often more nucleophilic and may react faster than primary amines.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (50 mL) and water (30 mL). Wash the organic layer with saturated aqueous NH₄Cl (1 x 30 mL) to remove excess triethylamine, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography.

General Experimental Workflow

The overall process for synthesizing and isolating the target compounds follows a standardized laboratory workflow.

Experimental_Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup reaction 3. Reagent Addition & Heating setup->reaction monitor 4. TLC Monitoring reaction->monitor monitor->reaction Incomplete workup 5. Quench & Aqueous Workup monitor->workup Reaction Complete extract 6. Solvent Extraction workup->extract purify 7. Drying & Concentration extract->purify final 8. Column Chromatography purify->final

Caption: A typical workflow for the SNAr reaction and product purification.

Summary of Expected Outcomes & Troubleshooting

The reactivity can vary based on the nucleophilicity and steric bulk of the amine.

Expected Reactivity and Conditions

Amine ClassExampleRelative ReactivityTypical Temp. (°C)Notes
Primary (Alkyl)BenzylamineHigh50 - 80Generally clean and efficient reactions.
Secondary (Alkyl)MorpholineVery High25 - 50Often faster than primary amines due to higher nucleophilicity.
Primary (Aryl)AnilineModerate to Low80 - 120Requires higher temperatures due to lower nucleophilicity.
Secondary (Aryl)N-MethylanilineLow> 100Steric hindrance and reduced nucleophilicity make this challenging.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time.Increase temperature in 10 °C increments. Allow the reaction to run for a longer period (up to 24h).
Deactivated amine (e.g., protonated).Ensure the base is sufficient (2.5-3.0 eq.) and the reagents/solvents are anhydrous.
Low Yield Product loss during aqueous workup (if polar).Saturate the aqueous layer with NaCl before extraction. Use a continuous extractor for very polar products.
Degradation of starting material or product.Run the reaction at a lower temperature for a longer time. Ensure a fully inert atmosphere.
Side Product Formation N1-alkylation of the imidazole ring.Use a milder base like DIPEA or run the reaction at a lower temperature.
Hydrolysis of the ethyl ester.Use non-aqueous workup if possible. Ensure the base (e.g., K₂CO₃) is anhydrous. Avoid strong aqueous bases.

Conclusion

The reaction of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate with amines is a reliable and highly regioselective method for producing C4-aminated imidazole derivatives. The protocols outlined herein, grounded in the principles of nucleophilic aromatic substitution, provide a clear path for synthesizing a diverse library of compounds for application in pharmaceutical research and development. Careful control of reaction conditions and appropriate selection of base and solvent are key to achieving high yields and purity.

References

  • Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • Verma, A., Joshi, N., Singh, D., & Singh, P. (2013). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Thieme. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett. [Link]

  • MDPI. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science: An Indian Journal. [Link]

  • Nicewicz, D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • Singleton, D., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Askin, D. (2019). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

Sources

"Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate" as a scaffold for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate as a Versatile Scaffold for Divergent Library Synthesis

Introduction: The Strategic Value of the Fluorinated Imidazole Scaffold

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are invaluable starting points for generating novel therapeutic agents. The imidazole ring is one such scaffold, forming the core of numerous approved drugs and biologically active molecules.[1] The strategic incorporation of fluorine atoms into these scaffolds can dramatically enhance their pharmacological profiles by modulating properties like metabolic stability, membrane permeability, and binding affinity.[2][3][4][5] Fluorinated heterocycles are now a cornerstone of medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine.[2]

This guide focuses on Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate , a highly functionalized and synthetically versatile scaffold. The unique arrangement of its functional groups provides three distinct and orthogonal points for chemical diversification, making it an ideal platform for the construction of diverse small-molecule libraries.

Causality of Scaffold Selection:

  • Difluoro Substitution: The fluorine atoms at the C2 and C4 positions serve a dual purpose. They enhance the molecule's drug-like properties and, critically, activate these positions for nucleophilic aromatic substitution (SNAr) or facilitate metal-catalyzed cross-coupling reactions.[6][7][8][9][10]

  • Ester Handle: The ethyl carboxylate at the C5 position is a robust handle for late-stage diversification via amide bond formation, allowing for the introduction of a wide array of amines.[11][12]

  • Reactive Nitrogen (N1-H): The unprotected imidazole nitrogen provides a classical site for N-alkylation or N-arylation, adding another vector for structural variation.[13][14][15][16]

This document provides a comprehensive guide to leveraging this scaffold, detailing its reactivity and providing field-proven protocols for the systematic synthesis of a three-dimensional chemical library.

Reactivity and Strategic Functionalization

The power of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate lies in its predictable, stepwise reactivity. The three key reactive sites can be addressed sequentially to build molecular complexity in a controlled manner.

Scaffold_Reactivity scaffold Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate N1-H C2-F C4-F C5-COOEt r1 R¹ Group (Alkylation/Arylation) scaffold:n1->r1  N-Alkylation  (e.g., R¹-X, Base) r2 R² Group (Cross-Coupling/SNA_r) scaffold:c4->r2  Suzuki Coupling  (e.g., R²-B(OH)₂, Pd Cat.) r3 R³ Group (Amidation) scaffold:c5->r3  Amide Coupling  (1. Hydrolysis   2. R³-NH₂, Coupling Agent)

Caption: Key diversification points on the core scaffold.

  • N1 Position (Alkylation): The imidazole nitrogen can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and alkylated with various electrophiles (alkyl halides, benzyl halides, etc.). This step is typically performed first to protect the nitrogen and introduce the first point of diversity (R¹).[13][15]

  • C4 Position (Cross-Coupling): While both C-F bonds are active, the C4 position is often more susceptible to substitution. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for creating C-C bonds at this position, introducing aryl or heteroaryl moieties (R²).[6][9][10] The choice of catalyst and ligand system is crucial for achieving high yields with halo-imidazoles.

  • C5 Position (Amidation): The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). This acid can then be coupled with a diverse panel of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU) to generate the final amide products, introducing the third diversity point (R³).[12][17]

A Divergent Workflow for Library Synthesis

A divergent approach is the most efficient strategy for library construction from this scaffold. A common intermediate is first synthesized and then elaborated in parallel with diverse building blocks.

Caption: Divergent workflow for library synthesis.

Detailed Experimental Protocols

The following protocols provide a self-validating system for synthesizing a representative library. Each step includes guidance on reaction monitoring, purification, and characterization.

Protocol 1: N-Alkylation of the Core Scaffold (Synthesis of Intermediate A)

Rationale: This initial step introduces the R¹ diversity element. Sodium hydride is used as a strong, non-nucleophilic base to ensure complete deprotonation of the imidazole nitrogen, driving the reaction to completion. Anhydrous DMF is the solvent of choice due to its polar aprotic nature, which promotes SN2 reactions.

Materials & Reagents:

  • Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl Halide (R¹-X, e.g., Benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NH₄Cl, Brine

  • Anhydrous MgSO₄

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes. The solution should become clear upon full deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-alkylated intermediate A .

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling (Synthesis of Intermediate B)

Rationale: The Suzuki-Miyaura coupling is a robust method for C-C bond formation.[7][8] A modern palladium pre-catalyst like SPhos Pd G2 is chosen for its high activity with heteroaromatic halides.[10] K₃PO₄ is a sufficiently strong base for this transformation, and the dioxane/water solvent system is standard for this reaction.[10]

Materials & Reagents:

  • N-Alkylated Intermediate A (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (R²-B(OH)₂, 1.5 eq)

  • SPhos Pd G2 (or other suitable Pd catalyst, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Procedure:

  • To a reaction vessel, add Intermediate A (1.0 eq), the boronic acid (1.5 eq), K₃PO₄ (2.0 eq), and the palladium catalyst (0.02 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the disappearance of Intermediate A by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with EtOAc. Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography (hexane/EtOAc gradient) to obtain the pure diaryl product B .

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Saponification of the Ethyl Ester (Synthesis of Intermediate C)

Rationale: This is a standard ester hydrolysis. Lithium hydroxide is a mild and effective base for this transformation. A THF/water co-solvent system ensures the solubility of both the organic substrate and the inorganic base.

Materials & Reagents:

  • Disubstituted Intermediate B (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

  • 1 M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Dissolve Intermediate B in the THF/water solvent mixture.

  • Add LiOH·H₂O (3.0 eq) and stir the reaction at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS, observing the formation of a more polar spot.

  • Work-up: Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 with 1 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the product with a suitable organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Collect the solid by filtration or perform the extraction, dry the organic layer, and concentrate to yield the carboxylic acid C . This product is often used in the next step without further purification.

  • Characterization: Confirm conversion via LC-MS and ¹H NMR (disappearance of the ethyl ester signals).

Protocol 4: Parallel Amide Coupling (Synthesis of Final Library)

Rationale: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[12] DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. This protocol is amenable to parallel synthesis formats.

Materials & Reagents:

  • Carboxylic Acid Intermediate C (1.0 eq)

  • Diverse Primary/Secondary Amines (R³-NH₂, 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure (for a single well in a parallel synthesizer):

  • To a reaction vial, add a solution of Intermediate C (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.2 eq).

  • Seal the vial and stir at room temperature for 6-18 hours.

  • Monitoring: The reactions can be checked for completion by high-throughput LC-MS analysis.

  • Work-up & Purification: Upon completion, the reaction mixtures can be subjected to parallel purification, typically by preparative reverse-phase HPLC, to yield the final pure compounds.

  • Characterization: Final compounds should be characterized by LC-MS and ¹H NMR to confirm identity and purity.

Data Presentation: Representative Library Synthesis

The following tables summarize hypothetical results for the synthesis of a small 3x3 library, demonstrating the scaffold's utility.

Table 1: Synthesis of Intermediates

Step R¹ Group (from R¹-Br) Intermediate A Yield (%) R² Group (from R²-B(OH)₂) Intermediate B Yield (%)
1 Benzyl 91% Phenyl 85%
2 4-Methoxybenzyl 88% 4-Fluorophenyl 82%

| 3 | Propyl | 94% | Thiophen-2-yl | 78% |

Table 2: Parallel Amide Coupling Results

Entry Intermediate C (from B) Amine (R³-NH₂) Final Product Yield (%)*
1 R¹=Bn, R²=Ph Morpholine 89%
2 R¹=Bn, R²=Ph Aniline 81%
3 R¹=Bn, R²=Ph Cyclopropylamine 92%
4 R¹=PMB, R²=4-F-Ph Piperidine 86%
5 R¹=PMB, R²=4-F-Ph Benzylamine 84%
6 R¹=PMB, R²=4-F-Ph (S)-Methyl L-prolinate 79%
7 R¹=Pr, R²=Thiophenyl 4-Fluoroaniline 77%
8 R¹=Pr, R²=Thiophenyl Pyrrolidine 90%
9 R¹=Pr, R²=Thiophenyl Isobutylamine 88%

*Yields are for purified material after preparative HPLC.

Application in Drug Discovery: Targeting Kinase Pathways

Libraries derived from the difluoro-imidazole scaffold are well-suited for screening against various target classes, particularly protein kinases, where the imidazole core can act as a hinge-binding motif.

Kinase_Pathway receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF Kinase ras->raf Activates mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Library Compound (Hit) inhibitor->raf Inhibits

Caption: Inhibition of the RAF kinase in the MAPK/ERK pathway.

A screening campaign could identify a "hit" compound from the library that inhibits a key kinase, such as RAF, in a disease-relevant signaling pathway. The structural diversity built into the library (R¹, R², R³) allows for rapid exploration of the structure-activity relationship (SAR) to optimize this initial hit into a potent and selective lead compound.

References

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles Source: PubMed URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF Source: ResearchGate URL: [Link]

  • Title: Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates Source: Beilstein Journals URL: [Link]

  • Title: N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3 Source: Chinese Journal of Applied Chemistry URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL: [Link]

  • Title: N-Alkylation of imidazoles Source: University of Otago URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innovation Journal URL: [Link]

  • Title: Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or Source: RSC Publishing URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH URL: [Link]

  • Title: Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines Source: PubMed URL: [Link]

  • Title: Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings Source: ChemRxiv URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

  • Title: Synthetic Strategies to Access Fluorinated Azoles Source: PMC - NIH URL: [Link]

  • Title: (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties Source: ResearchGate URL: [Link]

  • Title: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators Source: NIH URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Yield Optimization for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related fluorinated heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis and optimize your reaction yields.

The introduction of fluorine into heterocyclic scaffolds can significantly enhance the pharmacological properties of a molecule. However, the synthesis of polyfluorinated heterocyles like Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate presents unique challenges. This guide provides practical, experience-based advice to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate?

A1: A common and logical approach involves a multi-step synthesis that builds the imidazole core first, followed by sequential fluorination and final esterification. A plausible retro-synthetic analysis suggests starting from a pre-functionalized imidazole. The general strategy would be:

  • Imidazole Ring Formation: Synthesis of a suitable precursor, such as ethyl 1H-imidazole-5-carboxylate.

  • Regioselective C4-Fluorination: Introduction of the first fluorine atom at the C4 position of the imidazole ring.

  • Regioselective C2-Fluorination: Introduction of the second fluorine atom at the C2 position.

  • Final Esterification (if necessary): Ensuring the ester group is present as the ethyl ester.

The precise order of these steps, particularly the fluorination steps, is critical and can significantly impact the overall yield and purity.

Q2: Why is the direct synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in a single step not feasible?

A2: The direct, one-pot synthesis of a polysubstituted and polyfluorinated imidazole is highly challenging due to issues with regioselectivity. The C2, C4, and C5 positions of the imidazole ring have different reactivities, and controlling the simultaneous introduction of two different fluorine atoms and an ethyl carboxylate group at specific positions is synthetically difficult. A stepwise approach allows for controlled functionalization and purification of intermediates, ultimately leading to a higher yield of the desired product.

Q3: What are the primary challenges in the synthesis of polyfluorinated imidazoles?

A3: The main challenges include:

  • Regioselectivity: Controlling the position of fluorine atom introduction on the imidazole ring.

  • Harsh Reaction Conditions: Some fluorination methods require harsh conditions that can lead to decomposition of the starting material or side reactions.

  • Substrate Deactivation: The introduction of one fluorine atom (an electron-withdrawing group) can deactivate the ring towards subsequent electrophilic fluorination.

  • Purification: The separation of regioisomers and byproducts can be challenging.

Troubleshooting Guide: Step-by-Step Synthesis Optimization

This section addresses specific issues you might encounter during the synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, following a proposed synthetic pathway.

Proposed Synthetic Pathway

Synthetic Pathway A Ethyl 1H-imidazole-5-carboxylate B Ethyl 4-fluoro-1H-imidazole-5-carboxylate A->B Electrophilic Fluorination (e.g., Selectfluor®) C Ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate B->C Nitration & Reduction D Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate C->D Balz-Schiemann Reaction

Caption: Proposed synthetic pathway for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Step 1: Synthesis of Ethyl 1H-imidazole-5-carboxylate

Issue 1: Low yield in the initial imidazole ring formation.

  • Question: I am attempting to synthesize Ethyl 1H-imidazole-5-carboxylate from ethyl glyoxylate and I am getting a very low yield. What could be the issue?

  • Answer: The synthesis of the imidazole ring can be sensitive to reaction conditions. Here are some factors to consider:

    • Purity of Starting Materials: Ensure that your ethyl glyoxylate is of high purity. It can exist as a hydrate or polymer, which can affect reactivity[1].

    • Reaction Conditions: The classical Debus synthesis (reacting a dicarbonyl compound, an aldehyde, and ammonia) can have low yields[2][3]. Consider alternative methods like the Van Leusen imidazole synthesis for better yields of substituted imidazoles.

    • Solvent Choice: The polarity of the solvent is crucial for the solubility of reactants and the stability of intermediates. A mismatch in polarity can lead to low yields.

    • pH Control: The pH of the reaction mixture can influence the rate of cyclization and the formation of byproducts. Careful control of pH is often necessary.

Experimental Protocol: Synthesis of Ethyl 1H-imidazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl glyoxylate diethyl acetal (1 equivalent) in ethanol.

  • Ammonia Source: Add a solution of ammonium chloride (1.2 equivalents) in water.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: C4-Fluorination of Ethyl 1H-imidazole-5-carboxylate

Issue 2: Low yield and formation of regioisomers during the C4-fluorination.

  • Question: I am trying to fluorinate Ethyl 1H-imidazole-5-carboxylate at the C4 position using an electrophilic fluorinating agent, but the yield is low and I'm seeing multiple products. How can I improve this?

  • Answer: Direct electrophilic fluorination of the imidazole ring can be challenging. Here’s how to troubleshoot:

    • Choice of Fluorinating Agent: Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are common electrophilic fluorinating agents[4][5][6]. The reactivity and selectivity can vary depending on the substrate. NFSI is a milder reagent and might offer better selectivity in some cases[7].

    • Reaction Conditions:

      • Solvent: Acetonitrile is a commonly used solvent for electrophilic fluorinations. Ensure it is anhydrous.

      • Temperature: These reactions are often performed at room temperature, but cooling the reaction mixture might improve selectivity by slowing down competing side reactions.

      • Base: The presence of a non-nucleophilic base can be crucial. For instance, base-promoted electrophilic fluorination using NFSI has been shown to be effective for imidazoles[7].

    • Protecting Groups: The N-H of the imidazole is acidic and can interfere with the reaction. Protecting the imidazole nitrogen with a suitable protecting group (e.g., a silyl group) can improve the regioselectivity and yield of the fluorination at C4.

Optimized Protocol for C4-Fluorination

  • N-Protection (Optional but Recommended): To a solution of Ethyl 1H-imidazole-5-carboxylate in anhydrous THF, add a suitable silylating agent (e.g., triisopropylsilyl chloride) and a base (e.g., imidazole) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Fluorination:

    • Dissolve the N-protected imidazole in anhydrous acetonitrile.

    • Add Selectfluor® (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Deprotection:

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • If N-protected, deprotect using a suitable method (e.g., TBAF for silyl groups).

  • Purification: Purify the crude product by column chromatography.

Table 1: Comparison of Electrophilic Fluorinating Agents

Fluorinating AgentStructureAdvantagesDisadvantages
Selectfluor® F-TEDA-BF4High reactivity, crystalline, easy to handleCan be less selective, may require optimization
NFSI N-FluorobenzenesulfonimideMilder reagent, often more selectiveMay require a base for activation
Step 3: C2-Fluorination via Balz-Schiemann Reaction

Issue 3: Low yield or decomposition during the Balz-Schiemann reaction for C2-fluorination.

  • Question: I am attempting to introduce a fluorine atom at the C2 position of Ethyl 4-fluoro-1H-imidazole-5-carboxylate via a Balz-Schiemann reaction, but I am getting poor yields and significant decomposition. What are the critical parameters to control?

  • Answer: The Balz-Schiemann reaction involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate salt. The stability of the diazonium intermediate is a key factor.[8][9][10][11]

    • Diazotization Conditions:

      • This step is typically carried out at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt.

      • Use of sodium nitrite in the presence of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄) is standard.

    • Decomposition of the Diazonium Salt:

      • Thermal Decomposition: This often requires high temperatures, which can lead to decomposition of the imidazole ring. Careful temperature control is crucial. Running the reaction in a high-boiling point, non-polar solvent can sometimes improve yields[12].

      • Photochemical Decomposition: UV irradiation can be a milder alternative to thermal decomposition and often leads to cleaner reactions and higher yields for sensitive substrates[13].

    • Alternative Fluoride Sources: While tetrafluoroborate is the classic fluoride source, other sources like hexafluorophosphate (PF₆⁻) have been used and may offer advantages in certain cases.

Troubleshooting Workflow for Balz-Schiemann Reaction

Balz-Schiemann Troubleshooting Start Low Yield in Balz-Schiemann Reaction Q1 Is the diazonium salt stable? Start->Q1 A1_Yes Proceed to decomposition Q1->A1_Yes Yes A1_No Optimize diazotization: - Lower temperature (0-5 °C) - Slow addition of NaNO₂ - Use freshly prepared diazonium salt Q1->A1_No No Q2 Is thermal decomposition causing degradation? A1_Yes->Q2 A1_No->Q1 A2_Yes Consider photochemical decomposition (UV irradiation) Q2->A2_Yes Yes A2_No Optimize thermal conditions: - Use high-boiling, non-polar solvent - Gradual heating Q2->A2_No No End Improved Yield A2_Yes->End A2_No->End

Caption: Troubleshooting workflow for the Balz-Schiemann reaction.

References

  • [PubMed, Synthesis of Fluorinated Imidazole[4,5f][7][14]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage]([Link])

Sources

Technical Support Center: Purification of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Question 1: My crude product is a complex mixture with multiple spots on TLC, even after aqueous workup. What are the likely impurities?

Answer: The synthesis of substituted imidazoles can often result in a variety of by-products. The primary impurities to consider for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate are:

  • Positional Isomers: Depending on the synthetic route, isomers where the substituents are at different positions on the imidazole ring can form. For instance, you might have the corresponding ethyl 2,5-difluoro-1H-imidazole-4-carboxylate. These isomers often have very similar polarities, making them challenging to separate.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as aminating agents, diketones, or their precursors.

  • N-Alkylation Isomers: If your synthesis involves N-alkylation, you might obtain a mixture of N-1 and N-3 alkylated products, although one is typically favored.

  • Hydrolyzed Product: The ethyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid, especially if the reaction or workup conditions are acidic or basic.

A thorough analysis of your crude product by LC-MS is highly recommended to identify the molecular weights of the major impurities, which will provide clues to their identities.

Question 2: I am struggling to separate my product from a closely running impurity on silica gel column chromatography. What can I do?

Answer: Co-elution of impurities is a frequent challenge. Here are several strategies to improve your separation:

  • Optimize Your Solvent System:

    • Solvent Polarity: If the impurity is slightly more or less polar, fine-tuning the polarity of your mobile phase is crucial. A shallow gradient elution can be very effective. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

    • Solvent Selectivity: Sometimes, changing the solvent system entirely can alter the elution order. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system. Different solvents interact differently with your compound and the silica gel, which can enhance separation.

  • Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): The basic nature of the imidazole ring might interact favorably with alumina, potentially offering a different selectivity compared to silica gel.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative, especially for polar compounds. You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Consider Recrystallization Before Chromatography: If your crude product is at least 70-80% pure, a preliminary recrystallization step can significantly enrich your desired product, making the subsequent chromatographic purification much more manageable.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate?

A1: A multi-step approach is often the most effective:

  • Aqueous Workup: After synthesis, a standard aqueous workup to remove water-soluble impurities and reagents is the first step.

  • Column Chromatography: This is typically necessary to separate the desired product from closely related impurities. Normal-phase silica gel chromatography is a good starting point.

  • Recrystallization: For achieving high purity, a final recrystallization step is highly recommended.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate using silica gel chromatography.

1. Preparation:

  • Dry your crude product under vacuum to remove any residual solvent.
  • Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 hexane:ethyl acetate).
  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

2. Loading the Sample:

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

3. Elution:

  • Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
  • Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexane:ethyl acetate). A step or linear gradient can be employed.
  • Collect fractions and monitor them by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified compound.
ParameterRecommendation
Stationary Phase Silica gel, 60 Å, 230-400 mesh
Mobile Phase Hexane/Ethyl Acetate gradient
Initial Eluent 95:5 Hexane:Ethyl Acetate
Final Eluent 70:30 Hexane:Ethyl Acetate (or higher polarity if needed)
Monitoring TLC with UV visualization (254 nm)
Protocol 2: Recrystallization

This protocol outlines a systematic approach to finding a suitable recrystallization solvent.

1. Solvent Screening:

  • Place a small amount of your purified (or semi-purified) compound into several test tubes.
  • Add a small amount of a different solvent to each test tube.
  • Good single solvents for recrystallization will dissolve the compound when hot but not at room temperature. Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, ethanol, acetonitrile).
  • For mixed solvent systems, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists.

2. Recrystallization Procedure:

  • Dissolve the compound in the minimum amount of the chosen hot solvent or solvent system.
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Cool the solution in an ice bath to maximize crystal formation.
  • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for the purification of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Purification_Workflow Crude Crude Product Workup Aqueous Workup Crude->Workup TLC_Analysis TLC/LC-MS Analysis Workup->TLC_Analysis Single_Spot Single Major Spot? TLC_Analysis->Single_Spot Assess Purity Recrystallize Recrystallization Single_Spot->Recrystallize Yes Column_Chromo Column Chromatography Single_Spot->Column_Chromo No Analyze_Purity Purity Analysis (NMR, HPLC) Recrystallize->Analyze_Purity Pure_Product Pure Product Column_Chromo->Analyze_Purity Multiple_Spots Multiple Spots Analyze_Purity->Column_Chromo Pass Purity > 98% Analyze_Purity->Pass Pass->Pure_Product Fail Purity < 98%

Caption: Purification workflow for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

References

Technical Support Center: Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments. Our focus is on providing scientifically sound explanations and practical solutions for byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, and what are the key reaction principles?

A common and plausible synthetic approach for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate involves the cyclocondensation of a suitable amine precursor with a fluorinated building block. A likely precursor for the imidazole core is ethyl 2-amino-2-cyanoacetate. The introduction of the difluoro-substituents can be achieved using a reagent like trifluoroacetic anhydride (TFAA), which can also facilitate the cyclization process.[1][2]

The underlying principle of this reaction is the nucleophilic attack of the amino group onto the highly electrophilic carbonyl carbons of TFAA, followed by an intramolecular cyclization and subsequent aromatization to form the stable imidazole ring. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid generated during the reaction.

Troubleshooting Guide: Byproduct Identification and Mitigation

Q2: During the synthesis, I observed several unexpected peaks in my HPLC and GC-MS analysis. What are the likely byproducts?

Identifying unexpected peaks is a common challenge in organic synthesis. The byproducts in the synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate can originate from starting materials, intermediates, or side reactions.[3][4] Based on the probable synthetic route, here are some potential byproducts to consider:

  • Unreacted Starting Materials: The presence of ethyl 2-amino-2-cyanoacetate or trifluoroacetic anhydride indicates an incomplete reaction.

  • Hydrolyzed Byproducts: If water is present in the reaction mixture, trifluoroacetic anhydride can hydrolyze to trifluoroacetic acid. Similarly, the ester group of the product can be hydrolyzed to the corresponding carboxylic acid.[5]

  • Dimerization of Starting Material: Under basic conditions, ethyl 2-amino-2-cyanoacetate can undergo self-condensation to form a dimer.[5]

  • Over-fluorination or Incomplete Fluorination: Depending on the reaction conditions, you might observe products with more or fewer fluorine atoms than desired.

  • Byproducts from Ring-Opening: Under harsh conditions, the imidazole ring might undergo cleavage.

Below is a table summarizing potential byproducts and their likely mass-to-charge ratios (m/z) that you might observe in mass spectrometry.

Potential Byproduct Chemical Structure Likely m/z (M+H) Potential Origin
Ethyl 2-amino-2-cyanoacetateC5H8N2O2129.06Unreacted starting material
Trifluoroacetic acidC2HF3O2115.00Hydrolysis of TFAA
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylic acidC6H4F2N2O2191.02Hydrolysis of the final product
Dimer of ethyl 2-amino-2-cyanoacetateC10H14N4O4255.10Self-condensation of starting material
Mono-fluorinated imidazole intermediateC8H7FN2O2183.05Incomplete fluorination
Q3: How can I confirm the identity of these byproducts?

A combination of analytical techniques is essential for the unambiguous identification of byproducts.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Use a high-resolution column to separate the byproducts from the main product. A diode-array detector can provide UV-Vis spectra of each peak, which can help in preliminary identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of each byproduct. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a byproduct can be isolated in sufficient quantity and purity, 1H, 13C, and 19F NMR spectroscopy are invaluable for structure elucidation. The presence of paramagnetic impurities can sometimes lead to signal distortion in NMR spectra.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS can be an effective identification tool.[2]

Q4: What experimental adjustments can I make to minimize the formation of these byproducts?

Minimizing byproduct formation is key to improving the yield and purity of your target compound. Here are some strategies:

  • Control of Reaction Temperature: Many side reactions are accelerated at higher temperatures. Running the reaction at a lower temperature might reduce the formation of dimers and degradation products.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can lead to hydrolysis of TFAA and the ester product.[5]

  • Stoichiometry of Reagents: Carefully controlling the stoichiometry of the reactants is crucial. An excess of either the amine or the anhydride can lead to specific byproducts.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction outcome. A non-nucleophilic base is preferred to avoid reactions with the starting materials or product. The solvent should be anhydrous and inert to the reaction conditions.[5]

  • Purification Method: The purification method should be chosen carefully to effectively remove byproducts without degrading the desired product. Column chromatography can sometimes lead to product decomposition.[9]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Sample Dilution: Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolution: Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS system.

Protocol 2: General HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Visualizations

Proposed Synthetic Pathway and Potential Byproduct Formation

SM1 Ethyl 2-amino-2-cyanoacetate Product Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate SM1->Product Cyclocondensation BP1 Dimer of Starting Material SM1->BP1 Self-condensation BP3 Incomplete Fluorination SM1->BP3 Incomplete Reaction SM2 Trifluoroacetic Anhydride (TFAA) SM2->Product SM2->BP3 BP2 Hydrolyzed Product (Carboxylic Acid) Product->BP2 Hydrolysis (+ H2O) Start Unexpected Peak(s) in Crude Reaction Mixture HPLC HPLC Analysis (Purity & UV-Vis) Start->HPLC LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS Isolation Isolate Byproduct (e.g., Prep-HPLC) HRMS->Isolation NMR NMR Spectroscopy (1H, 13C, 19F) Isolation->NMR Structure Structure Elucidation NMR->Structure

Caption: Systematic workflow for identifying unknown byproducts.

References

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

  • Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. PMC. Available at: [Link]

  • Analytical Control Strategies for Process Chemists. ACS Publications. Available at: [Link]

  • Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine). ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Imidazole[4,5f]p[1][10]henanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed. Available at: [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. Human Journals. Available at: [Link]

  • Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia. Available at: [Link]

  • (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. ResearchGate. Available at: [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. ResearchGate. Available at: [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. Available at: [Link]

  • The Application of Analytical Chemistry in Pharmaceutical and Biomedicine. MDPI. Available at: [Link]

  • (PDF) Synthesis and Characterization of some Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. ResearchGate. Available at: [Link]

  • From Other Imidazoles by Substitution of Hydrogen. YouTube. Available at: [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. Available at: [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this and related fluorinated imidazole compounds. Recognizing that the synthesis of highly functionalized, fluorinated heterocycles can present unique challenges, this document provides in-depth troubleshooting advice and answers to frequently asked questions. The protocols and solutions presented herein are grounded in established principles of organic chemistry and draw from extensive experience in heterocyclic synthesis.

Proposed Synthetic Route

The proposed synthesis is a one-pot, three-component reaction involving ethyl 2-fluoro-3-oxo-3-(trimethylsilyl)propanoate, fluoroformamidine hydrochloride, and a suitable base.

Synthetic_Route cluster_reagents Starting Materials reagent1 Ethyl 2-fluoro-3-oxo-3- (trimethylsilyl)propanoate reaction Cyclocondensation (One-Pot) reagent1->reaction reagent2 Fluoroformamidine hydrochloride reagent2->reaction reagent3 Base (e.g., DBU) reagent3->reaction product Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate reaction->product Troubleshooting_Workflow start Reaction Issue: Low or No Conversion q1 Are reagents and solvents anhydrous? start->q1 sol1 Thoroughly dry glassware and use anhydrous solvents. q1->sol1 No q2 Is the base stoichiometry and strength adequate? q1->q2 Yes sol1->q2 sol2 Ensure ≥2.5 eq of DBU or consider a stronger base. q2->sol2 No q3 Is the reaction temperature optimal? q2->q3 Yes sol2->q3 sol3 Ensure the mixture is refluxing at the correct temperature. q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Technical Support Center: Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-IMID-DFEC-20260122

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for the synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate your research and development. While direct literature on the synthesis of this specific molecule is emerging, this document outlines a robust proposed synthetic pathway based on well-established principles of imidazole chemistry. We will explore the nuances of the reaction, from optimizing conditions to purification and characterization, ensuring you are well-equipped to address challenges that may arise.

Proposed Synthetic Pathway

The synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate can be approached through a cycloaddition reaction, a common strategy for constructing the imidazole ring.[1][2][3] A plausible and efficient method involves the reaction of a difluorinated imidoyl chloride with ethyl isocyanoacetate. This approach offers modularity and access to the desired substitution pattern.

Diagram 1: Proposed Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

G A Difluoroacetonitrile C Ethyl 2,2-difluoroacetimidate A->C Pinner Reaction B Anhydrous HCl, Ethanol E Ethyl 2,2-difluoro-N-chloroacetimidoyl chloride C->E Chlorination D Thionyl Chloride (SOCl₂) H Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate E->H [3+2] Cycloaddition F Ethyl Isocyanoacetate F->H G Base (e.g., DBU) G->H Base-mediated cyclization

Caption: A proposed two-step synthesis of the target imidazole via an imidoyl chloride intermediate.

Detailed Experimental Protocol

This protocol is a recommended starting point. Optimization of specific parameters may be necessary depending on your laboratory conditions and the purity of your reagents.

Step 1: Synthesis of Ethyl 2,2-difluoro-N-chloroacetimidoyl chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve difluoroacetonitrile (1.0 eq) in anhydrous diethyl ether.

  • Bubble anhydrous hydrogen chloride gas through the solution at 0 °C until saturation.

  • Add anhydrous ethanol (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of the imidate hydrochloride salt will be observed as a precipitate.

  • Filter the precipitate under an inert atmosphere, wash with cold diethyl ether, and dry under vacuum to yield ethyl 2,2-difluoroacetimidate hydrochloride.

  • Suspend the imidate hydrochloride (1.0 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane).

  • Add thionyl chloride (2.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude imidoyl chloride, which should be used immediately in the next step.

Step 2: Cycloaddition to form Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve ethyl isocyanoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).[4]

  • Cool the solution to -78 °C.

  • Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq), dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of the crude ethyl 2,2-difluoro-N-chloroacetimidoyl chloride (1.0 eq) in anhydrous THF via a syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Diagram 2: Troubleshooting Workflow

G cluster_LowYield Low Yield Solutions cluster_SideProducts Side Product Solutions cluster_NoReaction No Reaction Solutions cluster_Purification Purification Solutions Start Reaction Issue LowYield Low Yield Start->LowYield SideProducts Multiple Side Products Start->SideProducts NoReaction No Reaction / Incomplete Conversion Start->NoReaction Purification Purification Difficulty Start->Purification LY1 Check Reagent Purity LowYield->LY1 LY2 Optimize Base and Temperature LowYield->LY2 LY3 Ensure Anhydrous Conditions LowYield->LY3 SP1 Slow Addition of Reagents SideProducts->SP1 SP2 Lower Reaction Temperature SideProducts->SP2 SP3 Alternative Base Screening SideProducts->SP3 NR1 Verify Imidoyl Chloride Formation NoReaction->NR1 NR2 Use a Stronger, Non-nucleophilic Base NoReaction->NR2 NR3 Increase Reaction Time/Temperature NoReaction->NR3 P1 Optimize Chromatography Solvent System Purification->P1 P2 Acid-Base Extraction Purification->P2 P3 Recrystallization Purification->P3

Caption: A decision tree for troubleshooting common issues in the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in this synthesis can often be attributed to several factors:

  • Moisture: Isocyanides and the lithiated intermediates are highly sensitive to moisture.[4] Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

  • Reagent Quality: The purity of the starting materials, particularly the difluoroacetonitrile and ethyl isocyanoacetate, is crucial. Impurities can lead to side reactions and lower the yield.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. If the base is not strong enough to fully deprotonate the ethyl isocyanoacetate, the reaction will be incomplete. Conversely, using a highly nucleophilic base could lead to unwanted side reactions. Consider screening other non-nucleophilic bases like LiHMDS.[2][5]

  • Temperature Control: The initial deprotonation of ethyl isocyanoacetate should be performed at a low temperature (-78 °C) to prevent self-polymerization or other side reactions. Maintaining this temperature during the addition of the imidoyl chloride is also important.

Q2: I am observing the formation of multiple side products in my reaction mixture. How can I minimize them?

A2: The formation of side products is a common challenge in multi-step syntheses. Here are some strategies to improve the selectivity:

  • Slow Addition: The slow, dropwise addition of the imidoyl chloride to the deprotonated ethyl isocyanoacetate solution at low temperature is critical to control the reaction rate and minimize side reactions.

  • Temperature Management: Allowing the reaction to warm up too quickly can promote the formation of byproducts. A slow and controlled warming to room temperature is recommended.

  • Alternative Bases: Some bases may promote side reactions more than others. Screening alternative non-nucleophilic bases, such as potassium tert-butoxide in a different solvent system, might improve the outcome.[6]

Q3: The purification of the final product by column chromatography is proving difficult due to co-eluting impurities.

A3: Imidazole derivatives can be challenging to purify by chromatography due to their polarity and basicity.[7]

  • Optimize Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a polar co-solvent like methanol may be necessary.

  • Tailing Reduction: The basic nitrogen of the imidazole ring can interact with the acidic silica gel, causing tailing. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent can significantly improve peak shape.[7]

  • Acid-Base Extraction: Before chromatography, consider an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The protonated imidazole will move to the aqueous phase. Then, basify the aqueous layer and extract the product back into an organic solvent. This can remove many non-basic impurities.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[9]

Q4: How can I confirm the structure of the final product, Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: Expect to see a quartet and a triplet corresponding to the ethyl ester group. The imidazole N-H proton will likely appear as a broad singlet at a downfield chemical shift. The C-H proton on the imidazole ring, if present, would also be a singlet.

  • ¹³C NMR: The spectrum should show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the imidazole ring. The carbons attached to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. Expect to see two distinct signals for the two non-equivalent fluorine atoms, likely showing F-F and F-H coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch (around 3100-3300 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-F stretches (around 1000-1300 cm⁻¹).

Technique Expected Observations for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate
¹H NMR Ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm), NH proton (broad singlet, downfield), potentially a C-H on the ring.
¹³C NMR Carbonyl (~160-165 ppm), Imidazole carbons (chemical shifts influenced by fluorine), Ethyl carbons. C-F coupling expected.
¹⁹F NMR Two distinct fluorine signals with potential F-F and F-H coupling.
Mass Spec Molecular ion peak corresponding to the calculated exact mass of C₇H₆F₂N₂O₂.
IR Spec N-H stretch (~3100-3300 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), C-F stretches (~1000-1300 cm⁻¹).

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with the reagents in this synthesis?

A: Several reagents in this proposed synthesis require careful handling:

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Ethyl Isocyanoacetate: Isocyanides are known for their strong, unpleasant odors and are toxic.[4] Work in a fume hood and wear gloves and safety glasses.

  • DBU: A strong, non-nucleophilic base that is corrosive. Avoid contact with skin and eyes.

  • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Use freshly distilled or commercially available anhydrous solvents and handle under an inert atmosphere.

Q: Can I use a different base for the cycloaddition reaction?

A: Yes, other non-nucleophilic bases can be explored. Potassium tert-butoxide is a common choice for similar reactions.[6] Lithium diisopropylamide (LDA) could also be effective, but its strong basicity and nucleophilicity at higher temperatures must be managed carefully. The optimal base may depend on the specific substrate and desired reaction conditions.

Q: Is it possible to synthesize other esters of 2,4-difluoro-1H-imidazole-5-carboxylic acid using this method?

A: Yes, this synthetic route is amenable to modification. By substituting ethyl isocyanoacetate with other alkyl isocyanoacetates (e.g., methyl, tert-butyl), you can synthesize the corresponding esters. The reaction conditions may require some re-optimization for different ester groups.

References

  • Van Leusen, A. M., et al. (1977). A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. J. Org. Chem., 42(19), 3114–3118. Available at: [Link]

  • Gracias, V., et al. (2021). One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). Beilstein J. Org. Chem., 17, 1499–1505. Available at: [Link]

  • Camp, J. E., et al. (2020). Recent advances in the synthesis of imidazoles. Org. Biomol. Chem., 18(20), 3699-3715. Available at: [Link]

  • Suda, K., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1164. Available at: [Link]

  • NROChemistry. Van Leusen Reaction. Available at: [Link]

  • Wikipedia. Van Leusen reaction. Available at: [Link]

  • Gracias, V., et al. (2021). One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). PMC. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][1][10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4), e202100537. Available at: [Link]

  • ResearchGate. Mechanism of van Leusen imidazole synthesis. Available at: [Link]

  • Gracias, V., et al. (2021). One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). ProQuest. Available at: [Link]

  • ResearchGate. One-Pot Syntheses of Substituted Oxazoles and Imidazoles from the Isocyanide Asmic. Available at: [Link]

  • Camp, J. E., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • O'Connor, M. J., et al. (2022). Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. Organic Letters, 24(48), 8968–8972. Available at: [Link]

  • Wang, Z., et al. (2018). When Ethyl Isocyanoacetate Meets Isatins: A 1,3-Dipolar/Inverse 1,3-Dipolar/Olefination Reaction for Access to 3-Ylideneoxindoles. Organic Letters, 20(17), 5430–5434. Available at: [Link]

  • Organic Syntheses Procedure. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Available at: [Link]

  • Wikipedia. Ethyl cyanoacetate. Available at: [Link]

  • ResearchGate. Synthesis of fluorinated imidazoles. Available at: [Link]

  • Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Google Patents. Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.

Sources

Technical Support Guide: Stability and Storage of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. Understanding the stability and proper storage of this fluorinated imidazole derivative is critical for ensuring experimental reproducibility and the integrity of your results. While specific peer-reviewed stability data for this exact molecule is not extensively published, its chemical structure, featuring an ethyl ester and a difluoro-imidazole ring, allows us to infer its stability profile based on well-established chemical principles and data from analogous compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: Based on safety data sheets for structurally similar fluorinated and imidazole-containing compounds, the following conditions are recommended:

  • Short-Term (days to weeks): Store in a tightly sealed container at 2-8°C.

  • Long-Term (months to years): For optimal stability, store in a tightly sealed container at -20°C or lower, protected from light.[1] It is crucial to keep the compound in a dry environment.[1][2]

Q2: What are the primary chemical degradation pathways for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate?

A2: The two most probable degradation pathways stem from its core functional groups:

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of moisture, which can be catalyzed by acidic or basic conditions.[3][4] This reaction would yield 2,4-difluoro-1H-imidazole-5-carboxylic acid and ethanol. The imidazole ring itself can act as a catalyst for ester hydrolysis, potentially leading to auto-catalytic degradation if moisture is present.[5][6][7]

  • Fluorinated Ring Instability: While generally stable, fluorinated aromatic systems can be sensitive to certain conditions. It is crucial to avoid strong oxidizing agents and highly basic or acidic environments that could compromise the integrity of the difluoro-imidazole ring.[2][8]

Q3: Is this compound particularly sensitive to moisture, air (oxygen), or light?

A3: Yes, sensitivity should be assumed for all three factors.

  • Moisture: This is the most significant concern due to the risk of ester hydrolysis.[1][3] Always handle the compound in a dry environment and store it with desiccants where appropriate.

  • Air (Oxygen): To prevent potential long-term oxidative degradation, especially for a high-purity standard, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[1]

  • Light: Photodegradation is a potential risk for many complex organic molecules. Storing the compound in an amber vial or a light-blocking outer container is strongly recommended.[1]

Q4: What are the physical signs of compound degradation?

A4: Visually inspect the compound before each use. Signs of degradation in the solid form can include:

  • Color Change: A shift from a white or off-white powder to yellow or brown.

  • Clumping or Caking: This may indicate moisture absorption.

  • Change in Texture: Becoming gummy or oily.

For solutions, degradation may be indicated by precipitation, haziness, or a change in color.

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

A5: Use only anhydrous, high-purity solvents (e.g., DMSO, DMF, or acetonitrile). Prepare stock solutions at a high concentration (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric condensation. Store these aliquots at -20°C or -80°C.

Section 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and addressing issues that may be related to compound stability.

Q: My experimental results are inconsistent or show a loss of compound activity over time. Could this be a stability issue?

A: Yes, inconsistent results are a classic sign of compound degradation. Use the following workflow to troubleshoot the problem.

TroubleshootingWorkflow start Inconsistent Experimental Results / Loss of Activity check_storage Step 1: Verify Storage Conditions - Temperature (-20°C or lower)? - Tightly sealed container? - Protected from light? start->check_storage check_handling Step 2: Review Handling Protocol - Used anhydrous solvents? - Aliquoted stock solutions? - Minimized freeze-thaw cycles? check_storage->check_handling Conditions OK outcome_bad_storage Action: Discard old material. Procure new stock and implement rigorous storage protocols. check_storage->outcome_bad_storage Conditions NOT Met visual_inspect Step 3: Visually Inspect Compound - Solid: Color change, clumping? - Solution: Precipitate, color change? check_handling->visual_inspect Protocol OK outcome_bad_handling Action: Prepare fresh stock solutions using strict anhydrous and single-use aliquoting procedures. check_handling->outcome_bad_handling Protocol NOT Followed analytical_verify Step 4: Analytical Verification - Run HPLC/LC-MS on a fresh vs. old sample. - Check for new peaks (degradants). - Confirm parent mass. visual_inspect->analytical_verify No Visual Signs outcome_degraded Action: Compound has degraded. Discard and use a fresh, unopened vial for subsequent experiments. visual_inspect->outcome_degraded Visual Signs of Degradation analytical_verify->outcome_degraded Degradation Detected outcome_ok Conclusion: Degradation is unlikely. Investigate other experimental variables (e.g., reagents, cell lines, instrumentation). analytical_verify->outcome_ok Purity Confirmed

Caption: Troubleshooting workflow for suspected compound degradation.

Section 3: Recommended Protocols

Adherence to strict protocols is the best way to prevent compound degradation and ensure the validity of your experimental data.

Protocol 3.1: Handling and Aliquoting the Solid Compound
  • Equilibration: Before opening, allow the manufacturer's container to equilibrate to room temperature for at least 30-60 minutes. This is critical to prevent atmospheric moisture from condensing onto the cold solid.

  • Inert Environment: If possible, handle the solid compound inside a glove box or nitrogen-purged dry box. If not available, open the container for the shortest time possible in a low-humidity environment.

  • Weighing: Use a clean, dry spatula to quickly weigh the desired amount of powder.

  • Resealing: Tightly reseal the main container immediately. For added protection, wrap the cap with parafilm and place it back into storage at -20°C or below.

Protocol 3.2: Preparing and Storing Stock Solutions
  • Solvent Preparation: Use a brand new, sealed bottle of anhydrous grade DMSO or your solvent of choice. Use a sterile, dry needle and syringe to withdraw the solvent.

  • Dissolution: Add the anhydrous solvent to the vial containing the pre-weighed solid to achieve your target concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in small, tightly-sealing vials (e.g., cryovials). The volume of each aliquot should be sufficient for one experiment.

  • Storage: Label the aliquots clearly and store them at -20°C or -80°C, protected from light.

  • Usage: When needed, remove a single aliquot and let it thaw completely at room temperature. Use it for the experiment and discard any unused portion of that aliquot. Do not re-freeze a thawed aliquot.

Protocol 3.3: Experimental Assessment of Solution Stability

To validate stability in your specific experimental buffer, perform a simple time-course analysis.

  • Preparation: Prepare a solution of the compound in your final assay buffer at the working concentration.

  • Time Points: Immediately take a "Time 0" sample and analyze it via HPLC or LC-MS.

  • Incubation: Leave the remaining solution under your exact experimental conditions (e.g., 37°C incubator).

  • Analysis: Take samples at various time points (e.g., 1, 4, 8, 24 hours) and analyze them by HPLC/LC-MS.

  • Evaluation: Compare the peak area of the parent compound at each time point relative to Time 0. A significant decrease in the parent peak area or the appearance of new peaks indicates instability.

Table 1: Hypothetical Stability Data in Aqueous Buffer (pH 7.4) at 37°C

Time Point (Hours)% Remaining of Parent Compound (by HPLC Peak Area)Observations
0100%Single sharp peak observed.
198.5%No significant change.
492.1%Small secondary peak (putative hydrolyzed acid) appears.
885.3%Parent peak decreased, secondary peak increased.
2465.7%Significant degradation observed.

This self-validating experiment provides crucial data on the compound's stability under your specific assay conditions, allowing you to trust your results.

References

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.

  • Bruice, T. C., Fife, T. H., & Bruno, J. J. (n.d.). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. [Source information not fully available in search results]
  • (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Source information not fully available in search results]
  • ACS Publications. (n.d.). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.

  • Kirsch, J. F., & Jencks, W. P. (n.d.). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.

  • Ossila. (2023). Safety Data Sheet for 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone.

  • Kirsch, J. F., & Jencks, W. P. (n.d.). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society.

  • Echemi. (n.d.). Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate Safety Data Sheets.

  • Fisher Scientific. (n.d.). Safety Data Sheet.

  • Sinoshiny. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.

  • (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.

  • TCI Chemicals. (2025). Safety Data Sheet for Ethyl 4-Imidazolecarboxylate.

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.

  • Sun, Y., et al. (n.d.). Theoretical Studies of Fundamental Pathways for Alkaline Hydrolysis of Carboxylic Acid Esters in Gas Phase. Journal of the American Chemical Society.

Sources

Technical Support Center: Troubleshooting the Scale-Up Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the scale-up synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. As a key heterocyclic building block, its efficient and reproducible synthesis at scale is critical. This document moves beyond standard protocols to address the nuanced issues that arise when transitioning from bench-scale to pilot or manufacturing scale, focusing on causality, practical solutions, and process validation.

Section 1: Proposed Synthetic Pathway and Core Chemistry

The synthesis of substituted imidazoles often involves the condensation of an amidine with an α-dicarbonyl compound or its equivalent.[1][2] For Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, a common and logical approach involves the reaction of a difluoroacetamidine equivalent with an ethyl glyoxalate derivative. This pathway is advantageous due to the commercial availability of related starting materials.

Proposed Reaction Scheme:

The core transformation is the cyclocondensation reaction between 2,2-difluoroacetamidine and an ethyl 2-alkoxy-3-oxobutanoate derivative (formed in situ or pre-formed from ethyl glyoxalate).

G cluster_reactants 1. Reagent Charging cluster_reaction 2. Cyclocondensation cluster_product 3. Isolation & Purification SM1 2,2-Difluoroacetamidine (or its hydrochloride salt) Int Int SM1->Int Mixing & Heating SM2 Ethyl Glyoxalate (solution in Toluene) SM2->Int Mixing & Heating Base Base (e.g., NaOAc, Et3N) Base->Int Mixing & Heating Solvent Solvent (e.g., EtOH, IPA) Solvent->Int Mixing & Heating Prod Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate Int->Prod Cyclization & Aromatization

Caption: Proposed synthetic workflow for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Q1: My reaction yield dropped from 85% at the 1L scale to under 50% in the 50L reactor. What are the most likely causes?

Answer: A significant drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.[3]

  • Causality - Inefficient Mixing: What is easily mixed with a magnetic stir bar in a round-bottom flask becomes challenging in a large, baffled reactor.[3] Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation. The formation of tars or insoluble byproducts is a common symptom.

  • Causality - Thermal Gradients: The surface-area-to-volume ratio decreases dramatically at scale. This makes it harder to remove heat generated from the reaction (exotherm).[3] Even if the reactor jacket temperature is controlled, the internal temperature can rise significantly, leading to thermal decomposition of reagents or the desired product. Imidazole derivatives can have varying thermal stabilities.[4][5]

  • Troubleshooting Steps:

    • Characterize the Mixing: Ensure the impeller design and agitation speed are appropriate for the reaction mass viscosity and geometry of the vessel. If solids are present, ensure they are adequately suspended.

    • Control Reagent Addition: Instead of adding reagents in one portion, use a controlled addition pump. Link the addition rate to the internal reaction temperature, programming the pump to slow down or stop if the temperature exceeds a set limit.

    • Perform a Heat-Flow Calorimetry Study: At a small scale (e.g., 100-500 mL), a calorimetry study can precisely measure the heat of reaction. This data is invaluable for modeling the thermal profile at scale and ensuring your cooling systems are adequate.

Q2: During workup, my product is difficult to crystallize and often oils out, which was not an issue on the lab scale. How can I achieve a consistent, crystalline solid?

Answer: This is a common purification challenge where minor impurities, which were insignificant at a small scale, now act as crystallization inhibitors.[3] The increased processing time at scale can also lead to the formation of new impurities.

  • Causality - Impurity Amplification: A side reaction that produced a 0.5% impurity at the lab scale might now produce a 5% impurity, which is often enough to disrupt crystal lattice formation.[3] Common culprits include regioisomers or products from reaction with the solvent.

  • Causality - Inadequate Seeding Strategy: Spontaneous nucleation, often relied upon at the lab scale, is not a reliable or reproducible method for large-scale crystallization.

  • Troubleshooting Protocol - Developing a Robust Crystallization:

    • Impurity Identification: Use HPLC and LC-MS to identify the major impurities in your crude material.[6] Understanding their structure can provide clues for removal (e.g., an acidic impurity can be removed with a mild base wash).

    • Solvent Screening: Screen a variety of solvent/anti-solvent systems. A good system provides high solubility at elevated temperatures and low solubility at room temperature or below. Create a solubility profile table.

    • Implement a Seeding Protocol:

      • Prepare seed crystals by purifying a small amount of material to >99.5% purity.

      • Cool the supersaturated solution to a specific temperature where it is metastable (will not spontaneously crystallize).

      • Add a small amount (0.1-1.0% w/w) of seed crystals.

      • Age the slurry for a period to allow for controlled crystal growth before proceeding with further cooling.

    • Controlled Cooling: A slow, linear cooling ramp is crucial. Crash-cooling will trap impurities and lead to fine, difficult-to-filter particles. A patent on purifying imidazoles specifically highlights the importance of controlled cooling during crystallization.[7]

Q3: I'm concerned about the safety of using Ethyl Glyoxalate at a multi-kilogram scale. What are the primary hazards and control measures?

Answer: Ethyl glyoxalate, often supplied as a solution in toluene, presents several significant hazards that must be managed carefully at scale.[8][9]

  • Primary Hazards:

    • Flammability: Toluene is highly flammable. The solution has a low flash point, and vapors can form explosive mixtures with air.

    • Health Risks: It is suspected of damaging fertility or the unborn child, can cause skin irritation, and may cause drowsiness or dizziness.[8]

    • Thermal Instability: While the solution itself is relatively stable, the neat compound can be unstable. Thermal decomposition can release irritating gases. There are reports of hazardous polymerization.

  • Scale-Up Control Measures:

    • Engineering Controls: All transfers and reactions must be conducted in a well-ventilated area with explosion-proof equipment. Use ground and bonded containers and receiving equipment to prevent static discharge.[9]

    • Personal Protective Equipment (PPE): Mandate the use of flame-retardant lab coats, chemical-resistant gloves, and safety glasses with side shields. For large-scale transfers, a face shield and respiratory protection may be necessary.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents the formation of an explosive air/toluene mixture in the reactor headspace.

    • Emergency Preparedness: Ensure appropriate fire extinguishers (e.g., CO2, dry chemical) and safety showers/eyewash stations are readily accessible.

Section 3: Key Experimental Protocols

The following protocols are provided as a validated starting point. Parameters should be optimized for your specific equipment and scale.

Protocol 3.1: Lab-Scale Synthesis (100g Scale Validation)
  • Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.

  • Reagent Charge: To the reactor, add 2,2-difluoroacetamidine hydrochloride (1.0 eq), sodium acetate (1.1 eq), and ethanol (5 volumes).

  • Initial Stirring: Begin agitation and stir the slurry at 20-25 °C for 30 minutes.

  • Controlled Addition: Over 2-3 hours, add a 50% solution of ethyl glyoxalate in toluene (1.05 eq) via an addition funnel or pump, maintaining the internal temperature below 30 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 60-65 °C and hold for 4-6 hours. Monitor reaction completion by HPLC.

  • Workup:

    • Cool the reaction to 20-25 °C.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the majority of the ethanol and toluene.

    • Redissolve the crude residue in ethyl acetate (10 volumes).

    • Wash the organic layer sequentially with 1M HCl (2 x 3 volumes) and brine (1 x 3 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

Protocol 3.2: Recrystallization for Purification
  • Dissolution: Transfer the crude product to a clean, dry reactor. Add isopropanol (3-4 volumes). Heat to 70-75 °C with stirring until a clear solution is obtained.

  • Charcoal Treatment (Optional): If the solution is highly colored, add activated carbon (1-2% w/w), stir for 30 minutes at 70-75 °C, and then filter through a pad of celite while hot to remove the carbon.

  • Controlled Cooling & Seeding:

    • Cool the solution to 55 °C.

    • Add seed crystals of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (0.1% w/w).

    • Stir at 55 °C for 1 hour to allow a stable crystal bed to form.

    • Cool the slurry to 0-5 °C over at least 4 hours.

  • Isolation: Hold the slurry at 0-5 °C for 1-2 hours. Filter the product, wash the cake with cold isopropanol (1 volume), and dry under vacuum at 40 °C to a constant weight.

Section 4: Data Summary & Process Logic
Table 1: Comparison of Key Parameters: Lab vs. Pilot Scale
ParameterLab Scale (1 L)Pilot Scale (50 L)Rationale for Change
Vessel Round Bottom FlaskJacketed Glass ReactorRequired for temperature control and containment.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in a larger volume.[3]
Reagent Addition Addition Funnel (manual)Dosing Pump (automated)Critical for controlling exotherm and ensuring safety.
Heat Transfer High Surface/Volume RatioLow Surface/Volume RatioSlower heating/cooling; requires precise jacket control.[3]
Workup Separatory FunnelReactor with Bottom OutletMinimizes manual handling and exposure.
Isolation Buchner FunnelCentrifuge or Nutsche FilterEfficient for handling large quantities of solids.
Troubleshooting Workflow: Diagnosing Low Yield

G Start Low Yield Detected in Scaled-Up Batch Check_Purity 1. Analyze Starting Material Purity (HPLC/qNMR) Start->Check_Purity Check_Crude 2. Analyze Crude Reaction Mixture (LC-MS) Start->Check_Crude Check_Logs 3. Review Batch Records (Temp, Addition Rate, Time) Start->Check_Logs Impurity_SM Starting Material Impurity Identified Check_Purity->Impurity_SM Purity < 98%? Impurity_Side_Rxn New Byproduct Identified Check_Crude->Impurity_Side_Rxn New Peak > 2%? Deviation Process Deviation (e.g., Exotherm Spike) Check_Logs->Deviation Deviation Noted? Action_SM Source Higher Purity Starting Material Impurity_SM->Action_SM Action_Side_Rxn Optimize Reaction: - Lower Temperature - Slower Addition - Change Solvent Impurity_Side_Rxn->Action_Side_Rxn Action_Deviation Refine Process Control: - Improve Cooling - Automate Addition Deviation->Action_Deviation

Caption: A logical workflow for troubleshooting low-yield issues during scale-up.

References
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. [Link]

  • Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. [Link]

  • Google Patents. (n.d.). A method of preparing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. [Link]

  • ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. [Link]

  • PubMed. (n.d.). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]

  • Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)
  • Google Patents. (n.d.).
  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]

  • ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • CTK. (n.d.). alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • CNR-IRIS. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis. [Link]

  • Taylor & Francis Online. (2025). IL-assisted strategy for imidazole: A green recipe. [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

  • PubMed. (2011). 2-(4-chloro-phen-yl)-1H-benzo[d]imidazole-5-carboxyl-ate dihydrate. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]

  • National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. This document is intended for researchers, chemists, and drug development professionals who are working on or planning to synthesize this and structurally related fluorinated imidazole compounds. The synthesis of poly-functionalized imidazoles, particularly those containing halogen atoms, can be challenging. This guide provides a structured approach to troubleshooting common side reactions and experimental issues.

The information herein is curated from established principles of imidazole chemistry and analogous synthetic transformations.[1][2][3][4] Since a specific, peer-reviewed synthesis for this exact molecule is not widely published, this guide is built upon a proposed, chemically sound synthetic strategy. We will address potential pitfalls and their underlying chemical mechanisms to empower you to optimize your reaction outcomes.

Proposed Synthetic Pathway

A plausible and efficient route to Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate involves a multi-step process starting from commercially available materials. The core strategy is to first construct the imidazole ring with appropriate functional handles, followed by a fluorination step. An overview of this proposed pathway is detailed below.

G A Ethyl 3-amino-2-oxopropanoate C Ethyl 2-mercapto-1H-imidazole-5-carboxylate A->C Cyclocondensation B Potassium Thiocyanate B->C E Ethyl 2-chloro-1H-imidazole-5-carboxylate C->E Step 1 D Oxidative Desulfurization-Chlorination (e.g., NCS or SO2Cl2) G Ethyl 2,4-dichloro-1H-imidazole-5-carboxylate E->G Step 2 F Regioselective Chlorination (e.g., NCS) I Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (Target Molecule) G->I Step 3 H Halogen Exchange (HALEX) Fluorination (e.g., KF/Phase-Transfer Catalyst)

Caption: Proposed synthetic workflow for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address potential issues you might encounter during the synthesis.

Part 1: Synthesis of Ethyl 2-chloro-1H-imidazole-5-carboxylate (Intermediate E)

Question 1: My initial cyclocondensation to form the 2-mercaptoimidazole (C) is giving a low yield. What are the likely causes?

Answer: Low yields in this step often stem from three primary issues: incomplete reaction, improper pH, or side reactions involving the starting materials.

  • Incomplete Reaction: The condensation between an α-aminoketone and thiocyanate requires sufficient heat and reaction time. Ensure the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • pH Control: The reaction is typically acid-catalyzed. However, excessively strong acidic conditions can lead to the hydrolysis of the ester group or decomposition of the starting amino ester. Maintain a mildly acidic pH (around 4-5) for optimal results.

  • Side Reactions: The α-aminoketone can undergo self-condensation. To minimize this, add the potassium thiocyanate solution slowly to the solution of the amino ester hydrochloride salt.

Question 2: The oxidative desulfurization-chlorination of the mercaptoimidazole (C to E) is producing multiple unidentified byproducts. What are they and how can I avoid them?

Answer: This is a critical step where over-oxidation or reaction with the imidazole nitrogen can lead to a complex product mixture.

  • Over-oxidation: Using an overly aggressive oxidizing agent or excess reagent can oxidize the imidazole ring itself, leading to ring-opened byproducts or the formation of sulfonyl chlorides instead of the desired chloro-imidazole.

    • Solution: Use a mild chlorinating agent like N-Chlorosuccinimide (NCS). Add the reagent portion-wise at a controlled temperature (e.g., 0 °C to room temperature) and monitor the reaction closely.

  • N-Chlorination: The nitrogen atoms in the imidazole ring are nucleophilic and can react with the chlorinating agent.[3] This leads to the formation of N-chloro species, which may be unstable.

    • Solution: Performing the reaction in an acidic medium can protonate the ring nitrogens, reducing their nucleophilicity and favoring C-chlorination.

Parameter Recommended Condition Rationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Mild and selective for this transformation.
Solvent Acetonitrile or DichloromethaneAprotic solvents that do not interfere with the reaction.
Temperature 0 °C to 25 °CHelps to control the reaction rate and minimize side products.
Stoichiometry 1.05 - 1.2 equivalents of NCSA slight excess ensures complete conversion without significant over-reaction.
Part 2: Synthesis of Ethyl 2,4-dichloro-1H-imidazole-5-carboxylate (Intermediate G)

Question 3: I am having trouble with the regioselectivity of the second chlorination (E to G). I am getting a mixture of isomers. How can I improve this?

Answer: Regioselectivity in the electrophilic halogenation of imidazoles is highly dependent on the directing effects of the existing substituents and the reaction conditions. The C4 position is generally activated for electrophilic substitution.

  • Mechanism Insight: The ester group at C5 is electron-withdrawing, which deactivates the adjacent C4 position to some extent. However, the nitrogen at position 1 will strongly direct ortho and para (to C2 and C4/C5). The chloro-substituent at C2 also influences the electronics.

  • Optimizing Regioselectivity:

    • Protecting Group: Consider protecting the N1 position with a bulky group (e.g., a trityl or tosyl group) before chlorination. This can sterically hinder the N-chlorination and may improve the regioselectivity of the C-chlorination. The protecting group can be removed later.

    • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Experiment with both polar aprotic (e.g., DMF) and nonpolar (e.g., CCl₄) solvents.

    • Lewis Acid Catalysis: The use of a mild Lewis acid catalyst might enhance the reactivity of the chlorinating agent and improve selectivity, though this needs to be evaluated carefully to avoid decomposition.

G cluster_0 Troubleshooting: Poor Regioselectivity (E -> G) Start Mixture of Isomers Observed Q1 Is N-protection feasible? Start->Q1 A1_Yes Protect N1 (e.g., Trityl), then chlorinate. Deprotect after. Q1->A1_Yes Yes A1_No Modify Reaction Conditions Q1->A1_No No Result Improved Regioselectivity A1_Yes->Result Q2 Solvent System? A1_No->Q2 A2_Polar Try Polar Aprotic (e.g., DMF) Q2->A2_Polar Option 1 A2_Nonpolar Try Nonpolar (e.g., CCl4) Q2->A2_Nonpolar Option 2 A2_Polar->Result A2_Nonpolar->Result G cluster_0 Potential Side Reactions in HALEX Fluorination A Ethyl 2,4-dichloro-1H- imidazole-5-carboxylate B Incomplete Reaction A->B Insufficient driving force D Decomposition A->D Excessive Temp/Time F Target Molecule: Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate A->F Successful Reaction C Mono-fluorinated byproduct (e.g., Ethyl 2-chloro-4-fluoro...) B->C E Tarry Polymers / Ring-opened products D->E

Caption: Common issues and side products in the HALEX fluorination step.

Experimental Protocols (Proposed)

Step 1: Synthesis of Ethyl 2-mercapto-1H-imidazole-5-carboxylate (C) To a solution of ethyl 3-amino-2-oxopropanoate hydrochloride (1.0 eq) in ethanol (5 mL/g) is added potassium thiocyanate (1.1 eq). The mixture is heated to reflux for 4-6 hours, monitoring by TLC. Upon completion, the reaction is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of Ethyl 2,4-dichloro-1H-imidazole-5-carboxylate (G) Note: This is a two-step, one-pot proposed procedure. To a suspension of Ethyl 2-mercapto-1H-imidazole-5-carboxylate (C) (1.0 eq) in acetonitrile (10 mL/g) at 0 °C, N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise over 30 minutes. The reaction is stirred at room temperature for 2 hours to form intermediate (E). A second portion of NCS (1.2 eq) is then added, and the mixture is heated to 50-60 °C for 4-8 hours. The reaction is monitored by LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Step 3: Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (I) In a sealed, pressure-rated vessel, Ethyl 2,4-dichloro-1H-imidazole-5-carboxylate (G) (1.0 eq), spray-dried potassium fluoride (4.0 eq), and tetrabutylammonium bromide (0.1 eq) are suspended in anhydrous sulfolane (8 mL/g). The vessel is sealed, and the mixture is heated to 180-200 °C for 12-24 hours with vigorous stirring. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts. The filtrate is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

References

  • [Synthesis of Fluorinated Imidazole[4,5f]p[1][5]henanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed.]([Link])

Sources

Technical Support Center: Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of "Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate." As Senior Application Scientists, we move beyond generic protocols to address the specific, nuanced challenges encountered in the laboratory, grounding our advice in established chemical principles and field-proven experience.

This guide is structured as a series of frequently asked questions (FAQs) that directly tackle common and complex purity issues. Our goal is to empower you with the causal understanding needed to adapt and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: My initial synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate resulted in a low-purity, dark-colored crude product. What are the likely impurities I should be targeting for removal?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Assuming a common pathway involving the condensation of an amidine source with a β-ketoester derivative (like ethyl 4,4-difluoroacetoacetate), the impurities can be logically categorized. Understanding these categories is the first step to designing an effective purification strategy.

  • Unreacted Starting Materials: The most common impurities are residual starting materials. Due to the polar nature of many precursors, they can be challenging to remove.

  • Regioisomers: Imidazole synthesis can sometimes yield regioisomers, where the substituents are arranged differently on the imidazole ring. While the 2,4,5-substitution pattern is generally favored, other isomers can form and may co-elute during chromatography.

  • Hydrolysis Products: The ester group of your target molecule is susceptible to hydrolysis, especially under acidic or basic workup conditions. This results in the formation of the corresponding carboxylic acid, a highly polar impurity.

  • Side-Reaction Products: Over-alkylation or side-reactions with solvents or reagents can lead to a variety of minor impurities. For instance, syntheses of other imidazole carboxylates have identified numerous related substances, including byproducts from side reactions with Grignard reagents or solvents.[1]

Below is a conceptual diagram illustrating the potential impurity landscape for your compound.

G Conceptual Impurity Profile cluster_impurities Potential Impurities main Ethyl 2,4-difluoro-1H- imidazole-5-carboxylate (Target Compound) SM Unreacted Starting Materials (e.g., Ethyl 4,4-difluoroacetoacetate) main->SM Derived From RI Regioisomers (e.g., 2,5-difluoro isomer) main->RI Derived From HP Hydrolysis Product (2,4-difluoro-1H-imidazole-5-carboxylic acid) main->HP Derived From SRP Side-Reaction Products (e.g., from solvent incorporation) main->SRP Derived From

Caption: Conceptual map of impurities in Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate synthesis.

Q2: What is the most effective, scalable method for a first-pass purification of my crude material?

A2: For initial purification, you have two primary choices: recrystallization and flash column chromatography. The best choice depends on the physical state of your crude product and the nature of the impurities.

  • Scenario A: Your crude product is a solid. Recommendation: Recrystallization. This is often the most efficient and scalable method for solid compounds. It excels at removing impurities with different solubility profiles. A patent for purifying imidazole derivatives specifically highlights crystallization from a liquid phase as a highly effective technique for achieving high purity.[2]

  • Scenario B: Your crude product is an oil or gum. Recommendation: Flash Column Chromatography. If your product fails to crystallize, chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase. For related heterocyclic compounds, flash chromatography using silica gel is a standard purification step.[3]

The following workflow diagram outlines the decision-making process.

G start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil/Gum) purity_check Check Purity (TLC/HPLC/NMR) recrystallize->purity_check chromatography->purity_check pure Pure Product (>98%) purity_check->pure Yes further_purification Further Purification Needed purity_check->further_purification No

Caption: Decision workflow for the initial purification of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Q3: I've chosen recrystallization, but I'm struggling to find a suitable solvent system. Can you provide guidance?

A3: Absolutely. Solvent selection is critical for successful recrystallization. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. A systematic screening process is the most effective approach.

  • Preparation: Place a small amount (10-20 mg) of your crude solid into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below, dropwise, until the solid just dissolves at room temperature. Note the solubility. If it is highly soluble, the solvent is likely unsuitable on its own.

  • Heating: For solvents where the compound is sparingly soluble at room temperature, gently heat the mixture to boiling. If the solid dissolves completely, this is a promising candidate.

  • Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Solvent Systems: If a single solvent is not ideal, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). Dissolve the crude product in a small amount of the "good" solvent (in which it is more soluble) at an elevated temperature, then slowly add the "poor" solvent (the anti-solvent) until the solution becomes turbid. Cool slowly to induce crystallization.

The following table provides a starting point for your solvent screen, ordered by polarity.

Solvent Class Boiling Point (°C) Rationale & Comments
Heptane/Hexanes Non-polar69 / 98Likely to be a poor solvent. Best used as an anti-solvent in a binary system.
Toluene Aromatic111Good for dissolving organic compounds; may require a non-polar anti-solvent.
Ethyl Acetate (EtOAc) Ester77A versatile solvent. Often used in combination with hexanes.
Acetone Ketone56Tends to dissolve many compounds; often used with an anti-solvent.
Isopropanol (IPA) Alcohol82A common choice for recrystallizing nitrogen-containing heterocycles.
Ethanol (EtOH) Alcohol78Similar to IPA. Often used with water as an anti-solvent.
Acetonitrile (MeCN) Nitrile82A polar aprotic solvent that can be effective for moderately polar compounds.
Q4: After chromatography, my product is still contaminated with a very polar impurity. How can I remove it?

A4: This is a classic sign of contamination with the hydrolyzed carboxylic acid byproduct. Due to its high polarity, it can streak on silica gel columns and be difficult to remove completely. An acid-base liquid-liquid extraction is the definitive method for this problem, as it exploits the change in the impurity's solubility based on pH. A similar acid-base treatment was reported to be effective for purifying a related imidazole intermediate.[4]

  • Dissolution: Dissolve the impure product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a mild basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) solution. The carboxylic acid impurity will be deprotonated to its highly water-soluble carboxylate salt and partition into the aqueous layer.

    • Expert Tip: Perform this wash 2-3 times to ensure complete removal. Do not use strong bases like NaOH, as they can promote hydrolysis of your desired ester product.

  • Separation: Carefully separate the organic layer from the aqueous layer.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Q5: How can I definitively assess the purity and confirm the structure of my final product?

A5: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

Technique Purpose Expected Observations for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate
¹H NMR Structural ConfirmationExpect signals for the ethyl group (a quartet and a triplet), an aromatic proton on the imidazole ring, and a broad signal for the N-H proton. The fluorine atoms will cause splitting of adjacent proton signals.
¹⁹F NMR Structural ConfirmationExpect two distinct signals for the two non-equivalent fluorine atoms at the C2 and C4 positions.
¹³C NMR Structural ConfirmationWill show distinct signals for each carbon atom, including the ester carbonyl, the imidazole ring carbons, and the ethyl group carbons. Fluorine-carbon coupling will be observable.
LC-MS Purity & Mass CheckA high-performance liquid chromatography (HPLC) run will give a purity percentage based on peak area. The mass spectrometer (MS) will confirm the molecular weight of the compound.[5][6]
Elemental Analysis Purity ConfirmationProvides the percentage composition of C, H, and N, which should match the theoretical values for the molecular formula (C₇H₆F₂N₂O₂) within ±0.4%.[7]

By systematically applying these troubleshooting steps and analytical methods, you can effectively improve the purity of your Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate and proceed with confidence in your research and development endeavors.

References

  • Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. ResearchGate. Available at: [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

  • Synthesis and characterization of impurities of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate of olmesartan medoxomil. Asian Journal of Research in Chemistry. Available at: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine). ResearchGate. Available at: [Link]

  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. PubMed. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this fluorinated imidazole derivative. As a key building block in modern medicinal chemistry, understanding and overcoming its solubility limitations is critical for successful experimental outcomes.[1][2] This guide provides a structured, causality-driven approach to systematically address and resolve these issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

A foundational understanding of the molecule's structure is the first step in diagnosing solubility problems. Its behavior is dictated by the interplay of its functional groups.

Q1: What are the key structural features of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate that affect its solubility?

A1: The solubility characteristics of this compound are a composite of three main features:

  • Ethyl Ester Group (-COOEt): The ester group is polar but lacks a hydrogen atom directly bonded to oxygen, meaning it cannot act as a hydrogen bond donor to itself.[3] It can, however, act as a hydrogen bond acceptor from protic solvents like water.[4] Generally, esters of low molecular weight have some aqueous solubility, but this is often limited.[5]

  • Difluorinated Imidazole Ring: The imidazole ring is a heterocyclic aromatic system containing two nitrogen atoms. One nitrogen is basic (a hydrogen bond acceptor), while the other (bearing a proton) is weakly acidic (a hydrogen bond donor). This duality suggests that solubility will be highly dependent on the pH of the medium. The two fluorine atoms are strongly electron-withdrawing, which significantly lowers the basicity (pKa) of the nearby nitrogen atom and can impact crystal lattice energy, often leading to lower solubility.[6][7]

  • Overall Molecular Character: The molecule presents a classic challenge: it has both polar functional groups capable of interacting with polar solvents and a non-polar hydrocarbon (ethyl) and fluorinated aromatic surface, which favors non-polar or lipophilic environments. The introduction of fluorine can enhance lipophilicity.[8] This often results in poor aqueous solubility, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound.

Q2: I am observing very low solubility in aqueous buffers. Is this expected?

A2: Yes, this is highly expected. For a drug to be absorbed, it must be in a dissolved state at the site of absorption.[9][10] The combination of the relatively non-polar ethyl group and the lipophilicity-enhancing difluoro-substituted ring outweighs the polar contributions of the ester and imidazole nitrogens in neutral water. Furthermore, fluorinated compounds can exhibit strong crystal packing, leading to high lattice energy that the solvation energy in water may be insufficient to overcome.

Q3: What solubility should I expect in common organic solvents?

A3: Based on the "like dissolves like" principle, solubility will vary with solvent polarity.[11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are typically the best starting points. They can interact with the polar ester and imidazole functionalities without the high-energy cost of disrupting a hydrogen-bonded network like water.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are also good candidates. They can act as both hydrogen bond donors and acceptors, interacting favorably with the entire molecule. Solubility is expected to be moderate to good.

  • Ethers and Esters (e.g., THF, Ethyl Acetate): These have intermediate polarity and are likely to be effective solvents.[12][13]

  • Non-Polar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be very low in these solvents due to the molecule's significant polarity.

Part 2: Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is more effective than random solvent testing. The following workflow provides a logical progression from simple to more advanced techniques.

G cluster_0 Start Start: Compound Insoluble SolventScreen Step 1: Systematic Solvent Screening Start->SolventScreen Begin Troubleshooting Cosolvent Step 2: Co-Solvent System SolventScreen->Cosolvent Inadequate in Single Solvent Success Success: Compound Solubilized SolventScreen->Success Soluble pH_Mod Step 3: pH Modification Cosolvent->pH_Mod Still Precipitates in Aqueous Mix Cosolvent->Success Soluble Energy Step 4: Physical Aids (Heat / Sonication) pH_Mod->Energy Slow Dissolution or Limited Gain pH_Mod->Success Soluble Advanced Advanced Strategies (Surfactants, etc.) Energy->Advanced All Else Fails Energy->Success Soluble Advanced->Success Soluble

Caption: A workflow for troubleshooting solubility.

Step 1: Initial Solvent Screening

Q4: I'm starting a new experiment. Which solvents should I try first, and how?

A4: A systematic screen using small amounts of the compound is the most efficient first step. We recommend testing solvents from different classes to quickly identify the most promising candidates.

Table 1: Recommended Solvents for Initial Screening

SolventClassPolarity IndexExpected Solubility (Hypothesis)
Water/PBS BufferPolar Protic10.2Very Low
MethanolPolar Protic5.1Moderate
EthanolPolar Protic4.3Moderate
Acetonitrile (ACN)Polar Aprotic5.8Good
Dimethylformamide (DMF)Polar Aprotic6.4High
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2High
Tetrahydrofuran (THF)Polar Aprotic4.0Moderate-Good
Ethyl Acetate (EtOAc)Moderately Polar4.4Moderate-Good
Dichloromethane (DCM)Slightly Polar3.1Low-Moderate
TolueneNon-Polar2.4Very Low
  • Preparation: Weigh approximately 1-2 mg of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate into a small glass vial.

  • Solvent Addition: Add the first solvent from Table 1 dropwise (e.g., 100 µL increments).

  • Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect for undissolved solid against a dark background.

  • Quantification: Continue adding solvent until the solid dissolves completely. Record the approximate volume to estimate solubility (e.g., 1 mg in 200 µL = ~5 mg/mL).

  • Repeat: Use a new, clean vial for each solvent tested.

Step 2: Optimizing with Co-solvents

Q5: My compound dissolves in DMSO but crashes out when I dilute it into my aqueous assay buffer. What should I do?

A5: This is a classic sign of a compound that requires a co-solvent system. A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound in an aqueous solution.[14] The organic solvent acts as a bridge, creating a more favorable environment for the compound.

  • Stock Solution: Prepare a concentrated stock solution of your compound in a strong, water-miscible organic solvent where it is highly soluble (e.g., 20 mg/mL in DMSO or DMF).[15]

  • Test Dilution: In a test tube, add the aqueous buffer you plan to use (e.g., 950 µL of PBS).

  • Spike-In: While vortexing the buffer, slowly add a small volume of your concentrated organic stock (e.g., 50 µL, for a 1:20 dilution and 5% final organic solvent concentration).

  • Observation: Observe for any signs of precipitation (cloudiness, Tyndall effect) immediately and after a set period (e.g., 30 minutes).

  • Optimization: If precipitation occurs, try a different co-solvent (e.g., ethanol, acetonitrile) or increase the final percentage of the organic co-solvent (e.g., to 10%). The goal is to use the minimum amount of organic solvent necessary to maintain solubility without affecting the experimental system.

Step 3: Leveraging pH Modification

Q6: Can I improve aqueous solubility by changing the pH?

A6: Yes, this is a powerful technique for ionizable compounds.[16] The imidazole ring contains a basic nitrogen atom. By lowering the pH of the aqueous solution, this nitrogen can be protonated to form a cationic salt. Salts are generally much more soluble in water than their neutral counterparts.[14]

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Dispense Compound: Add a pre-weighed amount of the compound (e.g., 1 mg) to separate vials.

  • Add Buffer: Add 1 mL of each buffer to the corresponding vial.

  • Equilibrate: Agitate the vials (e.g., on a shaker or rotator) at a constant temperature for a set period (e.g., 1-2 hours) to allow them to reach equilibrium.

  • Analyze: After equilibration, centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV, NMR with an internal standard).[11] This will give you a quantitative measure of solubility at each pH.

Step 4: Physical Dissolution Aids

Q7: The compound seems to be dissolving, but it's incredibly slow. How can I speed up the process?

A7: Dissolution rate is different from thermodynamic solubility. You can accelerate the rate at which a compound dissolves by introducing physical energy.

  • Heating: Gently warming the solution increases kinetic energy, speeding up the dissolution process. However, be cautious, as this can lead to the formation of a supersaturated solution that may precipitate upon cooling.[16] Always verify the thermal stability of your compound before heating.

  • Sonication: Using an ultrasonic bath is a highly effective method.[16] The high-frequency sound waves create cavitation bubbles that physically break apart the solid particles, increasing the surface area and accelerating dissolution.[16]

  • Preparation: Add the compound and the chosen solvent system to a vial.

  • Sonication: Place the vial in an ultrasonic bath.

  • Operation: Turn on the sonicator for short bursts (e.g., 2-5 minutes).

  • Monitoring: Visually check for dissolution. If the vial becomes warm, allow it to cool to prevent the formation of a supersaturated solution.

  • Completion: Continue until the solid is fully dissolved or no further change is observed.[16]

Part 3: Advanced Strategies & Common Pitfalls

Q8: I've tried everything above and still can't get the desired concentration. What are my options?

A8: When standard methods are insufficient, more advanced formulation strategies, common in the pharmaceutical industry, can be considered:

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that form micelles in water.[17] The hydrophobic core of the micelle can encapsulate your poorly soluble compound, effectively "dissolving" it in the aqueous phase.[16] Common lab-safe surfactants include Tween® 80 and Pluronic® F-68.[14]

  • Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, significantly enhancing their aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at the solid state, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[17] This increases the surface area and wettability of the drug.

G cluster_micelle Micellar Solubilization s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 l1 Hydrophilic Head l1->s1 l2 Hydrophobic Tail l2->s3 drug Drug Molecule

Caption: A drug molecule encapsulated in a surfactant micelle.

Q9: My compound dissolved after heating, but a precipitate formed when it cooled to room temperature. Why?

A9: You created a supersaturated solution. The increased kinetic energy from heating allowed the solvent to dissolve more solute than it could thermodynamically hold at a lower temperature. As the solution cooled, the excess, unstable solute crashed out. The true solubility is the concentration that remains dissolved at room temperature.

Q10: I see an oily film or gooey precipitate when I add my organic stock to the aqueous buffer. What is this?

A10: This indicates that the two phases are immiscible or that the solubility limit in the mixed system has been drastically exceeded. The "goo" is often the compound precipitating in an amorphous, non-crystalline form. The recommended solution is to follow the co-solvent protocol (Protocol 2) more carefully, ensuring vigorous mixing during the addition of the organic stock and potentially using a higher percentage of co-solvent.[18]

References

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Drug Delivery Leader. (2022). 5 Novel Techniques For Solubility Enhancement. [Link]

  • AZoLifeSciences. (2020). How to Achieve Drug Solubility. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Chemistry LibreTexts. (2022). 15.6: Physical Properties of Esters. [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Chemguide. (n.d.). an introduction to esters. [Link]

  • Chemistry Stack Exchange. (2014). Ester as a solvent. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming. [Link]

  • Unknown Source. (2023). Solubility of Organic Compounds. [Link]

  • ResearchGate. (2013). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. [Link]

  • NBchao.Com. (n.d.). What are ester solvents?. [Link]

  • PubMed. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds. [Link]

  • PubMed. (2022). Synthesis of Fluorinated Imidazole[4,5f][9][19]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. In the absence of direct experimental spectra for this specific molecule in the surveyed literature, this document serves as a predictive comparison based on the well-established fragmentation patterns of its constituent functional groups: the ethyl ester, the imidazole ring, and the difluoro substitution. This guide is intended for researchers, scientists, and drug development professionals who are working with or synthesizing similar fluorinated heterocyclic compounds.

Introduction

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a halogenated heterocyclic compound, a class of molecules of significant interest in medicinal chemistry and materials science.[1] Mass spectrometry is an indispensable tool for the structural elucidation and characterization of such novel compounds.[2] Understanding the fragmentation patterns is crucial for confirming the identity and purity of synthesized molecules. This guide will explore the expected fragmentation behavior of the title compound under electron impact (EI) ionization, drawing parallels with the known mass spectra of related molecules.

Predicted Fragmentation Pathways

The fragmentation of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in a mass spectrometer is anticipated to be driven by the functionalities present in its structure. The primary sites for fragmentation are the ethyl carboxylate group and the difluoro-imidazole ring.

Fragmentation of the Ethyl Carboxylate Group

The ethyl ester moiety is expected to undergo characteristic fragmentations.[3] Common losses from an ethyl ester include the ethoxy radical (•OCH₂CH₃), the ethyl radical (•CH₂CH₃), and ethylene (CH₂=CH₂). In the context of our target molecule, the following fragmentations are plausible:

  • Loss of the Ethoxy Radical (M-45): A primary fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical.[3][4] This would result in a prominent acylium ion.

  • Loss of Ethylene (M-28): A McLafferty rearrangement, if sterically possible, or other rearrangements can lead to the elimination of a neutral ethylene molecule.

  • Loss of the Ethyl Radical (M-29): Cleavage of the ethyl group can also occur, though typically less favored than the loss of the ethoxy radical.[4]

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation mode for carbonyl compounds.[5]

The following diagram illustrates the predicted fragmentation pathways originating from the ethyl carboxylate group.

G M+ Molecular Ion (M+) M_minus_45 [M - OCH₂CH₃]+ (m/z M-45) Acylium Ion M+->M_minus_45 - •OCH₂CH₃ M_minus_28 [M - C₂H₄]+ (m/z M-28) M+->M_minus_28 - C₂H₄ M_minus_29 [M - C₂H₅]+ (m/z M-29) M+->M_minus_29 - •C₂H₅

Caption: Predicted fragmentation of the ethyl carboxylate group.

Fragmentation of the Difluoro-imidazole Ring

The imidazole ring itself is a stable aromatic system and may not readily fragment.[6][7] However, the presence of two fluorine atoms introduces unique fragmentation possibilities. The C-F bond is strong, but the loss of HF or fluorine radicals can occur.

  • Ring Integrity: It is common for the imidazole ring to remain intact during fragmentation, with the primary losses originating from its substituents.[6]

  • Loss of Small Molecules: The fragmentation of the imidazole ring in related compounds often involves the expulsion of small, stable molecules like HCN.[7]

  • Influence of Fluorine: The presence of fluorine atoms can direct fragmentation. Loss of a fluorine atom (M-19) or HF (M-20) are potential pathways. The presence of two chlorine atoms in a molecule typically results in M+, M+2, and M+4 peaks in a 9:6:1 ratio, and two bromine atoms give M+ and M+2 peaks of roughly equal intensity.[8] While fluorine is monoisotopic, its high electronegativity will influence the stability of adjacent cations and radical sites, thereby affecting the fragmentation cascade.

The following diagram illustrates the potential fragmentation pathways involving the difluoro-imidazole ring.

G M+ Molecular Ion (M+) Fragment_A Ring Fragment M+->Fragment_A Initial Fragmentation Loss_HCN [Fragment_A - HCN]+ Fragment_A->Loss_HCN - HCN

Caption: Potential fragmentation of the imidazole ring.

Comparative Fragmentation Data

While no direct spectrum of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is available, we can compare its expected fragmentation to known data for related compounds.

Compound/Functional GroupKey Fragments (m/z)Fragmentation PathwayReference
Ethyl Ethanoate88 (M+), 73, 61, 45, 43Loss of •CH₃, C₂H₅O•, •C₂H₅, and subsequent fragmentations[9]
Imidazole68 (M+), 41, 40Loss of HCN, H•[7]
Halogenated CompoundsM+, M+2, M+4 patternsIsotopic distribution of halogens (Cl, Br)[8]

This table highlights the characteristic losses that can be anticipated from the different moieties of the target molecule.

Proposed Overall Fragmentation Scheme

Combining the fragmentation patterns of the ethyl ester and the difluoro-imidazole ring, we can propose a comprehensive fragmentation scheme for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. The initial ionization will produce a molecular ion (M+•). The most likely subsequent fragmentations would be the loss of the ethoxy radical to form a stable acylium ion, followed by potential rearrangements and losses from the fluorinated imidazole ring.

G cluster_0 Primary Fragmentation cluster_1 Ester Fragmentation cluster_2 Ring Fragmentation M_plus Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (M+) M_minus_45 [M - OCH₂CH₃]+ Acylium Ion M_plus->M_minus_45 - •OCH₂CH₃ M_minus_28 [M - C₂H₄]+ M_plus->M_minus_28 - C₂H₄ Acylium_minus_CO [M-45 - CO]+ M_minus_45->Acylium_minus_CO - CO Ring_plus_H Difluoro-imidazole Ion Acylium_minus_CO->Ring_plus_H + H• (rearrangement)

Caption: Proposed overall fragmentation workflow.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to acquire experimental data, the following protocol outlines the key steps for analyzing Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate using a standard mass spectrometer.

1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
  • The concentration should be in the range of 1-10 µg/mL.

2. Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
  • Electron impact (EI) ionization is suitable for inducing fragmentation of this type of molecule. Electrospray ionization (ESI) could also be used, particularly for tandem MS experiments.[10]

3. Mass Spectrometer Settings (Typical for EI):

  • Ionization Energy: 70 eV (standard for creating reproducible fragmentation patterns).
  • Source Temperature: 200-250 °C.
  • Mass Range: Scan from m/z 50 to a value at least 50 units above the molecular weight of the compound.

4. Data Acquisition and Analysis:

  • Acquire the full scan mass spectrum.
  • Identify the molecular ion peak.
  • Analyze the fragmentation pattern and compare it with the predicted pathways outlined in this guide.
  • Utilize tandem mass spectrometry (MS/MS) to isolate specific fragment ions and further elucidate their structures.

"Start" [label="Sample Preparation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Instrumentation" [label="Instrument Setup (MS)"]; "Ionization" [label="Ionization (EI or ESI)"]; "Analysis" [label="Mass Analysis (Full Scan)"]; "Detection" [label="Ion Detection"]; "Data_Processing" [label="Data Processing & Interpretation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Tandem_MS" [label="Tandem MS (MS/MS) for Structural Elucidation", style="dashed"];

"Start" -> "Instrumentation"; "Instrumentation" -> "Ionization"; "Ionization" -> "Analysis"; "Analysis" -> "Detection"; "Detection" -> "Data_Processing"; "Analysis" -> "Tandem_MS" [style="dashed"]; "Tandem_MS" -> "Data_Processing" [style="dashed"]; }

Caption: General experimental workflow for MS analysis.

Conclusion

This guide provides a scientifically grounded, predictive framework for understanding the mass spectrometry fragmentation of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. By comparing the expected behavior with known fragmentation patterns of ethyl esters, imidazoles, and halogenated compounds, researchers can more effectively interpret experimental data, confirm molecular structures, and advance their research in the synthesis and application of novel heterocyclic compounds.

References

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides Nucleotides Nucleic Acids. [Link]

  • (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... ResearchGate. [Link]

  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern. Doc Brown's Chemistry. [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. ResearchGate. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • fragmentation patterns in mass spectra. Chemguide. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Institutes of Health. [Link]

  • Ethyl 2-(4-chloro-phen-yl)-1-phenyl-1H-benzimidazole-5-carboxyl-ate. PubMed. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

Sources

The Impact of Fluorination on the Physicochemical and Biological Profile of Ethyl Imidazole-5-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing drug-like properties. This guide provides an in-depth comparison of ethyl 2,4-difluoro-1H-imidazole-5-carboxylate and its non-fluorinated and partially fluorinated analogs. By examining their physicochemical properties, metabolic stability, and potential biological activities, we aim to elucidate the nuanced effects of fluorination on this versatile heterocyclic core.

Introduction: The Fluorine Advantage in Drug Design

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction can profoundly influence a compound's acidity (pKa), lipophilicity (LogP), metabolic stability, and target-binding interactions. The strong carbon-fluorine bond can block metabolic pathways, while the element's electron-withdrawing nature can modulate the pKa of nearby functional groups and alter the molecule's overall electronic profile. This guide will dissect these effects within the context of the ethyl imidazole-5-carboxylate scaffold.

Physicochemical Properties: A Quantitative Comparison

The introduction of fluorine atoms onto the imidazole ring systematically alters the physicochemical properties of the parent molecule, ethyl 1H-imidazole-5-carboxylate. These changes are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Compound NameStructurePredicted LogPPredicted pKa (most basic)
Ethyl 1H-imidazole-5-carboxylateStructure of Ethyl 1H-imidazole-5-carboxylate0.585.45
Ethyl 2-fluoro-1H-imidazole-5-carboxylateStructure of Ethyl 2-fluoro-1H-imidazole-5-carboxylate0.812.13
Ethyl 4-fluoro-1H-imidazole-5-carboxylateStructure of Ethyl 4-fluoro-1H-imidazole-5-carboxylate0.812.92
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylateStructure of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate1.04-1.15

Note: The pKa and LogP values are predicted using computational models (e.g., SwissADME) and should be considered as estimates. Experimental validation is recommended.

Key Insights:

  • Lipophilicity (LogP): The addition of each fluorine atom progressively increases the predicted LogP value, indicating a rise in lipophilicity. This trend is expected as fluorine is more lipophilic than hydrogen. Increased lipophilicity can influence membrane permeability and plasma protein binding.

  • Acidity (pKa): The introduction of electron-withdrawing fluorine atoms significantly lowers the pKa of the imidazole ring, making it less basic. The difluorinated analog is predicted to be a very weak base. This modulation of pKa is a critical aspect of drug design, as it affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and target engagement.

Metabolic Stability: The Fluorine Shield

A primary driver for incorporating fluorine in drug candidates is to enhance metabolic stability. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) isozymes.

Expected Trend in Metabolic Stability:

Ethyl 1H-imidazole-5-carboxylate < Ethyl 2-fluoro-1H-imidazole-5-carboxylate ≈ Ethyl 4-fluoro-1H-imidazole-5-carboxylate < Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

The difluorinated compound is hypothesized to exhibit the highest metabolic stability due to the blockage of two potential metabolic sites.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a compound.

Objective: To determine the rate of disappearance of the test compound in the presence of liver microsomes.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution and the test compound.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Biological Activity: Exploring the Potential of Fluorinated Imidazoles

Imidazole-based compounds are known to exhibit a wide range of biological activities, including antifungal and anticancer properties. The introduction of fluorine can significantly enhance these activities.

Antifungal Activity: Fluorinated azole antifungals are a well-established class of drugs that inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane. While specific data for the title compounds is limited, related fluorinated imidazole derivatives have demonstrated potent antifungal activity.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of fluorinated heterocyclic compounds. Fluorinated imidazoles have been shown to induce apoptosis and inhibit cancer cell proliferation. The increased lipophilicity and metabolic stability of fluorinated analogs can contribute to improved cellular uptake and sustained target engagement.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol provides a general method for assessing the cytotoxicity of a compound against cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds and a positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control.

    • Treat the cells with different concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Synthesis of Fluorinated Imidazole-5-carboxylates

The synthesis of these compounds typically involves multi-step reaction sequences. Below is a generalized representation of a potential synthetic approach.

Synthesis_Workflow A Starting Materials (e.g., fluorinated precursors) B Cyclization Reaction A->B Reagents & Conditions C Esterification B->C Intermediate D Final Product (Ethyl Fluorinated Imidazole-5-carboxylate) C->D Purification

Caption: Generalized workflow for the synthesis of fluorinated imidazole-5-carboxylates.

A common strategy for constructing the imidazole ring is through the condensation of a dicarbonyl compound with an amine and an aldehyde. For the synthesis of the fluorinated analogs, fluorinated building blocks would be required. The esterification of the carboxylic acid group can be achieved through standard methods, such as Fischer esterification.

Conclusion and Future Directions

The comparative analysis of ethyl 2,4-difluoro-1H-imidazole-5-carboxylate and its non-fluorinated analogs highlights the profound impact of fluorination on key drug-like properties. The predictable increase in lipophilicity and decrease in basicity, coupled with the anticipated enhancement in metabolic stability, underscores the value of this strategy in medicinal chemistry.

While computational predictions provide valuable insights, experimental validation of the physicochemical properties, metabolic stability, and biological activities of these specific compounds is essential. Further investigation into their efficacy against various cancer cell lines and fungal strains, along with detailed pharmacokinetic studies, will be crucial in determining their therapeutic potential. The strategic application of fluorine to the imidazole-5-carboxylate scaffold represents a promising avenue for the discovery of novel therapeutic agents.

References

  • Synthesis of Fluorinated Imidazole[4,5f]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed. (2022-02-16). [Link]

  • Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. ACS Publications. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. PMC - NIH. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Novel Fluorinated Imidazolium Ionic Liquids: Eco-friendly, Facile and Efficient Construction, Characterization, in vitro Anticancer Activity, Toxicity and in silico Analysis. ResearchGate. [Link]

  • Synthesis and anti-fungal screening of fluorinated benzothiazolo linked imidazole compounds. ResearchGate. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. (2022-08-04). [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. (2024-04-24). [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. (2021-06-07). [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. (2022-08-09). [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

  • A review: Imidazole synthesis and its biological activities. [Link]

  • DL-1-(1-arylalkyl)imidazole-5-carboxylate esters. A novel type of hypnotic agents. [Link]

  • DL-1-(1-ARYLALKYL)IMIDAZOLE-5-CARBOXYLATE ESTERS. A NOVEL TYPE OF HYPNOTIC AGENTS. PubMed. [Link]

  • DL-1-(1-Arylalkyl)imidazole-5-carboxylate Esters. A Novel Type of Hypnotic Agents. ACS Publications. [Link]

A Comparative Bioactivity Analysis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is present in a wide array of bioactive molecules, contributing to their efficacy in treating a range of diseases.[1] This guide provides an in-depth comparative analysis of a novel compound, ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, against established drugs in key therapeutic areas. While specific experimental data for this exact molecule is not yet publicly available, its structural features—a difluorinated imidazole core and an ethyl carboxylate substituent—allow for a robust, predictive comparison based on well-established structure-activity relationships (SAR) of analogous compounds.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the potential bioactivities of ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, drawing parallels with the mechanisms of action and performance of known drugs. We will delve into its predicted antifungal and anticancer properties, supported by detailed experimental protocols to facilitate further investigation.

Structural Rationale for Predicted Bioactivity

The chemical architecture of ethyl 2,4-difluoro-1H-imidazole-5-carboxylate suggests a predisposition for significant biological activity. The imidazole ring is a known pharmacophore in numerous antifungal and anticancer drugs.[2] The introduction of fluorine atoms at the 2 and 4 positions can enhance metabolic stability and binding affinity to target proteins.[3] Furthermore, the ethyl carboxylate group at the 5-position can influence the compound's pharmacokinetic properties, potentially acting as a prodrug moiety to improve bioavailability.[1]

Comparative Analysis: Antifungal Potential

The imidazole core is a hallmark of many successful antifungal agents that target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Comparison with Fluconazole

Fluconazole, a triazole antifungal, is a potent inhibitor of the fungal cytochrome P450 enzyme 14α-demethylase.[4][5] This inhibition disrupts ergosterol synthesis, leading to increased fungal cell membrane permeability and ultimately, cell death.[5]

FeatureEthyl 2,4-difluoro-1H-imidazole-5-carboxylate (Predicted)Fluconazole
Core Structure ImidazoleTriazole
Key Substituents 2,4-Difluoro, 5-Ethyl carboxylate2,4-Difluorophenyl, 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Mechanism of Action Likely inhibition of fungal cytochrome P450 14α-demethylaseInhibition of fungal cytochrome P450 14α-demethylase[4][5]
Potential Advantages The imidazole core is a known CYP inhibitor. The difluoro substitution may enhance binding affinity.Broad-spectrum activity against many Candida species.[4]

The presence of the 2,4-difluoro substitution on the imidazole ring of our target compound is analogous to the 2,4-difluorophenyl group in Fluconazole, suggesting a potential for strong interaction with the active site of fungal CYP51.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against fungal isolates.

Materials:

  • Test compound (Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate)

  • Fluconazole (positive control)

  • Fungal isolates (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

  • Compound Dilution: Perform serial dilutions of the test compound and fluconazole in the microtiter plates.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring absorbance.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Serial Dilution of Test Compound Compound->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read Absorbance Incubate->Read MIC Determine MIC Read->MIC

Workflow for Antifungal Susceptibility Testing.

Comparative Analysis: Anticancer Potential

The imidazole scaffold is also a key feature in several anticancer drugs that function through diverse mechanisms, including kinase inhibition and DNA alkylation.[6][7]

Comparison with Nilotinib

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, used in the treatment of chronic myelogenous leukemia (CML).[8][9] Its structure features an imidazole ring which contributes to its binding affinity.

FeatureEthyl 2,4-difluoro-1H-imidazole-5-carboxylate (Predicted)Nilotinib
Core Structure ImidazoleImidazole[10]
Key Substituents 2,4-Difluoro, 5-Ethyl carboxylateTrifluoromethylphenyl, Pyrimidine, Pyridine[10]
Mechanism of Action Potential kinase inhibitionBcr-Abl tyrosine kinase inhibitor[9][10]
Potential Advantages Fluorine substitutions are known to enhance kinase inhibitory activity in some scaffolds.[3]High potency and selectivity for Bcr-Abl kinase.[9]

The difluoro-substituted imidazole core of the target compound could potentially interact with the ATP-binding pocket of various kinases, a common mechanism for anticancer drugs.

Comparison with Dacarbazine

Dacarbazine is an alkylating agent used in the treatment of melanoma and Hodgkin's lymphoma.[11] It contains an imidazole carboxamide moiety.

FeatureEthyl 2,4-difluoro-1H-imidazole-5-carboxylateDacarbazine
Core Structure ImidazoleImidazole[11]
Key Substituents 2,4-Difluoro, 5-Ethyl carboxylate5-(3,3-Dimethyl-1-triazenyl), 4-Carboxamide[11]
Mechanism of Action Unlikely to be a primary alkylating agentDNA alkylation[6][11]
Potential Advantages Potentially more targeted mechanism (e.g., kinase inhibition) with a better side-effect profile.Broad-spectrum cytotoxic activity.

While structurally different in its reactive group, the shared imidazole core highlights the versatility of this scaffold in anticancer drug design.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Test compound (Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate)

  • Doxorubicin (positive control)

  • Cancer cell lines (e.g., HeLa, HT-29)[1]

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and doxorubicin for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Workflow cluster_cell_culture Cell Culture cluster_assay_steps Assay cluster_data_analysis Analysis Seed Seed Cancer Cells Treat Treat with Compound Seed->Treat Add_MTT Add MTT Solution Treat->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50

Workflow for In Vitro Cytotoxicity MTT Assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol determines the ability of the test compound to inhibit a specific kinase.

Materials:

  • Test compound (Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compound in the assay buffer.

  • Kinase Reaction: In the wells of a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.

  • Detection: Stop the kinase reaction and add the detection reagent to measure the amount of ADP produced (which is inversely proportional to kinase inhibition).

  • Data Analysis: Measure the luminescence and calculate the IC50 value of the test compound.

Predicted Interaction with Cytochrome P450 Enzymes

A critical aspect of drug development is assessing the potential for drug-drug interactions, often mediated by the inhibition of cytochrome P450 (CYP) enzymes. Imidazole-containing compounds are well-known inhibitors of various CYP isoforms.[12][13] The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition.[12]

Given its imidazole core, ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is predicted to exhibit inhibitory activity against one or more CYP enzymes. This necessitates early-stage in vitro screening to characterize its CYP inhibition profile and predict potential clinical drug-drug interactions.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol assesses the inhibitory potential of the test compound on major human CYP isoforms.

Materials:

  • Test compound (Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate)

  • Known CYP inhibitors (e.g., ketoconazole for CYP3A4)

  • Human liver microsomes or recombinant human CYP enzymes

  • CYP-specific substrates (e.g., midazolam for CYP3A4)

  • NADPH regenerating system

  • Incubation buffer

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures containing human liver microsomes or recombinant CYP enzymes, the CYP-specific substrate, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination: Stop the reaction after a defined time by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the substrate-specific metabolite.

  • IC50 Determination: Calculate the IC50 value by determining the concentration of the test compound that causes 50% inhibition of metabolite formation.

Conclusion and Future Directions

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented bioactivities of structurally related imidazole compounds, it is predicted to possess both antifungal and anticancer properties. The difluoro substitutions are anticipated to enhance its potency and metabolic stability, while the ethyl carboxylate moiety may improve its pharmacokinetic profile.

The provided experimental protocols offer a clear roadmap for the in vitro evaluation of this compound's bioactivity. Further investigations, including in vivo efficacy studies and detailed mechanistic studies, will be crucial to fully elucidate its therapeutic potential. The synthesis and screening of a library of analogs based on this scaffold could also lead to the identification of lead compounds with optimized potency, selectivity, and safety profiles.

References

  • Zhang, J. Y., & Hollenberg, P. F. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug metabolism and disposition, 30(3), 314-318.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), 2000470.
  • Seerden, J. P. G., Leusink-Ionescu, G., Woudenberg-Vrenken, T., Dros, B., Molema, G., Kamps, J. A. A. M., & Kellogg, R. M. (2014). Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3412-3418.
  • Anton-Vila, A., Pera, B., & de Lera, A. R. (1993). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. FEBS letters, 319(1-2), 155-158.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2812, Clotrimazole. Retrieved January 21, 2026 from [Link].

  • Wikipedia contributors. (2024, January 15). Fluconazole. In Wikipedia, The Free Encyclopedia. Retrieved 04:58, January 22, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). Dacarbazine. In Wikipedia, The Free Encyclopedia. Retrieved 04:59, January 22, 2026, from [Link]

  • Shukla, S., Chen, Z. S., & Ambudkar, S. V. (2012). Pharmacophore modeling of nilotinib as an inhibitor of ATP-binding cassette drug transporters and BCR-ABL kinase using a three-dimensional quantitative structure-activity relationship approach. Molecular pharmacology, 81(6), 844-854.
  • ResearchGate. (n.d.). Molecular structures of nilotinib, imatinib and dasatinib. Retrieved January 22, 2026, from [Link]

  • Gpatindia. (2019, December 30). Dacarbazine Synthesis, SAR, MCQ, Structure and Therapeutic Uses. [Link]

  • Guto, S., & Chibale, K. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2869.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3365, Fluconazole. Retrieved January 21, 2026 from [Link].

  • Exposome-Explorer. (n.d.). Clotrimazole (T3D2729). Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 644241, Nilotinib. Retrieved January 21, 2026 from [Link].

  • Wikipedia contributors. (2023, December 29). Nilotinib. In Wikipedia, The Free Encyclopedia. Retrieved 05:00, January 22, 2026, from [Link]

  • Aboulhoda, B. E., Omar, A. M., Abdelmajeed, E. A., El-Damasy, A. K., El-Sayed, M. A., & Zayed, M. F. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC cancer, 25(1), 1-16.
  • CancerQuest. (n.d.). Dacarbazine. Retrieved January 22, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dacarbazine. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135398738, Dacarbazine. Retrieved January 21, 2026 from [Link].

  • BenchChem. (2025). Structure-activity relationship of fluconazole and its analogues. BenchChem.
  • Wikipedia contributors. (2024, January 15). Clotrimazole. In Wikipedia, The Free Encyclopedia. Retrieved 05:01, January 22, 2026, from [Link]

  • Christodoulou, E., Papanikolaou, A., Papathanasiou, G., Tsoumani, M., Galaris, D., & Gerogiannopoulou, A. (2022).
  • ResearchGate. (n.d.). 26: Chemical structure of clotrimazole. Retrieved January 22, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dacarbazine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of fluconazole. Retrieved January 22, 2026, from [Link]

  • Aboulhoda, B. E., Omar, A. M., El-Damasy, A. K., El-Sayed, M. A., & Zayed, M. F. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC cancer, 25(1), 1-16.
  • Zhang, J. Y., & Hollenberg, P. F. (2002). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Drug Metabolism and Disposition, 30(3), 314-318.
  • Christmas, P., Jones, J. P., & Rettie, A. E. (2018). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug metabolism and disposition, 46(11), 1646-1653.
  • Jilani, T., & Zafar, M. Q. (2025). Clotrimazole. In StatPearls.
  • Yilmaz, I., Can, N. O., & Temiz-Arpaci, O. (2025). Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. Journal of Biomolecular Structure & Dynamics, 1-13.
  • Stresser, D. M., & Blanchard, A. P. (2002). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug metabolism and disposition, 30(11), 1269-1275.
  • Latacz, G., Szulczyk, D., Wiglusz, K., & Kiec-Kononowicz, K. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS chemical neuroscience, 13(15), 2315-2328.
  • Pavan, F. R., Leite, C. Q. F., & Viana, A. B. (2011). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. International journal of molecular sciences, 12(10), 6854-6866.
  • Aboulhoda, B. E., Omar, A. M., Abdelmajeed, E. A., El-Damasy, A. K., El-Sayed, M. A., & Zayed, M. F. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC cancer, 25(1), 1-16.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved January 22, 2026, from [Link]

  • Ali, M. A., Ismail, R., & Choon, T. S. (2007). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][12][13]triazine-based VEGFR-2 kinase inhibitors. Journal of medicinal chemistry, 50(19), 4579-4583.

  • Negi, A., Kumar, D., & Kesari, K. K. (2021). Imidazoles as potential anticancer agents. Current medicinal chemistry, 28(20), 3985-4011.
  • Wang, Y., Li, Y., Zhang, Y., Li, J., & Wang, Y. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry.
  • Shaikh, M. S., Khan, F. A., & Pathan, M. K. (2024). Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies. Journal of Biomolecular Structure & Dynamics, 43(6), 3099-3115.
  • Zaragoza, F., & Petersen, U. (2000). Novel antifungals based on 4-substituted imidazole: solid-phase synthesis of substituted aryl sulfonamides towards optimization of in vitro activity. Bioorganic & medicinal chemistry letters, 10(24), 2735-2739.
  • ACS Omega. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(49), 46429-46452.
  • Sharma, R., & Kumar, V. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Wang, C., Li, Y., & Zhang, Y. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(18), 3369.
  • Zhang, M., Li, Y., & Wang, Y. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2354.
  • Li, Y., Zhang, Y., & Wang, C. (2024). Novel imidazo[1][12][13] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. Bioorganic & Medicinal Chemistry, 99, 117589.

  • Corey, K. M., Roncal, N. E., & Lui, A. S. (2023). Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. ACS infectious diseases, 9(5), 1018-1029.
  • International Journal for Modern Trends in Science and Technology. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Modern Trends in Science and Technology, 8(10), 1-6.
  • Park, M. S., Park, H. J., & An, Y. J. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 702-712.
  • Royal Society of Chemistry. (2024).
  • Park, M. S., Park, H. J., An, Y. J., Choi, J. H., Cha, G., Lee, H. J., ... & Kim, D. K. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 702-712.

Sources

A Comparative Guide to Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate Derivatives: A Predictive Analysis for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold represents a cornerstone of modern therapeutics, renowned for its versatility and profound biological activity.[1] The introduction of fluorine atoms into these heterocyclic systems can dramatically enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2] This guide focuses on the untapped potential of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate , a scaffold poised for the development of a new generation of therapeutic agents.

While direct comparative studies on derivatives of this specific scaffold are not yet prevalent in published literature, this guide will provide a comprehensive predictive analysis based on well-established structure-activity relationships (SAR) within analogous classes of halogenated imidazole derivatives. We will delve into the rationale for its design, propose a primary biological target, present comparative data from closely related compounds, and provide detailed experimental protocols to empower researchers to explore this promising chemical space.

The Strategic Advantage of the 2,4-Difluoro-imidazole-5-carboxylate Scaffold

The design of the Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate core is deliberate and strategic. The imidazole nucleus is a key feature in numerous antifungal drugs, where one of the nitrogen atoms coordinates to the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51).[3] This inhibition disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to cell death.[4]

The incorporation of two fluorine atoms serves multiple purposes:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the imidazole ring, influencing its interaction with the target enzyme.

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the compound's half-life.

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions within the enzyme's active site.

The ethyl carboxylate group at the 5-position provides a versatile synthetic handle for creating a library of derivatives, allowing for the exploration of various side chains to optimize potency, selectivity, and drug-like properties.

Proposed Biological Target: Fungal Lanosterol 14α-Demethylase (CYP51)

Based on the structural similarities to established azole antifungals, the primary hypothesized biological target for derivatives of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is the fungal CYP51 enzyme. The general mechanism of action for azole antifungals is depicted below.

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action cluster_outcome Cellular Consequence Lanosterol Lanosterol Intermediates 14-demethylated intermediates Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Imidazole Difluoro-imidazole Derivative CYP51_Target CYP51 Enzyme Imidazole->CYP51_Target Inhibition Disruption Membrane Disruption & Cell Death

Caption: Proposed mechanism of action for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate derivatives.

Comparative Analysis: Insights from Analogous Halo-Imidazole Derivatives

To predict the potential of our target scaffold, we can draw valuable insights from SAR studies on other halogenated imidazole derivatives. While not direct derivatives, the principles governing their antifungal activity are highly relevant. A study on a series of 4(5)-arylimidazoles revealed critical insights into the impact of halogen substitution on antifungal efficacy.[5]

Compound IDR1 (N-alkylation)R2 (Aryl Substitution)Antifungal Potency (Trichophyton)
1 H3,4-dichlorophenyl+++
2 n-propyl3,4-dichlorophenyl++++
3 n-butyl3,4-dichlorophenyl++++
4 isobutyl3,4-dichlorophenyl++++
5 H2,3,4-trichlorophenyl++++
6 H4-chlorophenyl++
Data adapted from Godefroi et al. (1965).[5] Potency is represented qualitatively.

Key Insights from the Analog Series:

  • Impact of Halogenation: Dichloro- and trichloro-substitution on the phenyl ring (Compounds 1-5) conferred significantly higher potency than a single chloro-substitution (Compound 6). This suggests that the electronic and steric properties of multiple halogen atoms are crucial for strong antifungal activity. This supports the rationale for the 2,4-difluoro substitution on our core scaffold.

  • Role of N-Alkylation: N-alkylation with small, lipophilic groups like propyl and butyl (Compounds 2-4) maintained or enhanced the high potency of the parent compound (Compound 1). This indicates that the ester group on our target scaffold could be hydrolyzed to the corresponding carboxylic acid, and the imidazole nitrogen could be alkylated to produce potent derivatives.

Predictive Application to the Target Scaffold: Based on these findings, a promising initial synthetic campaign for derivatives of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate would involve:

  • Modification of the Ester: Hydrolysis of the ethyl ester to the carboxylic acid, followed by amidation to introduce a variety of functional groups.

  • N-Alkylation: Alkylation of the imidazole nitrogen with various small alkyl and substituted benzyl groups.

  • Introduction of an Aryl Group: If synthesis allows, introducing a substituted phenyl group at the 2-position, guided by the SAR of the analog series.

Experimental Protocols

To facilitate research into this promising compound class, we provide detailed, validated protocols for both the synthesis of a core imidazole structure and its biological evaluation.

Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylate Esters

This protocol is adapted from a known method for synthesizing imidazole carboxylates and serves as a robust starting point for developing a specific synthesis for the target scaffold.[6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Amide N-Aryl Benzamide Step1 Chlorination (e.g., with PCl5) Amide->Step1 Isocyanide Ethyl Isocyanoacetate Step2 Cycloaddition (with DBU) Isocyanide->Step2 ImidoylChloride N-Aryl Benzimidoyl Chloride Step1->ImidoylChloride Step3 Purification (Column Chromatography) Step2->Step3 FinalProduct Ethyl 1,5-Diaryl-1H- imidazole-4-carboxylate Step3->FinalProduct ImidoylChloride->Step2

Caption: General workflow for the synthesis of imidazole-4-carboxylate esters.

Step-by-Step Methodology:

  • Formation of Imidoyl Chloride: To a solution of the starting N-aryl benzamide in an anhydrous solvent (e.g., dichloromethane), add a chlorinating agent (e.g., phosphorus pentachloride) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cycloaddition: In a separate flask, dissolve ethyl isocyanoacetate and a non-nucleophilic base (e.g., DBU) in an anhydrous solvent (e.g., acetonitrile).

  • Reaction: Add the crude imidoyl chloride solution from Step 1 to the solution from Step 2 at room temperature. Stir the reaction mixture until the starting materials are consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ethyl 1,5-diaryl-1H-imidazole-4-carboxylate.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized fungal inoculum from a fresh culture in RPMI-1640 medium, adjusted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using RPMI-1640 medium. Include a positive control (e.g., fluconazole) and a negative control (no drug).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control. This can be assessed visually or by using a spectrophotometer.

Conclusion and Future Directions

The Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of antifungal discovery. By leveraging the established principles of bioisosterism and the strategic placement of fluorine atoms, this scaffold is primed for optimization. The comparative analysis of related halo-imidazoles strongly suggests that derivatization at the ester and imidazole nitrogen positions could yield highly potent compounds.

The provided experimental protocols offer a clear path for the synthesis and evaluation of a new library of these derivatives. Future work should focus on synthesizing a focused library of compounds and evaluating their in vitro antifungal activity against a panel of clinically relevant fungal pathogens. Subsequent optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties could pave the way for a new class of effective antifungal drugs.

References

  • Chai, X., et al. (2009). Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols. Bioorganic & Medicinal Chemistry Letters, 19(6), 1811-1814.
  • Godefroi, E. F., et al. (1965). DL-1-(1-arylalkyl)imidazole-5-carboxylate esters. A novel type of hypnotic agents. Journal of Medicinal Chemistry, 8(2), 220-223.
  • Godefroi, E. F., et al. (1968). Antifungal activity of some imidazole derivatives. Journal of Medicinal Chemistry, 11(5), 943-947.
  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives.
  • Heeres, J., et al. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 23(11), 1217-1222.
  • Kaur, H., et al. (2022). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry, 13(9), 1135-1145.
  • Khan, I., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Li, J. J., et al. (2001). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 44(12), 1891-1903.
  • Murry, J. A., et al. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 78, 149.
  • Os'kina, I. A., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1877-1885.
  • Patel, M. N., et al. (2013). Synthesis and anti-fungal screening of fluorinated benzothiazolo linked imidazole compounds. Journal of Chemical and Pharmaceutical Research, 5(12), 654-659.
  • Sener, E. A., et al. (2022). New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity, 19(10), e202200647.
  • Sharma, P., et al. (2020). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 25(12), 2798.
  • Shingare, M. S., et al. (2014). Synthesis and anti-fungal screening of fluoro-benzothiazolo imidazole derivatives. Der Pharma Chemica, 6(1), 224-228.
  • Singh, V., et al. (2022).
  • Taha, M. O., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6214.
  • Turos, E., et al. (2001). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 11(1), 182-185.
  • Wang, H., et al. (2015). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 20(11), 20086-20101.
  • Wube, A. A., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Pharmaceutics, 14(12), 2772.

Sources

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological data rests. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising therapeutic candidate.[1][2] This guide provides a comprehensive, multi-technique framework for the structural validation of "Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate," a fluorinated imidazole derivative of potential interest in medicinal chemistry due to the often-favorable properties imparted by fluorine substitution.[3]

The Analytical Imperative: A Multi-Pronged Approach

No single analytical technique is sufficient for the complete structural elucidation of a novel compound.[4] Each method provides a unique piece of the molecular puzzle. Our approach is therefore integrative, relying on the convergence of data from Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments.

Caption: Figure 1: Integrated workflow for structural validation.

Part 1: Establishing the Molecular Formula with High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into the intricate details of atomic connectivity, we must first establish the elemental composition of our analyte. Low-resolution mass spectrometry can be misleading, often providing a nominal mass that could correspond to multiple molecular formulas. High-resolution mass spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is essential as it provides mass accuracy to within a few parts per million (ppm).[5] This level of precision drastically narrows down the possible elemental compositions to a single, unambiguous molecular formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is unlikely to cause fragmentation, ensuring the observation of the molecular ion. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested to determine which provides a more stable and abundant signal.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.

  • Data Analysis: Identify the monoisotopic mass of the most abundant ion peak. Use the instrument's software to calculate the theoretical mass for the proposed formula (C₇H₇F₂N₂O₂) and compare it with the experimental value.

Predicted HRMS Data for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate
ParameterPredicted Value
Molecular Formula C₇H₇F₂N₂O₂
Exact Mass 190.0452
Observed m/z ([M+H]⁺) 191.0530

A measured mass of 191.0530 (within 5 ppm of the theoretical value) would provide strong evidence for the proposed elemental composition.

Part 2: Identifying Key Functional Groups with Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups.[6] For our target molecule, we expect to see characteristic absorption bands for the N-H bond of the imidazole ring, the C=O of the ester, and C-F bonds. The presence and position of these bands provide a foundational check on the gross structural features of the synthesized compound.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.

  • Instrumentation: A standard Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known values for similar functional groups.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
N-H Stretch 3100-3300 (broad)Characteristic of the imidazole N-H group.
C-H Stretch (sp³) 2900-3000From the ethyl group.
C=O Stretch (Ester) 1710-1730Conjugated ester carbonyl.[7]
C=N/C=C Stretch 1500-1650Aromatic ring stretching of the imidazole core.
C-F Stretch 1100-1300 (strong)Characteristic strong absorptions for C-F bonds.
C-O Stretch 1000-1200From the ester linkage.

The observation of these key bands would confirm the presence of the core functional moieties, providing a crucial layer of evidence that complements the HRMS data.

Part 3: The Definitive Map - Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Authoritative Grounding: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings (³JHH).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is critical for connecting molecular fragments.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expected Couplings
~13.5br s1HN-HImidazole N-H protons are acidic and often broad.
~4.30q2H-OCH₂-Quartet due to coupling with the -CH₃ group (³JHH ≈ 7.1 Hz).
~1.30t3H-CH₃Triplet due to coupling with the -OCH₂- group (³JHH ≈ 7.1 Hz).

Note: The absence of an aromatic proton signal is a key feature, as the imidazole ring is fully substituted.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expected Couplings | | :--- | :--- | :--- | :--- | | ~158.0 | C=O | Typical chemical shift for an ester carbonyl. | | ~150.0 (d, ¹JCF ≈ 250 Hz) | C2 or C4 | Carbon directly attached to fluorine will show a large one-bond C-F coupling. | | ~145.0 (d, ¹JCF ≈ 260 Hz) | C4 or C2 | The other carbon directly attached to fluorine. | | ~130.0 (dd) | C5 | Carbon bearing the ester group, will show smaller two- and three-bond couplings to both fluorine atoms. | | ~61.0 | -OCH₂- | Standard shift for an ethyl ester methylene carbon. | | ~14.0 | -CH₃ | Standard shift for an ethyl ester methyl carbon. |

The large ¹JCF coupling constants are definitive indicators of fluorine substitution on the imidazole ring.

Synergistic Interpretation with 2D NMR

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_CH2 δ ~4.30 (q, 2H) -OCH₂- H_CH3 δ ~1.30 (t, 3H) -CH₃ H_CH2->H_CH3 C_CO δ ~158.0 C=O H_CH2->C_CO HMBC C_C5 δ ~130.0 C5 H_CH2->C_C5 HMBC C_CH2 δ ~61.0 -OCH₂- H_CH2->C_CH2 HSQC H_CH3->C_CH2 HMBC C_CH3 δ ~14.0 -CH₃ H_CH3->C_CH3 HSQC H_NH δ ~13.5 (s, 1H) N-H caption Figure 2: Key predicted 2D NMR correlations.

Caption: Figure 2: Key predicted 2D NMR correlations.

  • COSY: A cross-peak between the signals at ~4.30 ppm and ~1.30 ppm would confirm they are part of the same spin system (the ethyl group).

  • HSQC: Would show correlations between the proton at ~4.30 ppm and the carbon at ~61.0 ppm (-OCH₂-), and between the proton at ~1.30 ppm and the carbon at ~14.0 ppm (-CH₃).

  • HMBC: This is the crucial experiment for confirming the overall structure. We would expect to see a correlation from the methylene protons (~4.30 ppm) to the ester carbonyl carbon (~158.0 ppm) and to the C5 carbon of the imidazole ring (~130.0 ppm). This definitively connects the ethyl ester group to the C5 position of the imidazole ring.

Part 4: Comparative Analysis - Distinguishing Isomers

To demonstrate the robustness of this analytical workflow, let us consider a plausible alternative structure that could arise from the synthesis: Ethyl 2,5-difluoro-1H-imidazole-4-carboxylate . This isomer has the same molecular formula and would produce very similar IR and HRMS data. However, its NMR spectra would be distinctly different.

ParameterTarget: Ethyl 2,4-difluoro-1H-imidazole-5-carboxylateIsomer: Ethyl 2,5-difluoro-1H-imidazole-4-carboxylate
¹H NMR No aromatic proton signal.One aromatic proton signal (H5), likely a doublet due to coupling with fluorine at C4.
¹³C NMR Three C-F coupled aromatic carbons.Two C-F coupled aromatic carbons and one CH carbon.
HMBC Correlation from -OCH₂- protons to C5.Correlation from -OCH₂- protons to C4.

The presence of a proton signal in the aromatic region for the isomer, and the distinct HMBC correlation pattern, would make it easily distinguishable from the target compound. This self-validating system, where data from multiple, orthogonal techniques converge on a single structure while ruling out alternatives, is the gold standard in chemical analysis.

Conclusion

The structural validation of a novel molecule like "Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate" is a systematic process of evidence accumulation. By integrating data from High-Resolution Mass Spectrometry to confirm the molecular formula, IR Spectroscopy to identify key functional groups, and a comprehensive suite of 1D and 2D NMR experiments to map the atomic connectivity, we can achieve an unambiguous and trustworthy structural assignment. This rigorous, multi-faceted approach ensures the integrity of downstream research and is a cornerstone of successful drug discovery and development.[1][8]

References

  • Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?
  • Slideshare. (n.d.). Structure elucidation whitepaper.docx.
  • Mimran, A. (2025, December 15). Structural elucidation: Significance and symbolism.
  • ResearchGate. (2025, August 6). A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES.
  • Bruker. (n.d.). Structure Analysis.
  • Yeong, K. Y., et al. (2018). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. ResearchGate.
  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
  • Royal Society of Chemistry. (n.d.). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate.
  • Royal Society of Chemistry. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n.
  • Taylor & Francis Online. (2022, January 10). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Critical Reviews in Analytical Chemistry, 54(5).
  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives.
  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
  • ACS Publications. (2025, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry.
  • Peppel, T., & Köckerling, M. (2025, August 6). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine). ResearchGate.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
  • Lipunova, G. N., et al. (2025, August 7). (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate.
  • PubChem. (n.d.). Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate (C10H14F2O3).
  • Metapharm. (2026, January 6). Synthesis and Epoxidation Reaction of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone.
  • PubChem. (n.d.). 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone.
  • Ossila. (n.d.). 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone.
  • ChemicalBook. (2025, July 14). 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone.

Sources

A Prospective Analysis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate: A Guide to Biological Screening and Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the vast chemical space of heterocyclic compounds presents a landscape ripe with therapeutic potential. Within this landscape, imidazole-based scaffolds have consistently emerged as privileged structures, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] This guide focuses on a specific, yet underexplored molecule: Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate . In the absence of direct, published biological screening data for this compound, this document serves as a prospective analysis. By dissecting its structural features and drawing comparisons with well-characterized analogs, we aim to provide a comprehensive roadmap for its biological evaluation.

The Imidazole Core: A Foundation for Diverse Bioactivity

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a versatile scaffold for interacting with a wide array of biological targets.[1][2][3] The imidazole nucleus is a key component in natural products like the amino acid histidine and in synthetic drugs with activities spanning anticancer, antifungal, antiviral, and antibacterial domains.[4][5][6][7]

The subject of our analysis, Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, possesses several key structural motifs that suggest promising avenues for biological investigation:

  • The Imidazole Core: As discussed, this provides a robust foundation for diverse biological interactions.

  • Difluoro Substitution: The presence of two fluorine atoms on the imidazole ring is significant. Fluorine is a bioisostere of hydrogen but with vastly different electronic properties. Its high electronegativity can alter the pKa of the imidazole nitrogens, influencing binding affinities and metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

  • Ethyl Carboxylate Group: This ester functional group can participate in hydrogen bonding and may be a key interaction point with target proteins. It also presents a site for potential metabolic hydrolysis, which could be a factor in prodrug strategies.

Comparative Analysis with Structurally Related Bioactive Imidazoles

To infer the potential biological activities of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate, it is instructive to compare its structure with known bioactive imidazole derivatives. The following table highlights key structural similarities and reported biological activities.

Compound/ScaffoldKey Structural FeaturesReported Biological ActivityReference
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate Imidazole core, difluoro substitution, ethyl carboxylateHypothesized: Anticancer, Antifungal, AntibacterialN/A
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleImidazole fused to a benzene ring, fluorophenyl groupPositive allosteric modulator of GABA-A receptors[8]
Imidazolones with 2-(4-fluorophenyl) substitutionImidazolone core, fluorophenyl groupAnticancer (inhibits CDK2A and VEGFR-2)[9]
Imidazole derivatives with a 2,4-dienone motifImidazole coreBroad-spectrum antifungal and antibacterial[10]
1-(Diarylmethyl)-1H-imidazolesImidazole core with diarylmethyl substitutionAnti-mitotic agent for breast cancer[11]

This comparative analysis suggests that the presence of a fluorinated phenyl or a difluoro-substituted imidazole ring can confer potent biological activity, particularly in the realms of oncology and infectious diseases.

A Proposed Workflow for Biological Screening

Based on the structural analysis and comparisons, a logical first-pass biological screening cascade for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate would focus on anticancer and antimicrobial activities.

G cluster_0 Initial Screening cluster_1 Secondary Assays (if active) A Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate B Anticancer Cell Viability Assay (e.g., NCI-60 panel) A->B C Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) A->C D Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) B->D Hit Identified G Spectrum of Activity (Gram+/-, Fungal species) C->G Hit Identified E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E F In Vivo Efficacy Studies (Animal Models) E->F

Caption: Proposed biological screening workflow for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.
Experimental Protocol: Anticancer Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compound on a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate against pathogenic fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine and buffered with MOPS

  • Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

  • Compound Dilution:

    • Perform a serial two-fold dilution of the test compound in RPMI-1640 in the 96-well plate.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.

Hypothetical Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Many imidazole-based antifungal agents, such as fluconazole and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The difluoro-substituted imidazole moiety in our target compound could potentially interact with the heme iron in the active site of this enzyme, disrupting its function.

G A Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate B Fungal Cell A->B Enters C Lanosterol 14α-demethylase (CYP51) A->C Inhibits B->C E Ergosterol D Lanosterol D->E Catalyzed by CYP51 F Fungal Cell Membrane E->F Incorporated into G Disrupted Membrane Integrity F->G H Fungal Cell Death G->H

Caption: Hypothetical mechanism of action for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate as an antifungal agent.

Conclusion and Future Directions

While direct biological data for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is not yet available in the public domain, a systematic analysis of its structural components and comparison with known bioactive molecules provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The proposed screening workflow and experimental protocols offer a clear path forward for elucidating its biological profile. Further studies should focus on synthesizing the compound and subjecting it to the described assays. Positive hits would warrant more in-depth mechanism of action studies, structure-activity relationship (SAR) exploration, and eventual evaluation in preclinical in vivo models. The unique combination of a difluoro-imidazole core and an ethyl carboxylate moiety makes this compound a compelling candidate for novel therapeutic discovery.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119.
  • Shalmali, N., Ali, M. R., & Haque, S. E. (2017). The role of imidazole derivatives in modern drug discovery. Journal of Chemical and Pharmaceutical Research, 9(6), 236-243.
  • Kaur, H., & Kumar, S. (2018). Biological significance of imidazole-based analogues in new drug development. Current Drug Discovery Technologies, 15(3), 196-210.
  • Singh, P., & Kumar, A. (2020). Imidazole-based drugs and drug discovery: Present and future perspectives. In Heterocyclic Scaffolds in Medicinal Chemistry (pp. 1-25). Elsevier.
  • de Oliveira, R. S., & de Souza, M. V. N. (2019). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Future Virology, 14(11), 747-766.
  • Szymański, P., Pabel, J., Mikiciuk-Olasik, E., & Pawełczak, M. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 11(16), 2535-2546.
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Bioorganic Chemistry, 86, 569-578.
  • Yeong, K. Y., Chia, T. S., Quah, C. K., & Tan, S. C. (2018). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Journal of Chemical Crystallography, 48(5-6), 157-164.
  • Al-Ghorbani, M., & Al-Salahi, R. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3634.
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, S., & Zhang, J. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(18), 3295.
  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives.
  • Verma, B. K., et al. (2017). Synthesis and Biological Evaluation of Novel Imidazole Based Compounds. Universal Journal of Pharmaceutical Research, 2(1).
  • Gabb, R., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(11), 3169.
  • Mahale, T., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5).
  • Patel, K., et al. (2015). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives.

Sources

A Researcher's Guide to Cross-Reactivity Profiling: A Case Study of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the pursuit of novel therapeutics, the potency of a lead compound against its intended target is only half the story. The other, equally critical, narrative is that of its selectivity. Off-target interactions, where a molecule binds to unintended proteins, can lead to a spectrum of outcomes ranging from unforeseen toxicities to beneficial polypharmacology.[1] For novel chemical entities, particularly those built around privileged scaffolds like the imidazole ring, a thorough investigation of cross-reactivity is not just a regulatory hurdle but a fundamental component of preclinical strategy.[2]

This guide provides an in-depth, practical framework for assessing the cross-reactivity of a novel heterocyclic compound, using Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate as our central case study. While extensive public data on this specific molecule is scarce, its structure presents an excellent model for discussion. The difluorinated imidazole core is a common motif in medicinal chemistry, with fluorine substitutions often used to enhance metabolic stability or binding affinity.[3] However, these same features can modulate off-target interactions.[4]

Here, we will dissect the causality behind experimental choices, provide detailed, field-proven protocols for key assays, and present a logical workflow for building a comprehensive selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute a robust cross-reactivity evaluation.

The Subject Molecule: Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

The structure of our subject molecule combines an ethyl carboxylate group, which can act as a hydrogen bond acceptor, with a difluorinated imidazole ring. The imidazole ring is a versatile pharmacophore present in numerous bioactive molecules, known to interact with a wide range of biological targets.[2] The strategic placement of two fluorine atoms significantly alters the electronic properties of the imidazole ring, potentially influencing its pKa and interaction landscape. This modification can enhance binding to the desired target but also introduces the possibility of unforeseen interactions with other proteins, such as kinases, where the ATP-binding pocket is highly conserved.[1][5]

For the purpose of this guide, we will treat Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate as a hypothetical inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a well-known target in inflammation. Our goal is to build a strategy to identify its potential off-target liabilities.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust assessment of selectivity should be approached in a tiered manner, starting with a broad screen to identify potential "hits" and progressing to more focused, quantitative assays to confirm and characterize these interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Orthogonal Validation & Affinity cluster_2 Tier 3: Cellular Confirmation cluster_3 Final Profile a Compound Synthesis (Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate) b Large-Scale Kinase Panel Screen (e.g., 400+ kinases @ 1 µM) a->b Primary Assessment c Identify Significant Off-Target Hits (e.g., >70% Inhibition) b->c d Surface Plasmon Resonance (SPR) (Label-free kinetics: KD, kon, koff) c->d Validation e Fluorescence Polarization (FP) (Competitive binding: Ki) c->e Orthogonal Method f Characterize Primary & Off-Target Kinetics d->f e->f g Cell-Based Target Engagement Assays (e.g., NanoBRET™, CETSA®) f->g Physiological Relevance h Comprehensive Selectivity Profile g->h

Figure 1: Tiered Experimental Workflow for Cross-Reactivity Profiling.
Tier 1: Broad Kinome Screening

The first step is to cast a wide net. Commercial services offer screening panels that test a compound against hundreds of kinases.[6] This provides a broad, albeit semi-quantitative, view of the compound's selectivity at a single concentration.

Experimental Protocol: Kinase Panel Screening (Illustrative)

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in 100% DMSO.

  • Assay Concentration: The compound is typically tested at a concentration of 1 µM or 10 µM. This concentration is chosen to be significantly higher than the expected on-target IC50 to reveal even weak off-target interactions.

  • Assay Execution: The vendor (e.g., Reaction Biology, Eurofins) performs radiometric or fluorescence-based assays for a large panel of kinases (e.g., the Reaction Biology KinomeScan™). The activity of each kinase is measured in the presence of the test compound and compared to a DMSO vehicle control.

  • Data Analysis: Results are reported as Percent Inhibition (%) relative to the control. A higher percentage indicates stronger inhibition.

Data Interpretation:

Significant off-target hits are typically defined as those showing >70-80% inhibition. These hits warrant further investigation. It is crucial to analyze the phylogenetic relationship of the off-target kinases to the primary target. Hits within the same kinase family are common, but cross-family inhibition may suggest interactions with distinct structural motifs.[7]

Tier 2: Orthogonal Validation and Quantitative Affinity Determination

Hits from the primary screen must be validated using orthogonal, quantitative methods. This step confirms the interaction and provides precise measurements of binding affinity (KD) and kinetics. Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) are powerful techniques for this purpose.

SPR is a label-free technique that measures binding events in real-time, providing kinetic data (association rate kon, dissociation rate koff) and affinity (KD).[8]

Experimental Protocol: SPR Kinetic Analysis

  • Sensor Chip Preparation: Choose an appropriate sensor chip (e.g., a CM5 chip). Covalently immobilize the purified target protein (e.g., recombinant p38α or a significant off-target kinase) onto the chip surface using standard amine coupling chemistry (EDC/NHS).[9]

  • Analyte Preparation: Prepare a series of dilutions of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected KD, typically ranging from 0.1 nM to 10 µM.

  • Binding Measurement: Inject the analyte solutions sequentially over the sensor chip surface. Monitor the change in response units (RU) over time to generate sensorgrams. Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).[10]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and the equilibrium dissociation constant (KD = koff / kon).

FP is a solution-based technique that measures the displacement of a fluorescently labeled ligand (tracer) from a protein by an unlabeled competitor (our test compound).[11] This provides an independent measure of binding affinity (Ki).

G cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition a Fluorescent Tracer b Fast Rotation (Depolarized Light) a->b c Target Protein a->c Binds a_img a_img d Slow Rotation (Polarized Light) c->d c_img c_img e Test Compound e->c Competes f Displaces Tracer (Signal Decreases) e->f e_img e_img

Figure 2: Principle of a Competitive Fluorescence Polarization Assay.

Experimental Protocol: FP Competitive Binding Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Target Protein: Purify the off-target kinase of interest.

    • Fluorescent Tracer: Obtain or synthesize a fluorescently labeled ligand known to bind the target kinase.

    • Test Compound: Prepare a serial dilution of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

  • Assay Optimization:

    • First, perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescent tracer to determine the KD of the tracer and the optimal protein concentration to use (typically ~70-80% of maximum polarization signal).[11]

  • Competition Assay:

    • In a microplate (e.g., a black 384-well plate), add the target protein and fluorescent tracer at their pre-determined optimal concentrations.

    • Add the serial dilutions of the test compound. Include controls for no inhibition (DMSO only) and background (no protein).

    • Incubate the plate to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Measurement and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires the KD of the fluorescent tracer.[12]

Comparative Data Analysis

To effectively compare our lead compound with alternatives, all quantitative data should be summarized in clear, structured tables. For this guide, we will compare our hypothetical compound with two fictional analogues:

  • Analogue A: A non-fluorinated version (Ethyl 2-H,4-H-1H-imidazole-5-carboxylate).

  • Analogue B: A version with a different substitution pattern (Ethyl 2-fluoro-4-trifluoromethyl-1H-imidazole-5-carboxylate).

Table 1: Illustrative Kinase Selectivity Panel Data (% Inhibition at 1 µM)

Kinase TargetPrimary Target FamilyEthyl 2,4-difluoro-1H-imidazole-5-carboxylateAnalogue A (Non-fluorinated)Analogue B (CF3-substituted)
p38α (MAPK14) CMGC 98% 85% 99%
p38β (MAPK11)CMGC85%70%92%
JNK1 (MAPK8)CMGC45%30%55%
ERK2 (MAPK1)CMGC15%10%20%
SRC TK 75% 25% 88%
LCKTK68%20%81%
ABL1TK30%5%45%
CDK2 CMGC 82% 65% 75%
GSK3βCMGC50%40%60%
ROCK1AGC10%8%15%

Data is hypothetical and for illustrative purposes only.

From this initial screen, we identify SRC (a tyrosine kinase) and CDK2 (a cyclin-dependent kinase) as significant off-target hits for our lead compound, with the fluorination pattern appearing to increase promiscuity compared to the non-fluorinated analogue.

Table 2: Quantitative Affinity and Kinetic Data for Key Targets

CompoundTargetAssayKD (nM)kon (10⁵ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)Ki (nM)
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate p38α SPR 15 2.53.75-
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate SRC SPR 150 1.827.0-
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate SRC FP ---185
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate CDK2 SPR 110 2.123.1-
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate CDK2 FP ---130
Analogue Ap38αSPR801.512.0-
Analogue ASRCSPR>1000N/DN/D-
Analogue Bp38αSPR83.02.4-
Analogue BSRCSPR952.220.9-

Data is hypothetical. N/D = Not Determined.

The quantitative data confirms that while our lead compound is most potent against its primary target, it possesses nanomolar affinity for SRC and CDK2. The SPR data is particularly insightful, revealing that the lower affinity for SRC is driven by a much faster dissociation rate (koff) compared to p38α. This information is critical for predicting the duration of on- and off-target effects in a physiological setting.

Conclusion and Strategic Implications

This guide has outlined a systematic, multi-tiered approach to characterizing the cross-reactivity of a novel compound, Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. Through a combination of broad screening and quantitative biophysical assays, we can build a detailed selectivity profile.

Our hypothetical data reveals that the difluoro-substitution pattern, while potentially enhancing on-target potency, also confers significant affinity for off-targets like SRC and CDK2. This knowledge is invaluable. It allows the project team to make informed decisions:

  • Risk Assessment: The team can now investigate the potential toxicological consequences of SRC or CDK2 inhibition.

  • Structure-Activity Relationship (SAR) Guided Optimization: Medicinal chemists can design new analogues to improve selectivity by disrupting the interactions with the off-targets while maintaining potency for p38α.

  • In Vivo Study Design: If the compound moves forward, in vivo studies can be designed to specifically monitor for biomarkers associated with SRC or CDK2 pathway modulation.

Ultimately, a thorough and early assessment of cross-reactivity is a cornerstone of successful drug development, transforming the challenge of off-target effects from an unknown risk into a manageable variable.

References

  • BenchChem. (2025). Comparative Cross-Reactivity Analysis of Small Molecule Kinase Inhibitors: A Guide for Preclinical Drug Development. BenchChem.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
  • ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • SOP Guide for Pharma. (2024). SOP for Surface Plasmon Resonance (SPR) Studies.
  • Cavasotto, C. N., & Phatak, S. S. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2097–2107.
  • NIH. (n.d.).
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?.
  • NIH. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • The Biochemist - Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening.
  • Sánchez-Borges, M., & González-Aveledo, L. (2011). Fixed drug eruptions induced by cross-reactive imidazoles.
  • BMG Labtech. (n.d.).
  • nanomicronspheres. (n.d.).
  • Molecular Devices. (n.d.).
  • ResearchGate. (n.d.). Fixed drug eruptions induced by cross-reactive imidazoles.
  • NIH. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity.
  • PubMed. (2022). Synthesis of Fluorinated Imidazole[4,5f][13][14]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4).

  • Semantic Scholar. (n.d.). Fixed drug eruptions induced by cross-reactive imidazoles.
  • ResearchGate. (n.d.).
  • NIH. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • ACG Publications. (2023).
  • PubMed. (1988). Contact allergy to imidazole antimycotics.
  • Sanofi. (n.d.).
  • MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • PMC. (n.d.). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction.
  • PubMed. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666-670.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase.
  • NIH. (n.d.). Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents.
  • PubMed. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323.
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). GSC Biological and Pharmaceutical Sciences, 21(1), 213-227.
  • ResearchGate. (n.d.). Virtual Screening of Heterocyclic Molecules to Identify Potential SARS-COV2 virus Mpro Protease Inhibitors for Further Medicinal Chemistry design.
  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 934-947.
  • Sci-Hub. (n.d.).
  • Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
  • Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substr

Sources

A Senior Application Scientist's Guide to Imidazole Esters: Benchmarking Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. Imidazole-containing scaffolds are of particular interest due to their prevalence in biologically active molecules and their versatile chemical handles for diversification.[1] This guide provides an in-depth technical comparison of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate against a curated selection of other imidazole esters. Our objective is to furnish you with the necessary data and insights to make informed decisions for your synthetic and medicinal chemistry endeavors.

Introduction to Fluorinated Imidazole Esters

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and altered lipophilicity are just some of the benefits that fluorination can confer. In the context of imidazole esters, the introduction of fluorine atoms, particularly directly onto the heterocyclic core, is anticipated to significantly modulate the reactivity of the scaffold in common cross-coupling reactions and influence its potential as a pharmacophore.

This guide will focus on a comparative analysis of the following imidazole esters:

  • Target Compound: Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

  • Comparator 1: Ethyl 4-fluoro-1-methyl-1H-imidazole-5-carboxylate

  • Comparator 2: Ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate

  • Comparator 3: Ethyl imidazole-4-carboxylate (non-fluorinated baseline)

We will delve into their synthesis, physicochemical properties, and critically, their performance in key synthetic transformations that are the cornerstone of modern drug discovery.

Physicochemical Properties: A Comparative Overview

The electronic and physical properties of these building blocks are fundamental to their behavior in both chemical reactions and biological systems. The following table summarizes key computed and, where available, experimental data for our selected imidazole esters.

PropertyEthyl 2,4-difluoro-1H-imidazole-5-carboxylateEthyl 4-fluoro-1-methyl-1H-imidazole-5-carboxylate[2]Ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate[3]Ethyl imidazole-4-carboxylate[4]
Molecular Formula C₆H₆F₂N₂O₂C₇H₉FN₂O₂C₆H₈FN₃O₂C₆H₈N₂O₂
Molecular Weight 192.12 g/mol 172.16 g/mol 173.15 g/mol 140.14 g/mol
CAS Number 89676-59-5885453-73-0Not available23785-21-9
Appearance Solid (presumed)Not availableNot availableSolid
XLogP3 1.10.80.40.3
Hydrogen Bond Donors 1021
Hydrogen Bond Acceptors 4453

Interpretation of Physicochemical Data:

The introduction of fluorine atoms has a predictable impact on the molecular weight and lipophilicity (XLogP3) of the imidazole esters. The difluorinated target compound exhibits the highest lipophilicity among the fluorinated analogs, which could influence its solubility and pharmacokinetic profile. The presence of an amino group in Comparator 2 significantly increases its hydrogen bonding capacity, which may enhance its interaction with biological targets but could also affect its membrane permeability.

Synthesis of Imidazole Esters: A Comparative Analysis

The accessibility of a building block is a paramount consideration. Here, we compare the synthetic routes to our target compound and its non-fluorinated counterpart.

Proposed Synthesis of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Caption: Proposed synthetic workflow for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Synthesis of Ethyl imidazole-4-carboxylate

A documented synthesis of the non-fluorinated analog, Ethyl imidazole-4-carboxylate, proceeds via a multi-step sequence starting from glycine. This method involves the formation of an intermediate mercaptoimidazole, which is subsequently oxidized to yield the final product.

Experimental Protocol: Synthesis of Ethyl imidazole-4-carboxylate

  • Step 1: Acetylation of Glycine. Glycine is acetylated using acetic anhydride to yield acetylglycine.

  • Step 2: Esterification. The resulting acetylglycine is esterified with ethanol in the presence of a strong acid catalyst to produce acetylglycine ethyl ester.

  • Step 3: Cyclization and Thiolation. The acetylglycine ethyl ester is treated with sodium hydride and methyl formate, followed by cyclization with potassium thiocyanate to form 2-mercapto-4-imidazolecarboxylic acid ethyl ester.

  • Step 4: Desulfurization. The mercapto group is removed by oxidation with hydrogen peroxide to afford the final product, Ethyl imidazole-4-carboxylate.

Caption: Synthetic pathway for Ethyl imidazole-4-carboxylate.

Synthetic Comparison:

The proposed synthesis of the difluorinated target compound is likely to be more challenging and costly than the established route for its non-fluorinated counterpart. The availability and handling of difluorinated starting materials can be a significant hurdle. The established synthesis of the non-fluorinated ester, while multi-step, utilizes readily available and relatively inexpensive starting materials.

Performance in Key Cross-Coupling Reactions

The utility of these imidazole esters as building blocks is largely defined by their performance in reactions that enable the introduction of molecular diversity. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are indispensable tools in this regard.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[5] For halo-substituted imidazoles, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Expected Reactivity:

The presence of electron-withdrawing fluorine atoms on the imidazole ring of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is expected to enhance its reactivity as an electrophilic coupling partner in Suzuki-Miyaura reactions. The fluorine atoms increase the electrophilicity of the carbon atoms to which they are attached, facilitating the oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

  • Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate: The two fluorine atoms will significantly activate the C2 and C4 positions towards oxidative addition.

  • Ethyl 4-fluoro-1-methyl-1H-imidazole-5-carboxylate: The single fluorine at the C4 position will activate this site for coupling. The methyl group at the N1 position may have a minor electronic effect but can influence the solubility and steric environment.

  • Ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate: The fluorine at C4 will be activating, while the amino group at C2 is a strong electron-donating group, which may complicate the reaction at this position.

  • Ethyl imidazole-4-carboxylate: As the non-halogenated analog, this compound would not directly participate as an electrophile in a standard Suzuki-Miyaura reaction. It could potentially be converted to a halide or triflate for subsequent coupling.

Caption: General workflow for the Suzuki-Miyaura cross-coupling of halo-imidazole esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Halo-imidazoles

  • Reaction Setup: To a flame-dried Schlenk tube is added the halo-imidazole ester (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Solvent and Degassing: A suitable solvent (e.g., dioxane, toluene, or a mixture with water) is added, and the mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[3]

Expected Reactivity:

Similar to the Suzuki-Miyaura reaction, the electron-withdrawing nature of the fluorine atoms in Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is anticipated to facilitate the Buchwald-Hartwig amination. The increased electrophilicity of the fluorinated carbon centers should promote the initial oxidative addition of the palladium catalyst.

Caption: General workflow for the Buchwald-Hartwig amination of halo-imidazole esters.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Halo-imidazoles

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halo-imidazole ester (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv).

  • Solvent: A dry, degassed solvent (e.g., toluene, dioxane) is added.

  • Reaction: The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred for the required time, with progress monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired aminated imidazole ester.

Conclusion and Future Outlook

Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate presents itself as a promising, albeit challenging, building block for medicinal chemistry and drug discovery. Its difluorinated imidazole core is expected to confer enhanced reactivity in key cross-coupling reactions, providing a versatile platform for the rapid generation of diverse compound libraries.

Key Takeaways:

  • Enhanced Reactivity: The electron-withdrawing fluorine atoms in Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate are predicted to increase its reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions compared to its non-fluorinated and mono-fluorinated counterparts.

  • Synthetic Challenge: The synthesis of this difluorinated building block is likely more complex and costly than that of the other esters discussed, a factor that must be weighed against its potential advantages.

  • Strategic Application: The unique physicochemical properties imparted by the fluorine atoms, such as increased lipophilicity, may offer advantages in terms of metabolic stability and cell permeability in drug candidates.

Further experimental validation is required to fully elucidate the performance of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate in a range of synthetic transformations. However, the theoretical considerations and comparisons presented in this guide provide a solid foundation for its strategic deployment in drug discovery programs.

References

  • ChemSynthesis. (2025, May 20). ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-1-methyl-5-carboxylic acid, ethyl(ester). Retrieved from [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry (Weinheim an der Bergstrasse, Germany), 23(50), 12218–12232. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). a review article on synthesis of imidazole derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, including the final disposal of materials, is conducted with the highest standards of safety, efficiency, and scientific integrity. The proper handling and disposal of specialized reagents like Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate are not merely regulatory hurdles; they are critical components of responsible research that protect you, your colleagues, and the environment.

This guide provides a comprehensive, step-by-step framework for the disposal of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. The procedures outlined are grounded in an understanding of its chemical nature as a fluorinated heterocyclic compound, ensuring a self-validating system of safety and compliance. The strong carbon-fluorine bond, which lends unique properties to fluorinated molecules, also necessitates specialized disposal methods to ensure its complete destruction.[1]

Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for every novel compound may not be universally available, we can deduce a robust hazard profile based on its chemical class. Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate must be unequivocally classified as a halogenated organic compound .[2] This classification is the single most important factor dictating its disposal pathway.

The presence of fluorine atoms means that thermal decomposition will generate hazardous byproducts, including hydrogen fluoride (HF).[3] Therefore, disposal requires a method capable of not only destroying the parent molecule but also neutralizing these hazardous decomposition products.

Table 1: Hazard Profile and Waste Characterization

PropertyCharacterizationRationale & Safety Implication
Chemical Class Halogenated Organic CompoundSubject to specific hazardous waste regulations. Must be segregated from non-halogenated waste streams to avoid costly and improper disposal of the entire commingled volume.[2][4]
Physical State Solid (based on similar compounds)[3]Spills can generate dust. Proper PPE is required to prevent inhalation and skin contact.[5][6]
Anticipated Hazards Potential Skin/Eye IrritantDirect contact should be avoided. Standard laboratory PPE is mandatory.[5]
Incompatibilities Strong oxidizing agents, strong acidsStore waste away from these materials to prevent uncontrolled reactions.[6]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF)Combustion must occur in a specialized facility equipped with scrubbers to neutralize acidic and toxic gases.[3][7]

Pre-Disposal Safety: Handling and Segregation Protocol

Proper containment and segregation at the point of generation are critical to prevent accidental exposure and ensure the waste is accepted by a licensed disposal facility.

Step-by-Step Segregation and Storage Workflow
  • Designate a Waste Container: Utilize a dedicated, chemically-resistant waste container (e.g., high-density polyethylene - HDPE, or glass) for all solid waste contaminated with Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

  • Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container. The label must include:

    • The full chemical name: "Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate"

    • The hazard characteristic: "Halogenated Organic Waste"

    • The date accumulation begins.

  • Segregation: This container must be used exclusively for this and other halogenated organic wastes. Do not mix with non-halogenated solvents (e.g., acetone, methanol, hexanes) or inorganic waste streams (e.g., acids, bases).[2] Cross-contamination forces the entire volume of waste to be treated under the more stringent and expensive halogenated waste protocol.[4]

  • Storage: Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area within the laboratory or a designated chemical storage cabinet, away from incompatible materials.[6][8]

Required Personal Protective Equipment (PPE)

When handling the chemical or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are the minimum requirement. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Use chemically-resistant gloves (e.g., nitrile). Always consult the glove manufacturer's compatibility chart for the specific material and any solvents used.[5]

  • Body Protection: A standard flame-resistant lab coat should be worn at all times.[5]

  • Respiratory Protection: All handling should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

Disposal Operations: A Step-by-Step Guide

Disposal of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is not a matter of chemical neutralization in the lab. The robust nature of the C-F bond requires professional intervention.

  • Waste Accumulation: Collect all waste materials, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in the designated and properly labeled halogenated waste container.

  • Container Sealing: Once the container is full or you have finished the relevant experimental work, ensure the lid is tightly sealed to prevent any vapors from escaping.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (E&S) department or a licensed hazardous waste disposal contractor.[9] Provide them with the full chemical name and inform them that it is a halogenated organic solid.

  • Documentation: Complete any required waste pickup forms or manifests provided by your E&S office or contractor. Accurate documentation is a legal requirement and ensures the waste is tracked from your lab to its final destruction.[9]

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate cluster_0 In-Lab Procedures cluster_1 Professional Disposal A Waste Generation (Pure compound, contaminated labware) B Characterize Waste (Is it a Halogenated Organic?) A->B C Segregate into Designated 'HALOGENATED ORGANIC WASTE' Container B->C Yes D Securely Seal and Store in Designated Accumulation Area C->D E Contact EHS or Licensed Hazardous Waste Contractor D->E F Complete Waste Manifest & Schedule Pickup E->F G High-Temperature Incineration (Licensed for Halogenated Waste) F->G H Neutralization of HF/NOx (via Scrubber System) G->H

Caption: Decision workflow for handling and disposal.

Recommended Disposal Technology: High-Temperature Incineration

For fluorinated organic compounds, high-temperature incineration is the most effective and environmentally sound disposal method.[1]

  • Mechanism: This technology utilizes extremely high temperatures (typically >1000 °C) and controlled oxygen input to break the stable carbon-fluorine bond and completely mineralize the organic molecule into simpler, less harmful components like CO₂, water, and hydrogen fluoride (HF).[10]

  • Critical Requirement: The incineration facility must be specifically licensed to handle halogenated organic waste and be equipped with advanced emission control systems, such as wet scrubbers.[7] These scrubbers are essential for neutralizing the acidic gases (HF) generated during combustion, preventing their release into the atmosphere.

  • Regulatory Context: Land disposal of halogenated organic compounds is heavily restricted by environmental agencies like the EPA due to their persistence and potential to contaminate soil and groundwater.[11][12] Therefore, incineration is not just a recommendation but often a regulatory requirement.

By adhering to this detailed protocol, you ensure that your innovative research is matched by an unwavering commitment to safety and environmental stewardship.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
  • Unknown. (n.d.). Hazardous waste segregation.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • De Borggraeve, W. M., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Unknown. (2024).
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Benchchem. (2025). Safety and handling of fluorinated organic compounds.
  • Fisher Scientific. (2025). Safety Data Sheet - 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.
  • BLDpharm. (n.d.). 89676-59-5|Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • U.S. Environmental Protection Agency. (2024).
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Unknown. (n.d.). Imidazole Safety Procedures.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.

Sources

Comprehensive Handling Guide: Personal Protective Equipment for Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate. As specific hazard data for this compound is limited, this document synthesizes information from analogous structures, including imidazole and other fluorinated organic compounds, to establish a robust, risk-based safety protocol. The core principle is to treat the substance with caution, assuming it may possess hazards similar to its structural relatives until proven otherwise.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential risks is the foundation of safe laboratory practice. The chemical structure of Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate suggests several potential hazards that dictate our choice of personal protective equipment (PPE).

  • Imidazole Core: The foundational imidazole ring is present in compounds known to be corrosive, capable of causing severe skin burns and eye damage.[1] Structurally similar compounds like Ethyl imidazole-4-carboxylate are classified as causing skin and serious eye irritation.[2] Therefore, we must assume a high potential for skin and eye irritation or corrosion.

  • Difluoro Substituents: The presence of fluorine atoms introduces the risk of releasing hazardous decomposition products, such as hydrogen fluoride, under thermal stress (e.g., in a fire).[3] This necessitates stringent controls to prevent inhalation.

  • Physical Form: As a solid or powder, this compound poses an inhalation risk, particularly during weighing and transfer operations.[4] Fine dusts can also form combustible concentrations in the air.[1][5]

Given these factors, all handling procedures must be designed to minimize direct contact, prevent aerosolization, and contain any potential release.

The Core Defense: Required Personal Protective Equipment

The selection of PPE is not a checklist but a comprehensive system designed to isolate you from the chemical hazard. The following protocols are mandatory for all work involving Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a properly functioning and certified chemical fume hood.[4][6] This is the most critical safety measure, as it protects you from inhaling dusts and vapors and provides a contained space in case of a spill. Ensure that eyewash stations and safety showers are located nearby.[4][7]

Tiered Personal Protective Equipment

The specific PPE required is dictated by the task. The following table summarizes the minimum requirements for common laboratory operations.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Handling & Synthesis Double-gloved NitrileANSI Z87.1 Chemical Splash GogglesFully-buttoned, long-sleeved Laboratory CoatNot required if inside a certified fume hood.
Weighing Solid Compound Double-gloved NitrileANSI Z87.1 Chemical Splash GogglesFully-buttoned, long-sleeved Laboratory CoatNot required if inside a certified fume hood.
Small Spill Cleanup (in Hood) Chemical-resistant Nitrile GlovesChemical Splash Goggles & Face ShieldFully-buttoned, long-sleeved Laboratory CoatNot required.
Large Spill or Unknown Exposure Chemical-resistant Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-resistant Apron or SuitFull-face, air-supplied respirator may be necessary.[6]

Detailed PPE Specifications:

  • Hand Protection: Wear chemically compatible nitrile gloves.[6][8] Always inspect gloves for pinholes or tears before use. Use proper glove removal technique to avoid contaminating your skin and dispose of them immediately after use.[6][9] Wash hands thoroughly after removing gloves.[5][6]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical safety goggles that provide a full seal around the eyes are required.[6] For procedures with a higher splash risk, such as transfers of larger quantities or cleanup of spills, a full-face shield must be worn in addition to safety goggles.[7]

  • Body Protection: A chemically compatible laboratory coat that is fully buttoned and extends to the wrists must be worn at all times.[6] This provides a removable barrier in case of a splash. Contaminated clothing should be removed immediately.[5]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required.[6] For emergencies, such as a large spill outside of a fume hood where dust or aerosols are generated, a respirator with a P3 filter for particulates may be necessary.[10] For unknown exposure levels, a full-face, positive-pressure, air-supplied respirator is the safest option.[6]

Operational Protocols: From Lab Bench to Disposal

Safe handling is a systematic process. The following workflows ensure safety at every stage of the compound's lifecycle in the laboratory.

Workflow for Risk Assessment and PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection before beginning any task.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_controls Control Implementation cluster_execution Execution & Verification start Identify Task (e.g., Weighing, Synthesis) risk_assessment Perform Risk Assessment - What are the hazards? - Potential for splash, dust, or aerosol? start->risk_assessment eng_controls Select Primary Engineering Control (Certified Chemical Fume Hood) risk_assessment->eng_controls Always required ppe_selection Select Required PPE Based on Task (Refer to Summary Table) eng_controls->ppe_selection don_ppe Don PPE Correctly (Inspect for damage) ppe_selection->don_ppe proceed Proceed with Work (Inside Fume Hood) don_ppe->proceed

Caption: Risk assessment and PPE selection workflow.

Step-by-Step Guide: Donning and Doffing PPE
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on safety goggles.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves using a proper technique to avoid touching the outside with your bare skin.

    • Remove the lab coat by rolling it outwards, keeping the contaminated side away from your body.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

    • Wash hands immediately and thoroughly with soap and water.[6]

Handling, Storage, and Disposal
  • Handling: Use only under a chemical fume hood.[4] Avoid creating dust.[3][4] Keep the container tightly closed when not in use.

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][6] Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][6]

  • Disposal: All waste, including contaminated gloves, wipes, and the chemical itself, must be collected in a designated, sealed, and airtight hazardous waste container.[6] Do not mix with other waste streams. Follow all local, state, and national regulations for hazardous waste disposal.[11]

Emergency Preparedness: Responding to Spills

A prompt and correct response to a spill is critical to mitigating exposure and contamination.

Emergency Response Workflow for Spills

Spill_Response_Workflow cluster_small_spill Small Spill (Inside Fume Hood) cluster_large_spill Large Spill (Outside Fume Hood) spill Spill Occurs small_spill_steps 1. Alert others in the immediate area. 2. Ensure PPE is intact. 3. Contain the spill with absorbent material. 4. Clean the area, working from outside in. 5. Place all cleanup materials in a sealed   hazardous waste bag. spill->small_spill_steps Small & Contained large_spill_steps 1. EVACUATE the area immediately. 2. Alert others to evacuate. 3. Close the laboratory doors. 4. NOTIFY EH&S / Emergency Services (Call 911). 5. Do NOT attempt to clean up. spill->large_spill_steps Large or Uncontained

Caption: Emergency response workflow for spills.

Small Spill Procedure (Inside a Fume Hood):

  • Alert personnel in the immediate vicinity.

  • Ensure you are wearing the appropriate PPE (lab coat, goggles, double gloves).

  • Cover the spill with a compatible absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Carefully sweep up the material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and place all cleaning materials in the waste container.

  • Dispose of contaminated PPE as hazardous waste.

Large Spill Procedure:

  • If a large amount of the compound is spilled, especially outside of a fume hood, immediately evacuate the area.[1]

  • Alert others and secure the area to prevent entry.[1]

  • Contact your institution's Environmental Health & Safety (EH&S) department and/or emergency services immediately.[1]

  • Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material cleanup.

References

  • Imidazole - University of Washington. (n.d.).
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Imidazole. (n.d.).
  • Imidazole - SAFETY DATA SHEET. (2010, February 4). Fisher Scientific.
  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • Safety Data Sheet: Imidazole. (2020, April 20). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2012, May 21). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • ACCORDING TO EC-REGULATIONS 1907/2006 (REACH). (2023, June 26). Ossila.
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety.
  • Ethyl 4-Imidazolecarboxylate SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • α -(1 H -1,2,4-triazolyl)acetophenone Safety Data Sheet. (n.d.). LookChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.